3,4-Dimethoxy-2-methylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEJXYZKZCQELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472665 | |
| Record name | 3,4-dimethoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-94-1 | |
| Record name | 3,4-dimethoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid (CAS: 5722-94-1): Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3,4-Dimethoxy-2-methylbenzoic acid, a key chemical intermediate. It delves into its physicochemical properties, outlines detailed synthetic and analytical protocols, and explores its applications in modern chemical research and development.
Section 1: Core Physicochemical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid function flanked by a methyl group and adjacent to two methoxy groups, imparts specific reactivity and physical characteristics that are valuable in organic synthesis. These properties are critical for its handling, reaction design, and purification.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5722-94-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |
| Molecular Weight | 196.20 g/mol | [1][3] |
| Appearance | Off-white to white crystalline solid | [3] |
| Melting Point | 147 °C | [1][3] |
| Boiling Point (Predicted) | 312.5 ± 37.0 °C | [3] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in water; soluble in common organic solvents | [3][4] |
The compound's solid, crystalline nature and relatively high melting point are typical for substituted benzoic acids, reflecting strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state.[5] For synthetic applications, its solubility in solvents like ethers, alcohols, and chlorinated hydrocarbons is a key practical consideration.
Section 2: Synthetic Strategies and Methodologies
The synthesis of this compound is not commonly detailed in standard literature, but its structure lends itself to established synthetic transformations. The most logical and robust approach is the carboxylation of a Grignard reagent, a cornerstone reaction for forming carbon-carbon bonds with carbon dioxide.
Primary Synthetic Route: Grignard Reagent Carboxylation
This method is predicated on the formation of an organomagnesium halide (Grignard reagent) from a corresponding aryl halide, which then acts as a potent nucleophile attacking carbon dioxide. The resulting carboxylate salt is subsequently protonated during an acidic workup to yield the final carboxylic acid.
The causality for selecting this route lies in its reliability and high functional group tolerance under anhydrous conditions. The primary challenge is the synthesis of the requisite precursor, 1-bromo-3,4-dimethoxy-2-methylbenzene. While its direct synthesis is not detailed, it can be conceptually derived from commercially available precursors like 2,3-dimethoxytoluene through electrophilic aromatic bromination. The directing effects of the ortho/para-directing methoxy and methyl groups must be carefully considered to achieve the desired regioselectivity.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Grignard Carboxylation
This protocol is a self-validating system; successful formation of the Grignard reagent is the critical step, often initiated with a small iodine crystal, and its subsequent reaction with CO₂ confirms its presence.
Materials:
-
1-Bromo-3,4-dimethoxy-2-methylbenzene (precursor)
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask. Add a single crystal of iodine.
-
Dissolve the aryl bromide precursor in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a color change. If it does not start, gently warm the flask with a heat gun.[6]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a significant excess of dry ice.
-
Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Workup and Isolation:
-
Slowly add 6M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[6]
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash them with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
-
Section 3: Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are paramount. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's identity, while chromatography confirms its purity.
Caption: Standard analytical workflow for compound characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observation | Rationale / Assignment |
| ¹H NMR | δ 10-13 (s, 1H), δ 6.8-7.5 (m, 2H), δ 3.9 (s, 3H), δ 3.8 (s, 3H), δ 2.2-2.4 (s, 3H) | -COOH (broad singlet, exchangeable), Ar-H, -OCH₃, -OCH₃, Ar-CH₃ |
| ¹³C NMR | δ ~170, δ 110-160, δ ~56, δ ~20 | -C=O (acid), Ar-C (6 signals), -OCH₃ (2 signals), Ar-CH₃ |
| IR (cm⁻¹) | 3300-2500 (broad), ~1700 (strong), ~1250 & ~1050 (strong) | O-H stretch (H-bonded), C=O stretch, C-O stretch (asymmetric & symmetric) |
| MS (EI) | m/z 196 (M⁺), 181, 179, 151 | Molecular Ion, [M-CH₃]⁺, [M-OH]⁺, [M-COOH]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show a characteristic downfield, broad singlet for the acidic proton of the carboxylic acid. The two aromatic protons will appear as doublets or multiplets depending on their coupling. The two methoxy groups, being in slightly different electronic environments, may appear as two distinct singlets. The methyl group on the ring will appear as a sharp singlet around δ 2.2-2.4 ppm.
-
¹³C NMR: The carbon spectrum will be defined by the carbonyl carbon signal around 170 ppm. Six distinct signals are expected in the aromatic region (110-160 ppm). The two methoxy carbons will appear around 56 ppm, and the aliphatic methyl carbon will be upfield, around 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[5][7] This will overlap with C-H stretching bands. The most intense peak will be the C=O stretch of the carbonyl group, typically around 1700 cm⁻¹. Strong C-O stretching bands for the ether and carboxylic acid functionalities will be prominent in the fingerprint region (~1300-1000 cm⁻¹).[8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) should show a clear molecular ion (M⁺) peak at m/z = 196. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[9] Loss of a methyl radical from a methoxy group (M-15) is also a highly probable fragmentation pathway.
Section 4: Chemical Reactivity and Applications
This compound is primarily valued as a versatile synthetic intermediate.[1][2] Its utility stems from the reactivity of its carboxylic acid group and the potential for further modification of the aromatic ring.
-
As a Synthetic Intermediate: The compound is a building block for more complex molecules. It has been specifically cited as an intermediate in the synthesis of 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives, which are compounds of interest in medicinal chemistry.[1][2]
-
Drug Discovery and Medicinal Chemistry: Substituted benzoic acids are common scaffolds in pharmaceuticals. Related methoxy- and methyl-substituted benzoic acids are precursors for anti-inflammatory agents, analgesics, and cardiovascular drugs.[10][11] The specific substitution pattern of this molecule offers a unique scaffold for structure-activity relationship (SAR) studies, allowing chemists to explore how the spatial arrangement of the methoxy and methyl groups influences biological activity.
-
Materials Science: Aromatic carboxylic acids are also used in the synthesis of specialty polymers, dyes, and fragrances, where they can impart specific properties like thermal stability or unique aromatic profiles.[3][12]
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate specific precautions.
Table 3: GHS Hazard Information
| Code | Hazard Statement | Source(s) |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3][13] |
| H319 | Causes serious eye irritation | [3][13] |
| H335 | May cause respiratory irritation | [3][13] |
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[4]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 2-8 °C is recommended.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[4]
Section 6: Conclusion
This compound (CAS 5722-94-1) is a valuable and versatile intermediate for the research and development community. Its well-defined physicochemical properties, coupled with its accessibility through robust synthetic methods like Grignard carboxylation, make it an important building block. The presence of multiple functional groups provides a platform for creating diverse and complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety and handling protocols is mandatory when working with this compound. This guide serves as a foundational resource for scientists aiming to leverage its synthetic potential.
Section 7: References
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Link
-
This compound CAS#: 5722-94-1 - ChemicalBook. Link
-
This compound | 5722-94-1 - ChemicalBook. Link
-
Lightning Deal 5722-94-1 | this compound Online Exclusive - Autech. Link
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. Link
-
Experimental UV spectra of benzoic acid derivatives - ResearchGate. Link
-
The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum | Journal of the American Chemical Society. Link
-
SAFETY DATA SHEET - Fisher Sci. Link
-
SAFETY DATA SHEET - Sigma-Aldrich. Link
-
The Absorption Spectra of Benzoic Acid and Esters - ACS Publications. Link
-
Safety Data Sheet - ChemScene. Link
-
Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents. Link
-
Safety Data Sheet: 3,4-Dimethoxybenzoic acid - Carl ROTH. Link
-
3,4-Dimethoxybenzoic acid MSDS - Fisher Scientific. Link
-
GRIGNARD REACTION – Synthesis of Benzoic Acid - University of Texas at Dallas. Link
-
An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone - Benchchem. Link
-
organic synthesis: benzoic acid via a grignard reaction - University of Calgary. Link
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Link
-
Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents. Link
-
Benzoic acid, 3,4-dimethoxy-, methyl ester - NIST WebBook. Link
-
Chemical Synthesis and Properties of Carboxylic acids - ChemSynthesis. Link
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Link
-
Synthesis of 4-methoxy-2-methoxy benzoic acid - PrepChem.com. Link
-
3 Methoxy 4 methyl Benzoic Acid - Chemixl Intermediates Pvt. Ltd. Link
-
4-Methoxy-2-methylbenzoic acid - Chem-Impex. Link
-
INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Link
-
Synthesis of 3,4-Dimethoxy-2 -nitro-benzoic acid (VIII) - PrepChem.com. Link
-
3,4-Dimethoxy-2-(2-methylbutyl)benzoic acid | C14H20O4 - PubChem. Link
-
Grignard Reagents - Chemistry LibreTexts. Link
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Link
-
3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. Link
-
Synthesis of (A) 3,4-Dimethoxy-6-nitrobenzoic acid - PrepChem.com. Link
-
3-Methoxy-4-methylbenzoic acid synthesis - ChemicalBook. Link
-
CAS 93-07-2 3,4-dimethoxybenzoic acid - BOC Sciences.
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Link
-
NMR spectrum of dimethoxy benzoic acid. - ResearchGate. Link
-
Methoxybenzoic acids and derivatives - Fisher Scientific. Link
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. Link
-
3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer - Punagri. Link
Sources
- 1. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 2. This compound | 5722-94-1 [chemicalbook.com]
- 3. osp.stat.gov.lt [osp.stat.gov.lt]
- 4. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 5. researchgate.net [researchgate.net]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]
- 10. srinichem.com [srinichem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemixl.com [chemixl.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
Introduction: The Significance of 3,4-Dimethoxy-2-methylbenzoic Acid
An In-Depth Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylbenzoic Acid
This compound is a highly functionalized aromatic carboxylic acid that serves as a crucial building block in advanced organic synthesis. Its unique substitution pattern, featuring two methoxy groups and a methyl group ortho to the carboxylic acid, makes it a valuable precursor for complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, offering field-proven insights and detailed protocols for researchers and professionals in drug development and chemical synthesis. Its utility has been demonstrated in the synthesis of complex molecules like 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives, highlighting its role as a key synthetic intermediate.[1]
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5722-94-1 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Synonyms | 3,4-Dimethoxy-o-toluic acid |
Part 1: Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several distinct chemical pathways. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity. This guide will focus on three robust and well-documented strategies:
-
Grignard Reaction and Carboxylation: A classic and reliable method involving the formation of an organomagnesium intermediate.
-
Directed Ortho-Lithiation: A highly regioselective method that leverages the directing effects of the methoxy groups.
-
Oxidation of a Precursor Aldehyde: A two-step approach involving the synthesis and subsequent oxidation of 2-methyl-3,4-dimethoxybenzaldehyde.
Strategy 1: Grignard Reaction and Carboxylation of an Aryl Halide
This pathway is a cornerstone of C-C bond formation and provides a reliable route to the target acid. A streamlined process has been developed starting from the economically viable 2,3-dimethoxybenzaldehyde.[2] The key steps involve the preparation of a specific aryl bromide, its conversion to a Grignard reagent, and subsequent reaction with carbon dioxide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents like water, which would quench the reagent and prevent the desired carboxylation.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.
-
Carbon Dioxide Source: Solid carbon dioxide (dry ice) is an ideal electrophile for this reaction. It is inexpensive, readily available, and sublimes from the reaction mixture upon completion, simplifying the workup.[4]
Caption: Workflow for Grignard-based synthesis.
Strategy 2: Directed Ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. In this approach, a substituent on the ring directs a strong organolithium base to deprotonate the adjacent ortho position. Veratric acid (3,4-dimethoxybenzoic acid) itself can be effectively metalated at the C2 position using a hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching with an electrophile.[2] An alternative involves the direct lithiation of 1,2-dimethoxy-3-methylbenzene.
Causality Behind Experimental Choices:
-
Choice of Base: The methoxy groups on the benzene ring are powerful ortho-directing groups. A strong, sterically hindered, non-nucleophilic base like LTMP or Lithium Diisopropylamide (LDA) is crucial. These bases are strong enough to deprotonate the aromatic ring but are too bulky to add nucleophilically to other functional groups that may be present.
-
Low Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediates.
Caption: Pathway for Directed Ortho-Lithiation.
Strategy 3: Oxidation of 2-methyl-3,4-dimethoxybenzaldehyde
This strategy relies on the synthesis of the corresponding aldehyde precursor, which is then oxidized to the carboxylic acid. This is a common and effective method for preparing aromatic acids, with a wide variety of available oxidizing agents.
Causality Behind Experimental Choices:
-
Formylation Method: The synthesis of the intermediate aldehyde, 2-methyl-3,4-dimethoxybenzaldehyde, is key. This can be achieved through electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Gattermann-Koch reactions on 1,2-dimethoxy-3-methylbenzene.[5]
-
Oxidant Selection: The choice of oxidant for the aldehyde-to-acid conversion is critical for achieving high yields and avoiding over-oxidation or side reactions. Mild oxidants are often preferred to maintain the integrity of the methoxy and methyl groups on the aromatic ring. Biocatalytic methods using aldehyde dehydrogenase (ALDH) offer high chemoselectivity under mild conditions (pH 8.5, 40 °C).[6] More traditional reagents like potassium permanganate (KMnO₄) or hydrogen peroxide can also be effective.[7][8][9]
Sources
- 1. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. youtube.com [youtube.com]
- 6. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth overview of 3,4-Dimethoxy-2-methylbenzoic acid (CAS No. 5722-94-1), a key substituted benzoic acid derivative. It serves as a vital resource for researchers, medicinal chemists, and drug development professionals by detailing its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its significant applications as a versatile intermediate in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causality behind experimental procedures and the strategic importance of this molecule in modern organic and medicinal chemistry.
Physicochemical and Structural Properties
This compound is a polysubstituted aromatic carboxylic acid. The spatial arrangement of the electron-donating methoxy groups and the methyl group on the benzene ring, in conjunction with the electron-withdrawing carboxylic acid function, dictates its reactivity and utility as a synthetic building block. Its core properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5722-94-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Appearance | White solid | |
| Melting Point | 180–182 °C | |
| Boiling Point | Data not available in cited literature. | - |
| Solubility | Data not available in cited literature. Generally expected to be soluble in polar organic solvents. | - |
| IUPAC Name | This compound | - |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound. While complete, formally published spectra are not consistently available across all analytical techniques, this section combines reported data with an expert analysis of expected spectral features.
¹H NMR Spectroscopy
Proton NMR provides direct insight into the electronic environment of the hydrogen atoms in the molecule. The aromatic region is particularly informative, showing two distinct doublets characteristic of an ortho-coupling.
-
Reported Data (200 MHz, CDCl₃):
-
δ 7.90 (d, 1H, J = 8.8 Hz, H-6)
-
δ 6.85 (d, 1H, J = 8.8 Hz, H-5) - Inferred based on coupling constant.
-
-
Expected Chemical Shifts:
-
~11.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.
-
~7.9 ppm (d, 1H): Aromatic proton at C6, deshielded by the adjacent carboxylic acid.
-
~6.9 ppm (d, 1H): Aromatic proton at C5, shielded by the methoxy group at C4.
-
~3.9 ppm (s, 3H): Methoxy protons (-OCH₃) at C4.
-
~3.8 ppm (s, 3H): Methoxy protons (-OCH₃) at C3.
-
~2.2 ppm (s, 3H): Methyl protons (-CH₃) at C2.
-
¹³C NMR Spectroscopy
Carbon NMR is used to confirm the carbon skeleton of the molecule.
-
Expected Chemical Shifts (Proton-Decoupled):
-
~172 ppm: Carboxylic acid carbon (-COOH).
-
~155-160 ppm: Aromatic carbon C4, attached to a methoxy group.
-
~145-150 ppm: Aromatic carbon C3, attached to a methoxy group.
-
~130-135 ppm: Quaternary aromatic carbon C2, attached to the methyl group.
-
~125-130 ppm: Quaternary aromatic carbon C1, attached to the carboxylic acid.
-
~124 ppm: Aromatic carbon C6.
-
~110 ppm: Aromatic carbon C5.
-
~60 ppm: Methoxy carbon (-OCH₃) at C3.
-
~56 ppm: Methoxy carbon (-OCH₃) at C4.
-
~15 ppm: Methyl carbon (-CH₃) at C2.
-
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
-
Expected Characteristic Absorptions:
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.
-
~1600, ~1460 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1270, ~1030 cm⁻¹ (strong): C-O stretching of the aryl ether (methoxy) groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
M⁺ at m/z 196: The molecular ion peak corresponding to [C₁₀H₁₂O₄]⁺.
-
m/z 181: Loss of a methyl radical ([M-CH₃]⁺), a common fragmentation for methoxy-substituted aromatics.
-
m/z 179: Loss of a hydroxyl radical ([M-OH]⁺).
-
m/z 151: Loss of a carboxyl radical ([M-COOH]⁺).
-
Synthesis and Reactivity
The most efficient and regioselective synthesis of this compound is achieved through the directed ortho-metalation of the readily available precursor, 3,4-dimethoxybenzoic acid (veratric acid). This strategy leverages the directing ability of the carboxylic acid and methoxy groups to selectively deprotonate the C2 position.
Synthesis via Directed Ortho-Metalation
The carboxylic acid group, after in-situ deprotonation by a strong base, and the C3-methoxy group cooperatively direct a second equivalent of base to remove the proton at the C2 position. This creates a dianion that can be trapped with an electrophile, such as iodomethane, to install the methyl group with high regioselectivity.
Caption: Directed ortho-metalation synthesis workflow.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as s-butyllithium (s-BuLi, ~2.5 eq) or lithium diisopropylamide (LDA) dropwise while maintaining the temperature.
-
Causality Note: A strong, sterically hindered base is crucial to deprotonate the weakly acidic aromatic proton without competing nucleophilic attack on the carboxylate. The low temperature prevents side reactions.
-
-
Metalation: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., -40 °C) for 2-4 hours to ensure complete formation of the dianion at the C2 position.
-
Electrophilic Quench: Cool the solution back to -78 °C. Add iodomethane (CH₃I, ~1.5 eq) dropwise.
-
Causality Note: The highly nucleophilic carbanion at C2 readily attacks the electrophilic methyl iodide in an SN2 reaction to form the new C-C bond.
-
-
Workup: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure this compound.
Applications in Drug Development and Organic Synthesis
This compound is not an active pharmaceutical ingredient (API) itself but serves as a highly valuable and strategic building block in the synthesis of complex therapeutic agents. Its pre-functionalized aromatic core allows for efficient and convergent synthetic routes.
-
HIV Protease Inhibitors: The compound is a documented key intermediate in the synthesis of potent HIV protease inhibitors, where its structure forms a core component of the final drug molecule.[4]
-
Anticancer Agents: It is employed in the synthesis of novel dioxoloisoquinolinone derivatives, which have shown activity as inhibitors of EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2), epigenetic targets under investigation for cancer therapy.[5][6]
-
HSP90 Inhibitors: The molecule has been incorporated into tropane-based compounds designed to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein that is a key target in oncology.[7]
-
Bioactive Natural Product Analogs: It serves as a starting material for the preparation of synthetic analogs of bioactive natural products like quercetin and gossypol, allowing for the exploration of structure-activity relationships.
-
General Synthetic Intermediate: Its utility extends to being a versatile precursor for a range of substituted naphthalenes and other complex heterocyclic systems used in medicinal chemistry.[4]
Safety and Handling
A specific, comprehensive Safety Data Sheet (SDS) for this compound was not available in the cited public literature. Therefore, handling precautions must be based on the chemical properties of substituted benzoic acids and aromatic ethers.
-
Hazard Classification (Inferred):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a laboratory coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with a comprehensive, substance-specific risk assessment and adherence to institutional safety protocols.
References
- US8455540B2 - Gossypol and apogossypol derivatives, preparation thereof and uses thereof.
- CAS#:1160440-51-6. ChemicalBook.
- This compound | 5722-94-1. ChemicalBook.
- 5722-94-1 | this compound. FDER | UNR.
- US8012956B2 - Tropane compounds.
- PROGRESS TOWARD THE TOTAL SYNTHESIS OF HMP-Y1 AND... ProQuest.
- 1-Bromo-3,4-dimethoxy-2-methylbenzene | CAS#:74866-17-4. ChemicalBook.
- Competition of substituents for ortho direction of metalation of ver
- US11535629B2 - Dioxoloisoquinolinone derivatives and use thereof.
- Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in w
- US Patent 11,535,629.
- Last Decade Insights in Exploiting Marine Microorganisms as Sources of New Bioactive N
- WO2009055077A1 - Tropane compounds.
- 3-ethyl-1-adamantanamine - 41100-45-2. ChemSynthesis.
- 1-butyl-4-nitrobenzene - 20651-75-6. ChemSynthesis.
- Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. designer-drug.com.
- 2,3-dimethoxytoluene 4463-33-6. Guidechem.
- ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Organic Syntheses Procedure.
- Chemistry Project - Extraction of Essential Oils. Scribd.
Sources
- 1. This compound | 5722-94-1 [chemicalbook.com]
- 2. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 3. CAS#:1160440-51-6 | 4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid | Chemsrc [chemsrc.com]
- 4. US8455540B2 - Gossypol and apogossypol derivatives, preparation thereof and uses thereof - Google Patents [patents.google.com]
- 5. US11535629B2 - Dioxoloisoquinolinone derivatives and use thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2009055077A1 - Tropane compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dimethoxy-2-methylbenzoic acid
This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dimethoxy-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal relationships between the molecular structure and its spectral output, offering a framework for structural elucidation and validation rooted in the fundamental principles of NMR spectroscopy.
Foundational Principles of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, and the specific frequency required for this transition is known as the resonance frequency.
The true power of NMR lies in the fact that the resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment. This variation in resonance frequency, termed the chemical shift (δ) , provides a detailed map of the different types of atoms within a molecule. Furthermore, the interactions between neighboring nuclear spins give rise to spin-spin coupling , which splits NMR signals into characteristic patterns, revealing the connectivity of atoms. The area under a ¹H NMR signal, its integration , is proportional to the number of protons it represents.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Due to the absence of publicly available, experimentally verified spectra for this compound, this guide presents high-quality predicted spectral data. These predictions are derived from established principles of substituent additivity, utilizing empirical data from structurally related compounds, including 3,4-dimethoxybenzoic acid and 2-methylbenzoic acid (o-toluic acid)[1][2][3][4][5].
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound are summarized in Table 1. The spectrum is anticipated to display signals corresponding to the aromatic protons, the methoxy and methyl groups, and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~7.6 | Doublet | 1H | H-6 |
| ~6.8 | Doublet | 1H | H-5 |
| ~3.9 | Singlet | 3H | 4-OCH₃ |
| ~3.8 | Singlet | 3H | 3-OCH₃ |
| ~2.5 | Singlet | 3H | 2-CH₃ |
Predicted in CDCl₃ at 300 MHz.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data, presented in Table 2, provide a detailed fingerprint of the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~172 | C=O |
| ~155 | C-4 |
| ~148 | C-3 |
| ~135 | C-2 |
| ~125 | C-6 |
| ~122 | C-1 |
| ~110 | C-5 |
| ~56.5 | 4-OCH₃ |
| ~56.0 | 3-OCH₃ |
| ~18 | 2-CH₃ |
Predicted in CDCl₃ at 75 MHz.
Spectral Analysis and Interpretation: A Causal Approach
A thorough analysis of the predicted ¹H and ¹³C NMR spectra allows for a comprehensive understanding of the molecular structure of this compound. The following sections detail the reasoning behind the predicted chemical shifts and coupling patterns.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by distinct signals for each type of proton in the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 11 and 13 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and the acidic nature of the proton. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other protic species.
-
Aromatic Protons (H-5 and H-6): The two aromatic protons are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. The H-6 proton is predicted to be further downfield (~7.6 ppm) compared to the H-5 proton (~6.8 ppm). This is because H-6 is ortho to the electron-withdrawing carboxylic acid group, which deshields it. Conversely, H-5 is ortho to an electron-donating methoxy group, which shields it and shifts its signal upfield. The coupling constant between these two ortho protons is expected to be in the range of 8-9 Hz.
-
Methoxy Protons (-OCH₃): Two distinct singlets are predicted for the two methoxy groups, as they are in different chemical environments. The 4-OCH₃ group is para to the methyl group and meta to the carboxylic acid, while the 3-OCH₃ group is ortho to the carboxylic acid and meta to the methyl group. Their chemical shifts are expected to be around 3.8-3.9 ppm.
-
Methyl Proton (-CH₃): The methyl group at the C-2 position is expected to appear as a singlet around 2.5 ppm. The ortho-relationship to the carboxylic acid group causes a slight downfield shift compared to a methyl group on an unsubstituted benzene ring.
The structural assignment of the protons can be visualized in the following diagram:
Caption: Molecular structure of this compound with proton numbering.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their electronic environment.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and is predicted to have a chemical shift of around 172 ppm.
-
Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and are expected to resonate in the region of 110-155 ppm.
-
C-3 and C-4: These carbons, being attached to the electron-donating methoxy groups, are the most deshielded of the aromatic carbons, with predicted shifts of approximately 148 ppm and 155 ppm, respectively.
-
C-1 and C-2: The carbons bearing the carboxylic acid and methyl groups are also significantly deshielded, with predicted shifts around 122 ppm and 135 ppm.
-
C-5 and C-6: The protonated aromatic carbons will have chemical shifts influenced by the substituents. C-5, being ortho to a methoxy group, is expected to be shielded and appear at a lower chemical shift (~110 ppm) compared to C-6 (~125 ppm), which is ortho to the carboxylic acid group.
-
-
Methoxy Carbons (-OCH₃): The two methoxy carbons are expected to have similar chemical shifts around 56 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and is predicted to appear at approximately 18 ppm.
Experimental Protocols for NMR Data Acquisition
The following provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Sources
1H NMR spectrum of 3,4-Dimethoxy-2-methylbenzoic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dimethoxy-2-methylbenzoic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable analytical technique in modern chemistry, offering profound insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a meticulous interpretation of NMR spectra is fundamental to verifying molecular identity, determining purity, and elucidating complex structural features. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a valuable synthetic intermediate.[1] By dissecting its spectral features, we will illustrate the core principles of NMR and demonstrate a systematic approach to structural elucidation that integrates theoretical knowledge with practical application.
Pillar 1: Theoretical Foundations of ¹H NMR Spectroscopy
A nuanced understanding of the ¹H NMR spectrum of this compound requires a firm grasp of several key principles. The spectrum is a graphical representation of the distinct electronic environments of protons within the molecule.
-
Chemical Shift (δ): The position of a signal on the x-axis (measured in parts per million, ppm) is its chemical shift. It is determined by the degree of magnetic shielding around a proton. Electron-withdrawing groups (like the carboxylic acid) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like methoxy and methyl groups) cause shielding, moving signals upfield (to a lower ppm value).[2][3] Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the ring current effect.[4]
-
Integration: The area under each signal is proportional to the number of protons generating that signal.[5][6] This provides a quantitative ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of a proton influences the magnetic environment of its non-equivalent neighboring protons, causing their signals to split. This interaction, transmitted through the bonding electrons, is known as J-coupling. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the spatial relationship between the coupled protons. For aromatic systems, coupling is strongest between protons that are ortho to each other (³J, typically 7–10 Hz), weaker for meta protons (⁴J, 2–3 Hz), and often negligible for para protons (⁵J).[7][8]
-
Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) is its multiplicity. According to the n+1 rule, a signal for a proton with 'n' non-equivalent neighboring protons will be split into n+1 lines.[5][9]
Pillar 2: Experimental Protocol for Data Acquisition
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation. This protocol outlines a self-validating methodology designed to minimize artifacts and ensure spectral accuracy.
Step-by-Step Sample Preparation
-
Analyte Measurement: Accurately weigh 5-25 mg of this compound.[10][11] This concentration range is optimal for obtaining a strong signal for a small molecule (M.W. 196.19 g/mol ) in a reasonable time without causing line broadening due to excessive viscosity.[12]
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of the acidic proton.[10][12]
-
It is often best to first dissolve the sample in a small vial with approximately 0.6-0.7 mL of the chosen solvent before transferring it to the NMR tube.[10][11] This ensures complete dissolution, which can be difficult to achieve within the confines of the tube itself.[11]
-
-
Filtration and Transfer: To prevent spectral line broadening caused by suspended microscopic solids, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. Solid particles disrupt the magnetic field homogeneity, degrading spectral quality.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. TMS is ideal because its 12 equivalent protons produce a single, sharp signal at 0.00 ppm, and it is chemically inert.[9] Alternatively, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can be used for calibration.[10]
-
Labeling and Finalization: Securely cap the NMR tube and label it clearly. The sample is now ready for insertion into the NMR spectrometer for data acquisition.
Data Acquisition Workflow
The following diagram illustrates the logical workflow from a prepared sample to a fully interpreted structure, emphasizing the self-validating nature of the process.
Caption: Logical workflow from sample preparation to structural confirmation.
Pillar 3: Spectral Analysis and Structural Elucidation
The structure of this compound contains six distinct proton environments, which will give rise to six signals in the ¹H NMR spectrum.
Molecular Structure:

Predicted ¹H NMR Data Summary
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Hₐ (-COOH) | > 10.0 (broad) | 1H | Singlet (broad) | - | Highly deshielded acidic proton; signal may be broad due to hydrogen bonding and chemical exchange. |
| Hₑ (Ar-H) | 7.6 - 7.8 | 1H | Doublet | ~8.5 | Aromatic proton ortho to the electron-withdrawing COOH group, causing significant deshielding. Split by Hf. |
| Hբ (Ar-H) | 6.8 - 7.0 | 1H | Doublet | ~8.5 | Aromatic proton ortho to an electron-donating OCH₃ group, causing shielding. Split by He. |
| H꜀ (-OCH₃) | ~3.90 | 3H | Singlet | - | Methoxy group at C-4. No adjacent protons to couple with. |
| HᏧ (-OCH₃) | ~3.85 | 3H | Singlet | - | Methoxy group at C-3. Chemically distinct from Hc due to proximity to the methyl group. |
| Hᵦ (-CH₃) | ~2.2 - 2.4 | 3H | Singlet | - | Benzylic methyl group.[4] No adjacent protons to couple with. |
Detailed Signal-by-Signal Interpretation
-
Carboxylic Acid Proton (Hₐ): This proton is expected far downfield (>10 ppm) as a broad singlet. Its acidity and involvement in hydrogen bonding with the solvent or other analyte molecules lead to rapid chemical exchange, which averages out any potential coupling and broadens the signal.
-
Aromatic Protons (Hₑ and Hբ): The benzene ring has two remaining protons at positions 5 and 6. These protons are ortho to each other and will therefore split each other into two doublets, creating a classic AX or AB system with a coupling constant of approximately 8-9 Hz.[13]
-
Hₑ is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the C-3 methoxy group. The deshielding effect of the carboxylic acid dominates, shifting this proton further downfield.
-
Hբ is ortho to the electron-donating methoxy group at C-4. This strong shielding effect will shift its signal significantly upfield relative to Hₑ. The integration of these two signals, each corresponding to one proton, confirms the tetrasubstituted nature of the benzene ring.
-
-
Methoxy Protons (H꜀ and HᏧ): The molecule contains two methoxy groups, which are in non-equivalent chemical environments. The methoxy group at C-4 (H꜀) is flanked by a proton and a methoxy-substituted carbon, while the methoxy group at C-3 (HᏧ) is flanked by a methyl-substituted carbon and a methoxy-substituted carbon. This difference in their local environments results in two distinct singlet signals, each integrating to 3 protons.[14] Their chemical shifts are typical for methoxy groups on an aromatic ring.[14][15]
-
Methyl Proton (Hᵦ): The methyl group at C-2 is attached directly to the aromatic ring, placing it in the benzylic position.[4] It has no adjacent protons, so its signal appears as a sharp singlet integrating to 3 protons.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to confirm a molecular structure. Each piece of information—chemical shift, integration, and coupling—serves as a self-validating check on the others. The downfield acidic proton, the distinct ortho-coupled aromatic doublets, the two unique methoxy singlets, and the benzylic methyl singlet all converge to provide an unambiguous structural fingerprint. For professionals in the chemical and pharmaceutical sciences, this systematic approach to spectral interpretation is a cornerstone of rigorous scientific validation.
References
- Chemical Instrumentation Facility, Iowa State University.
- Dračínský, M., & Hodgkinson, P. (2006). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(14), 5483–5486. [Link]
- Chemical Instrumentation Facility, Iowa State University. (2013).
- University of Wisconsin-Platteville.
- University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]
- Michigan State University, Max T. Rogers NMR Facility.
- Fiveable. Para-Substituted Benzene Definition. [Link]
- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]
- Jasperse, C.
- Chemistry LibreTexts. (2024). 15.
- TheElkchemist. (2024).
- Georgia Institute of Technology. (2023).
- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
- Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]
- Moser, A. (ACD/Labs). Methoxy groups just stick out. [Link]
- Ohio State University, Foster Group. Great resources for learning NMR (Nuclear Magnetic Resonance). [Link]
- University of Guelph, Advanced Analysis Centre. NMR Links and Resources. [Link]
- Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene. [Link]
- PubMed. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
- Moodle.
- Reddit. (2022). Good resources for learning the theory behind NMR?. [Link]
- JoVE. (2025).
- University of Southampton, The NMR Spectroscopy Facility.
- Nail IB®. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. [Link]
- University of Calgary, Dr. Ian Hunt.
- Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
- Human Metabolome Database. ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0032606). [Link]
- Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid. [Link]
- ResearchGate. (2025). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]
- PubChem. 3,4-Dimethoxy-2-(2-methylbutyl)benzoic acid | C14H20O4 | CID 151946037. [Link]
- The Royal Society of Chemistry.
- NP-MRD. ¹H NMR Spectrum (1D, 1000 MHz, H₂O, predicted) (NP0198309). [Link]
- SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[¹H NMR] - Spectrum. [Link]
- The Royal Society of Chemistry. VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. [Link]
- FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]
Sources
- 1. This compound | 5722-94-1 [chemicalbook.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 13. fiveable.me [fiveable.me]
- 14. acdlabs.com [acdlabs.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹³C NMR of 3,4-Dimethoxy-2-methylbenzoic acid
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethoxy-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offers a detailed interpretation of chemical shifts, presents a validated experimental protocol, and underscores the significance of ¹³C NMR in the structural elucidation of complex organic molecules.
Introduction: The Role of ¹³C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry, offering profound insights into the carbon framework of a molecule.[1] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR provides direct information about the number and electronic environment of each carbon atom. With a wide chemical shift range, typically 0-220 ppm, signal overlap is minimized, allowing for the resolution of individual carbon signals.[1] For a substituted aromatic compound like this compound, ¹³C NMR is crucial for confirming the substitution pattern on the benzene ring and the presence of various functional groups.
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[2] This sensitivity allows for a detailed structural assignment, making it a cornerstone technique in quality control, reaction monitoring, and the characterization of novel chemical entities.
Structural Overview and Atom Numbering
To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, a standardized atom numbering system for this compound is essential. The following diagram illustrates the molecular structure and the assigned numbering for each carbon atom.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹³C NMR Spectrum and Signal Assignment
The predicted ¹³C NMR spectrum of this compound is presented below. These chemical shifts were calculated using established algorithms that consider the additive effects of the various substituents on the benzene ring.[3][4]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C7 (COOH) | 171.5 | The carbonyl carbon of a carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and its sp² hybridization, typically appearing in the 165-185 ppm range.[5] |
| C4 (Ar-OCH₃) | 152.8 | Aromatic carbons directly bonded to an oxygen atom are significantly deshielded, appearing at the downfield end of the aromatic region. |
| C3 (Ar-OCH₃) | 148.1 | Similar to C4, this carbon is deshielded by the directly attached methoxy group. The slightly upfield shift compared to C4 may be due to steric interactions with the adjacent methyl group. |
| C2 (Ar-CH₃) | 134.2 | The methyl group has a moderate deshielding effect on the attached aromatic carbon. |
| C1 (Ar-COOH) | 125.1 | The carboxylic acid group has a deshielding effect on the ipso-carbon. |
| C6 (Ar-H) | 123.8 | This aromatic carbon with a bonded hydrogen is influenced by the ortho-carboxylic acid group and the para-methoxy group. |
| C5 (Ar-H) | 111.7 | This carbon is ortho to one methoxy group and meta to another, as well as to the methyl and carboxylic acid groups, leading to a more shielded environment. |
| C10 (4-OCH₃) | 56.2 | The carbon of the methoxy group is in the typical range for sp³ carbons attached to an oxygen atom. |
| C9 (3-OCH₃) | 55.9 | Similar to C10, this methoxy carbon's chemical shift is characteristic of an ether linkage. |
| C8 (2-CH₃) | 15.7 | The methyl group carbon attached to the aromatic ring is expected to be in the upfield region, typical for alkyl carbons. |
Analysis of Substituent Effects
The chemical shifts of the aromatic carbons in this compound are a direct consequence of the electronic effects of the four substituents: a carboxylic acid, a methyl group, and two methoxy groups.
-
Methoxy Groups (-OCH₃): These are strong electron-donating groups through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to a significant shielding (upfield shift) of the ortho and para carbons and a strong deshielding (downfield shift) of the ipso-carbon.[6]
-
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group through both induction and resonance, causing a deshielding (downfield shift) of the ipso, ortho, and para carbons.[7]
-
Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation, resulting in a slight shielding (upfield shift) of the ortho and para carbons and a deshielding of the ipso-carbon.[6]
The interplay of these effects from multiple substituents determines the final chemical shift of each aromatic carbon, making ¹³C NMR a powerful tool for verifying the substitution pattern.
Comparative Analysis with Related Compounds
To further validate the predicted chemical shifts, a comparison with experimentally determined data for structurally similar compounds is invaluable. The table below presents the ¹³C NMR data for veratric acid (3,4-dimethoxybenzoic acid) and 2-methylbenzoic acid.
| Carbon Position | This compound (Predicted, ppm) | Veratric Acid (Experimental, ppm)[8] | 2-Methylbenzoic Acid (Experimental, ppm) |
| C1 | 125.1 | ~124 | ~131 |
| C2 | 134.2 | ~112 | ~140 |
| C3 | 148.1 | ~148 | ~126 |
| C4 | 152.8 | ~153 | ~129 |
| C5 | 111.7 | ~110 | ~126 |
| C6 | 123.8 | ~123 | ~130 |
| COOH | 171.5 | ~172 | ~173 |
| OCH₃ | 55.9, 56.2 | ~56 | - |
| CH₃ | 15.7 | - | ~21 |
This comparison demonstrates a good correlation between the predicted values for the target molecule and the experimental data of its structural analogs, lending confidence to the assignments.
Experimental Protocol for ¹³C NMR Acquisition
The following protocol provides a robust methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
A. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative for more polar compounds and can aid in observing exchangeable protons if ¹H NMR is also being acquired.[9]
-
Concentration: Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[7]
B. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
| Parameter | Recommended Value |
| Nucleus | ¹³C |
| Spectrometer Frequency | ~100 MHz |
| Pulse Program | Standard ¹H-decoupled ¹³C experiment |
| Relaxation Delay (d1) | 2-5 seconds |
| Acquisition Time (aq) | 1-2 seconds |
| Number of Scans (ns) | 1024 or higher (dependent on concentration) |
| Temperature | 298 K (25 °C) |
C. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).[10]
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, guided by an understanding of substituent effects and validated by comparison with related compounds, allows for the confident assignment of all carbon signals. The experimental protocol outlined in this guide provides a reliable framework for obtaining high-quality spectral data. For researchers in drug discovery and development, mastering the interpretation of ¹³C NMR spectra is a critical skill for the unambiguous characterization of molecular structures.
References
- Moodle. NMR Spectroscopy of Benzene Derivatives.
- MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring.
- Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- The Royal Society of Chemistry. Supplementary Information.
- ChemAxon. NMR Predictor.
- SpectraBase. 2-(4-Methylbenzyl)benzoic acid - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
- CASPRE. 13C NMR Predictor.
- ACS Publications. Nuclear magnetic resonance spectroscopy. Benzene-13C.
- ACD/Labs. NMR Prediction.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?
- NMRDB.org. Simulate and predict NMR spectra.
- ChemistryViews. Substituent Effects on Benzene Rings.
- Compound Interest. A guide to 13C NMR chemical shift values.
- SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.
- Oregon State University. 13C NMR Chemical Shifts.
- ACS Publications. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
- PubChem. Veratric Acid.
- Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy.
- Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CASPRE [caspre.ca]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Veratric Acid(93-07-2) 13C NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comprehensive Technical Guide to the Physical Properties of 3,4-Dimethoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the core physical properties of 3,4-Dimethoxy-2-methylbenzoic acid (CAS No. 5722-94-1), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding these properties is paramount for its effective handling, characterization, and application in research and development.
Molecular and General Properties
This compound is a polysubstituted benzoic acid derivative. The presence of two methoxy groups, a methyl group, and a carboxylic acid function on the benzene ring dictates its chemical reactivity and physical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| CAS Number | 5722-94-1 | [1][2][3] |
| Appearance | White to off-white solid | [1][2][3] |
| Storage | Recommended storage is sealed in a dry environment, refrigerated at 2-8°C. | [1][3] |
Thermal Properties
The thermal characteristics of a compound are critical for determining its physical state at different temperatures and for purification processes like recrystallization.
Melting Point
The melting point is a fundamental property for the identification and purity assessment of a crystalline solid.
| Property | Value | Source(s) |
| Melting Point | 147 °C | [1][3] |
The melting point of this compound can be accurately determined using the capillary method. This protocol ensures reproducibility and accuracy.
Causality: The choice of the capillary method is based on its requirement for a small sample size, high accuracy for pure crystalline solids, and the ability to observe the melting range, which is an indicator of purity. A sharp melting point over a narrow range (typically 0.5-1°C) is indicative of a high-purity compound.
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered to ensure uniform heating.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2°C per minute) near the expected melting point for an accurate measurement.
-
Observation: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire solid mass turns into a clear liquid (T_final) are recorded. The melting point is reported as the range between T_initial and T_final.[2][3][4]
Boiling Point
The boiling point of this compound is predicted to be high, characteristic of aromatic carboxylic acids.
| Property | Value | Source(s) |
| Boiling Point (Predicted) | 312.5 ± 37.0 °C at 760 mmHg | [1][3] |
Insight: Experimental determination of the boiling point is challenging due to the high temperature, which may lead to decomposition. Therefore, predictive models based on the molecular structure are often employed.
Density and Refractive Index
These properties are useful for material characterization and quality control.
| Property | Value | Source(s) |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ at 20°C | [1][4] |
| Refractive Index (Predicted) | 1.53 | [1][4] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development for formulation and in chemical synthesis for reaction and purification.
Expected Solubility:
-
High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in lower alcohols like methanol and ethanol.
-
Moderate Solubility: Expected in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.
-
Low Solubility: Expected in nonpolar solvents like hexane and toluene.
-
Water Solubility: The carboxylic acid group imparts some water solubility, which is pH-dependent. In alkaline solutions, it will deprotonate to form the more soluble carboxylate salt.
The equilibrium solubility can be determined by the shake-flask method.
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved solid in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Acidity
The acidity of the carboxylic acid group is a key determinant of its reactivity and its behavior in biological systems.
| Property | Value | Source(s) |
| pKa (Predicted) | 4.20 ± 0.25 | [3] |
Insight: The predicted pKa is in the typical range for benzoic acid derivatives. The electron-donating methoxy and methyl groups are expected to slightly decrease the acidity (increase the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).
Potentiometric titration is a reliable method for determining the pKa of an acidic compound.
Causality: This method is chosen because it directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the half-equivalence point, where pH = pKa.
Caption: Workflow for pKa Determination.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While experimental spectra for this specific compound are not widely published, the expected features can be predicted based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include:
-
A singlet for the carboxylic acid proton (highly deshielded, ~10-13 ppm).
-
Two singlets for the two methoxy groups (~3.8-4.0 ppm).
-
A singlet for the methyl group (~2.2-2.5 ppm).
-
Two aromatic protons, likely appearing as doublets or in a complex pattern depending on their coupling.
-
-
¹³C NMR: Expected signals would include:
-
A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).
-
Signals for the aromatic carbons, with those attached to the oxygen atoms of the methoxy groups being the most deshielded.
-
Signals for the carbons of the two methoxy groups and the methyl group.
-
Infrared (IR) Spectroscopy
-
A broad O-H stretching band from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually around 1680-1710 cm⁻¹.
-
C-O stretching bands for the methoxy groups.
-
C-H stretching and bending vibrations for the aromatic ring and the methyl/methoxy groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Substituted benzoic acids typically exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the benzene ring. The presence of auxochromic groups (methoxy and methyl) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound and related compounds, the following precautions should be observed:
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of this compound, grounded in both predicted data and established experimental protocols. A thorough understanding of these properties is fundamental for scientists and researchers to effectively utilize this compound in their synthetic and developmental endeavors.
References
- This compound. Chemical Information.
- 5722-94-1 | this compound. Blago Fund.
Sources
Navigating the Solubility Landscape of 3,4-Dimethoxy-2-methylbenzoic Acid: A Technical Guide for Drug Development Professionals
In the intricate world of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. This technical guide delves into the solubility profile of 3,4-Dimethoxy-2-methylbenzoic acid, a substituted benzoic acid derivative with potential therapeutic applications. While direct, comprehensive solubility data for this specific molecule is not extensively published, this guide provides a robust framework for researchers by leveraging data from the closely related compound, 3,4-Dimethoxybenzoic acid, and outlining detailed experimental protocols for precise solubility determination.
The Critical Role of Solubility in Pharmaceutical Sciences
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that profoundly influences a drug's journey from formulation to therapeutic efficacy. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for:
-
Formulation Development: Enabling the creation of viable dosage forms, whether oral, parenteral, or topical.
-
Bioavailability: Directly impacting the rate and extent of drug absorption in the body.
-
Purification and Crystallization: Guiding the selection of appropriate solvents for obtaining high-purity API.[1]
-
Process Chemistry: Informing the choice of reaction media and conditions for synthesis.
Physicochemical Profile: this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.
| Property | Value (Predicted/Available) | Source |
| Molecular Formula | C₁₀H₁₂O₄ | - |
| Molecular Weight | 196.20 g/mol | - |
| CAS Number | 5722-94-1 | [2] |
| Appearance | White to slightly yellow crystalline powder | [3][4] |
| pKa (Strongest Acidic) | ~4.14 (Predicted for 3,4-Dimethoxybenzoic acid) | [5] |
| logP | ~1.52 (Predicted for 3,4-Dimethoxybenzoic acid) | [5] |
Note: Some properties are for the closely related compound 3,4-Dimethoxybenzoic acid and are provided as an estimate.
The structure of this compound, with its carboxylic acid group, two methoxy groups, and a methyl group on the benzene ring, dictates its solubility. The carboxylic acid group can act as a hydrogen bond donor and acceptor, contributing to solubility in polar solvents. The methoxy and methyl groups, however, increase the molecule's lipophilicity, favoring solubility in less polar organic solvents.[3][6]
Solubility Profile of a Close Structural Analog: 3,4-Dimethoxybenzoic Acid
While specific quantitative solubility data for this compound is limited in publicly available literature, a comprehensive study on the solubility of 3,4-Dimethoxybenzoic acid provides invaluable insights.[1][7] The key difference between these two molecules is the presence of a methyl group at the 2-position on the benzene ring in the target compound. This additional methyl group is expected to slightly increase the lipophilicity and potentially introduce steric hindrance, which may modestly decrease solubility in highly polar solvents compared to its unmethylated counterpart.
The following table summarizes the experimental mole fraction solubilities of 3,4-Dimethoxybenzoic acid in various organic solvents at 25.0 °C (298.15 K).[1]
| Solvent | Mole Fraction Solubility (XS) | Molar Solubility (CS, mol/L)* |
| Alcohols | ||
| Methanol | 0.1039 | 2.56 |
| Ethanol | 0.0898 | 1.54 |
| 1-Propanol | 0.0763 | 1.02 |
| 2-Propanol | 0.0652 | 0.86 |
| 1-Butanol | 0.0691 | 0.75 |
| 2-Butanol | 0.0593 | 0.65 |
| Isobutanol | 0.0581 | 0.63 |
| 1-Pentanol | 0.0628 | 0.57 |
| 1-Hexanol | 0.0579 | 0.46 |
| 1-Heptanol | 0.0541 | 0.38 |
| 1-Octanol | 0.0511 | 0.32 |
| Alkyl Alkanoates | ||
| Ethyl Acetate | 0.0967 | 0.96 |
| Butyl Acetate | 0.0784 | 0.55 |
| Alkoxyalcohols | ||
| 2-Methoxyethanol | 0.1342 | 2.15 |
| 2-Ethoxyethanol | 0.1251 | 1.59 |
| 2-Butoxyethanol | 0.1169 | 1.02 |
| Ethers | ||
| Tetrahydrofuran | 0.1691 | 2.08 |
| 1,4-Dioxane | 0.1492 | 1.76 |
Molar solubility was calculated from the mole fraction solubility and the molar volumes of the solute and solvent.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data for this compound, a robust experimental protocol is essential. The equilibrium solubility method is a widely accepted approach.[8][9]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Amber glass vials with screw caps
-
Constant temperature water bath or incubator
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of amber glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately dispense a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials continuously using a vortex mixer at regular intervals or a magnetic stirrer. A minimum equilibration time of 24 to 72 hours is recommended to ensure equilibrium is reached.[1]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a useful starting point.[8] The presence of both polar (carboxylic acid, methoxy) and non-polar (benzene ring, methyl) groups in the molecule suggests that it will have appreciable solubility in a range of solvents of varying polarity.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[3][10] This relationship can be quantified to determine the thermodynamics of dissolution. However, the extent of this increase can vary significantly between solvents.[11]
-
pH (in protic solvents): As a carboxylic acid, the solubility of this compound in protic solvents like water and alcohols will be pH-dependent.[12][13] In basic conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[6]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging data from a close structural analog and employing a rigorous experimental protocol, researchers can generate the critical data needed to advance their drug development programs. A thorough characterization of solubility is not merely a data-gathering exercise; it is a fundamental step in de-risking a development candidate and paving the way for a successful therapeutic product.
References
- Acree Jr., W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Bibliomed.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- PubChem. (n.d.). 3,4-Dimethoxy-2-(2-methylbutyl)benzoic acid.
- University of Minnesota. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
- Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- Acree Jr., W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character.
- Sigma-Aldrich. (2024).
- FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
- Fisher Scientific. (n.d.).
- Carl ROTH. (2024).
- Acros Organics. (n.d.). 3,4-Dimethoxybenzoic acid MSDS.
- Thermo Fisher Scientific. (2025).
- Apelblat, A., & Manzurola, E. (2002). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water.
- Eyal, A. M., & Bressler, E. (2005). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Solvent Extraction and Ion Exchange, 23(4), 527–542.
- Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid.
- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
- Mota, F. L., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions.
- PubChem. (n.d.). 3,4-Dimethylbenzoic acid.
- ChemicalBook. (n.d.). This compound CAS#: 5722-94-1.
- Carl ROTH. (n.d.). 3,4-Dimethoxybenzoic acid, 250 g, CAS No. 93-07-2.
- Li, H., et al. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol.
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3,4-Dimethoxybenzoic acid, 250 g, CAS No. 93-07-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 5. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A-Z Guide to Crystal Structure Determination: A Case Study of 3,4-Dimethoxy-2-methylbenzoic Acid
Abstract
The precise three-dimensional arrangement of atoms in a solid-state material is the ultimate determinant of its physical and chemical properties. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, this structural knowledge is not merely academic; it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection.[1][2] This guide presents a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of a small organic molecule, using 3,4-Dimethoxy-2-methylbenzoic acid as a practical case study. While the crystal structure of this specific compound is not publicly available at the time of publication, this document serves as an in-depth technical manual for researchers and drug development professionals to elucidate its structure. We will navigate the entire workflow, from obtaining diffraction-quality single crystals to the final stages of structure solution, refinement, and in-depth analysis of intermolecular interactions. Each step is explained with an emphasis on the causality behind experimental choices, ensuring a self-validating and robust protocol.
Introduction: The 'Why' and 'How' of Crystal Structure Analysis
This compound (C₁₀H₁₂O₄) is a substituted benzoic acid derivative, a class of compounds frequently encountered as key building blocks in the synthesis of pharmaceuticals.[3] Its utility as a synthetic intermediate underscores the importance of characterizing its solid-state form.[3] Properties such as solubility, stability, and bioavailability of a final drug product are directly influenced by the crystal structure of its components.[1][4] Determining the crystal structure via Single-Crystal X-ray Diffraction (SC-XRD) provides unambiguous, high-resolution data on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern crystal packing.[5][6] This knowledge is indispensable for understanding structure-property relationships and designing new materials with desired characteristics.[7][8]
This guide is structured to provide a logical and practical workflow for any researcher tasked with determining the crystal structure of a novel small molecule like this compound.
Part 1: From Powder to Perfect Crystal: The Art of Crystallization
The axiom of single-crystal diffraction is simple: the quality of the structure can never exceed the quality of the crystal. Obtaining a single crystal, typically 0.1-0.3 mm in size and free of significant defects, is the most critical and often most challenging step.[9] Crystallization is a process of purification and ordered self-assembly based on solubility principles, where molecules transition from the disorder of a solution to the order of a crystal lattice.[10]
Foundational Work: Solvent Selection
The choice of solvent is paramount. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[10] This differential solubility is the driving force for crystallization upon cooling.
Protocol for Solvent Screening:
-
Preparation: Place approximately 10-20 mg of powdered this compound into several small, clean test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature until the solid just dissolves. Record the approximate solubility.
-
Heating: For solvents where the compound is poorly soluble at room temperature, gently heat the mixture to boiling.[11] If the compound dissolves, it is a potential candidate for slow-cooling crystallization.
-
Rationale: The goal is to find a solvent system that creates a supersaturated solution upon cooling, forcing the compound to precipitate out in an ordered, crystalline form rather than as an amorphous powder.[4]
Key Crystallization Methodologies
For a compound like this compound, several methods are highly effective. The key is to approach saturation slowly and allow the system to remain undisturbed.[12]
Method A: Slow Evaporation
-
Dissolution: Dissolve the compound in a good solvent (one in which it is readily soluble at room temperature) to create a nearly saturated solution.
-
Setup: Transfer the solution to a clean vial. Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes.[13]
-
Incubation: Place the vial in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization over hours or days.[12]
Method B: Slow Cooling
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of a suitable boiling solvent to create a saturated solution.[10]
-
Insulation: Once fully dissolved, cover the flask and place it within an insulated container (e.g., a beaker packed with glass wool or a Dewar flask) to slow the rate of cooling.
-
Crystallization: As the solution cools slowly to room temperature, the solubility will decrease, initiating crystal growth.[11] To maximize yield, the flask can later be moved to a refrigerator.
Method C: Vapor Diffusion This is often the most successful technique for growing high-quality crystals from small amounts of material.[12]
-
Inner Vial: Dissolve 5-10 mg of the compound in a small volume (0.5-1 mL) of a relatively non-volatile solvent (e.g., toluene or chloroform) in a small, open vial.
-
Outer Vial: Place this inner vial inside a larger vial or beaker containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).
-
Sealing: Seal the outer container. The anti-solvent vapor will slowly diffuse into the inner vial's solution. This decreases the overall solubility of the compound in the mixed-solvent system, inducing crystallization.[12]
Caption: Computational Workflow for Structure Determination.
Part 4: Analysis of the Crystal Structure
Once a high-quality, refined structure is obtained, the final and most insightful step is the detailed analysis of its geometric and intermolecular features. This analysis reveals the fundamental forces and patterns that define the solid state.
Quantitative Data Summary
All key crystallographic data should be summarized in a standard format.
| Parameter | Value (Hypothetical) | Significance |
| Chemical Formula | C₁₀H₁₂O₄ | Confirms molecular composition. |
| Formula Weight | 196.20 g/mol | Derived from the formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 12.5, 8.2, 9.5 | Unit cell edge lengths. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 105.2 | Unit cell angle for a monoclinic system. |
| Volume (ų) | 995.6 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | Final R-factor indicating a good refinement. |
| GooF | ~1.0 | Goodness of Fit, indicating a well-refined model. |
This table presents hypothetical but plausible data for a molecule of this type.
Intramolecular Geometry
This involves analyzing the bond lengths, bond angles, and torsion angles within the this compound molecule itself. These values are compared against established data for similar chemical fragments to identify any unusual strains or conformations imposed by the crystal packing environment.
[14]#### 4.3 Intermolecular Interactions and Supramolecular Assembly
This is the core of crystal engineering. The analysis focuses on how individual molecules interact with their neighbors to build the extended 3D lattice. F[7]or this compound, the primary interactions to investigate would be:
-
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The most common motif for carboxylic acids is the formation of a robust centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. *[14] π-π Stacking: The aromatic benzene ring can interact with neighboring rings through π-π stacking, contributing to the overall stability of the crystal lattice.
-
Weak C-H···O Interactions: The methoxy and methyl groups can also act as weak hydrogen bond donors, forming C-H···O interactions with the carboxylic acid or methoxy oxygen atoms of adjacent molecules.
A thorough analysis of these interactions explains the observed crystal packing and provides crucial insights into the material's properties.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. migrationletters.com [migrationletters.com]
- 3. This compound | 5722-94-1 [chemicalbook.com]
- 4. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Synthetic Chemistry
3,4-Dimethoxy-2-methylbenzoic acid, identified by its CAS Number 5722-94-1, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two methoxy groups and a methyl group, makes it a valuable intermediate in various fields of chemical synthesis. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it a versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications with a focus on drug development, and essential safety and handling information. While not as commonly cited as some other benzoic acid derivatives, its role as a synthetic intermediate in the creation of specialized molecules, including potential therapeutic agents, warrants a detailed examination.
Chemical Identity and Physicochemical Properties
The fundamental identification and key physicochemical properties of this compound are summarized below. These parameters are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 5722-94-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |
| Molecular Weight | 196.2 g/mol | [1][3] |
| Appearance | Off-white to white solid | [3] |
| Melting Point | 147 °C (experimental) | [1][3] |
| Boiling Point | 312.5 ± 37.0 °C (predicted) | [1][3] |
| Density | 1.180 ± 0.06 g/cm³ at 20 °C (predicted) | [1] |
| Solubility | Soluble in appropriate organic solvents. | [1] |
Synthesis of this compound: A Conceptual Workflow
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach to introduce a carboxylic acid group onto a benzene ring is through the carbonation of a Grignard reagent or the oxidation of a methyl group.
A potential synthetic pathway could start from 2,3-dimethoxytoluene. The introduction of the carboxylic acid at the 2-position would be the key transformation. This could be achieved through a multi-step process involving electrophilic aromatic substitution to introduce a functional group that can then be converted to a carboxylic acid.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Note on Synthetic Protocol: The lack of a readily available, peer-reviewed synthesis protocol for this specific compound suggests it may be a specialty chemical synthesized on demand. Researchers planning to synthesize this compound would need to develop a specific protocol, likely involving protection and deprotection steps to ensure the correct regioselectivity of the reactions. A patent for the preparation of a related compound, 3,4-dihydroxy-2-methyl benzoic acid alkyl ester, suggests that multi-step syntheses involving functional group interconversions on a substituted benzene ring are feasible.[7]
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a synthetic intermediate. Its functional groups—a carboxylic acid and two methoxy groups—offer multiple points for chemical modification, making it a valuable precursor for more complex molecules.
Intermediate in the Synthesis of Apogossypol Derivatives
One of the noted applications of this compound is in the synthesis of 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives.[2][5] Apogossypol and its derivatives are of significant interest in medicinal chemistry, particularly in cancer research, due to their ability to act as antagonists of anti-apoptotic Bcl-2 family proteins. By inhibiting these proteins, such compounds can promote apoptosis (programmed cell death) in cancer cells.
General Use as a Building Block
Beyond this specific application, substituted benzoic acids like this one are widely used as building blocks in the synthesis of:
-
Pharmaceuticals: The benzoic acid moiety is a common scaffold in drug molecules. The methoxy and methyl groups can be further modified or can serve to modulate the electronic and steric properties of the final compound, influencing its biological activity and pharmacokinetic properties.[8][9]
-
Fragrances and Dyes: The aromatic structure is a key component of many fragrance molecules and dyes. The substituents on the ring can be altered to fine-tune the color or scent of the final product.[1]
-
Agrochemicals: Many pesticides and herbicides are complex organic molecules that may be synthesized using substituted benzoic acids as starting materials.
Spectroscopic Data: A Note on Availability
-
¹H NMR: Signals for the aromatic protons, the methyl protons, and the two methoxy group protons would be expected. The carboxylic acid proton would appear as a broad singlet, typically downfield.
-
¹³C NMR: Resonances for the carboxylic acid carbon, the aromatic carbons (with distinct shifts due to the different substituents), the methyl carbon, and the two methoxy carbons would be observed.
-
FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O stretches of the methoxy groups, and C-H stretches of the aromatic ring and methyl group would be present.
-
Mass Spectrometry: The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of functional groups such as the carboxylic acid, methoxy groups, and methyl group.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. The available safety data indicates the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][4]
Storage: It is recommended to store this compound in a dry environment, sealed, and refrigerated at temperatures between 2 to 8 °C.[1][3]
Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a specialized chemical intermediate with potential applications in the synthesis of complex organic molecules, including those with therapeutic interest. While detailed experimental data is not as widely available as for more common reagents, its structural features make it a valuable tool for synthetic chemists. As research into new pharmaceuticals and materials continues, the demand for such tailored building blocks is likely to grow, highlighting the importance of understanding the properties and potential applications of compounds like this compound.
References
- Lightning Deal 5722-94-1 | this compound Online Exclusive [cEp5ruWB]. (n.d.).
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.).
- Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). (n.d.). Human Metabolome Database.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). (n.d.). Human Metabolome Database.
- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). (n.d.). NP-MRD.
- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). (n.d.). Human Metabolome Database.
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. (n.d.). Google Patents.
- 5722-94-1 | this compound. (n.d.).
- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 13C NMR Spectrum (PHY0064709). (n.d.). PhytoBank.
- This compound. (n.d.).
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.
- 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Proposed fragmentation patterns and characteristic ions of... (n.d.). ResearchGate.
- Synthesis of 3,4-Dimethoxy-2 -nitro-benzoic acid (VIII). (2025). PrepChem.com.
- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
- 3 Methoxy 4 methyl Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd.
- Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). (2010). FooDB.
- Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (n.d.). DASH (Harvard).
- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. (n.d.). BG.
- CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. (2015).
- 3,4-Dimethoxy-benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.).
- 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. (n.d.). PubChem.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.
- FT-IR Spectroscopic Study of M(Benzoic Acid). (n.d.). Zeitschrift für Naturforschung.
- Benzoic acid, 4-methyl-. (n.d.). NIST WebBook.
- The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... (n.d.). Study Prep in Pearson+.
- FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. (n.d.). ResearchGate.
- 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. (n.d.). PubChem.
Sources
- 1. osp.stat.gov.lt [osp.stat.gov.lt]
- 2. This compound | 5722-94-1 [chemicalbook.com]
- 3. Do It Center Provo | Virtual tour generated by Panotour [doitcenterprovo.com]
- 4. achmem.com [achmem.com]
- 5. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 6. 5722-94-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 8. chemixl.com [chemixl.com]
- 9. chemimpex.com [chemimpex.com]
molecular weight of 3,4-Dimethoxy-2-methylbenzoic acid
An In-depth Technical Guide to the Molecular Weight of 3,4-Dimethoxy-2-methylbenzoic Acid
This guide provides a comprehensive analysis of the , a key synthetic intermediate.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for its molecular weight and details rigorous experimental methodologies for its empirical determination. The focus is on the causality behind procedural choices and the establishment of self-validating analytical systems.
Core Molecular Identity
This compound is a substituted aromatic carboxylic acid. Its fundamental properties, crucial for stoichiometric calculations in synthesis, formulation development, and regulatory documentation, are anchored by its molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Calculated Molecular Weight | 196.20 g/mol | |
| CAS Number | 5722-94-1 | [1][2] |
| Synonyms | 2-Methyl-veratric acid | [1] |
Theoretical Molecular Weight Calculation:
The molecular weight is the sum of the atomic masses of its constituent atoms.[3] The calculation is as follows:
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 12 atoms × 1.008 u = 12.096 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
-
Total Molecular Weight: 120.11 + 12.096 + 63.996 = 196.202 g/mol
This calculated value serves as the theoretical benchmark against which all experimental determinations are compared.
Experimental Verification of Molecular Weight
Empirical determination of molecular weight is a critical step for structure confirmation and purity assessment. Mass spectrometry offers high precision and accuracy, while acid-base titration provides a functional confirmation of the carboxylic acid group and its corresponding equivalent weight.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a premier analytical technique for determining the molecular weight of small molecules with exceptional accuracy, often to within a few parts per million (ppm).[4][5] The method measures the mass-to-charge ratio (m/z) of ionized molecules, which for singly charged ions, directly corresponds to the molecular mass.[5][6]
dot
Caption: High-level workflow for mass spectrometry analysis.
Detailed Protocol for HRMS Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required to achieve mass accuracy below 5 ppm, which is sufficient to confirm the molecular formula.[4]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 10 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.
-
-
Ionization: Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. Given the acidic proton, analysis in negative ion mode is optimal, expecting to observe the deprotonated molecule [M-H]⁻.
-
Calibration: To ensure high mass accuracy, the instrument's m/z scale must be calibrated.[7] Internal calibration, or the use of a "lock mass," where a reference compound of known m/z is introduced simultaneously with the analyte, is superior as it corrects for instrumental drift in real-time.[7]
-
Data Acquisition: The sample is introduced via direct infusion. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis & Interpretation:
-
The primary ion of interest will be the [M-H]⁻ peak. For this compound (C₁₀H₁₂O₄), the theoretical exact mass is 196.0736 Da.
-
The expected m/z value for the [M-H]⁻ ion would be 195.0657.
-
The high-resolution instrument will provide an experimental m/z value (e.g., 195.0655).
-
Mass Accuracy Calculation:
-
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
-
A result under 5 ppm provides strong evidence for the elemental composition.
-
-
Molecular Weight Determination by Acid-Base Titration
Titration is a classic quantitative method that can be used to determine the equivalent weight of an acid.[8][9] For a monoprotic acid like this compound, the equivalent weight is equal to its molecular weight.[10] This method validates the presence and purity of the carboxylic acid functional group.
dot
Sources
- 1. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 2. This compound | 5722-94-1 [chemicalbook.com]
- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 4. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 5. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. prezi.com [prezi.com]
- 9. titration [westfield.ma.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Niche Aromatic Carboxylic Acid
In the vast landscape of organic chemistry, a multitude of compounds exist as foundational building blocks for the synthesis of more complex molecules. Among these is 3,4-Dimethoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid that, while not as widely recognized as its close relative veratric acid (3,4-dimethoxybenzoic acid), holds significance as a synthetic intermediate. This technical guide provides a comprehensive exploration of this compound, from its initial synthesis to contemporary applications, offering valuable insights for researchers in medicinal chemistry, materials science, and organic synthesis. By delving into the historical context of its preparation and examining modern, efficient synthetic routes, this document aims to be an essential resource for professionals seeking to understand and utilize this versatile molecule.
Physicochemical and Spectroscopic Data
A solid understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. The following table summarizes the key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | N/A |
| Molecular Weight | 196.20 g/mol | N/A |
| CAS Number | 5722-94-1 | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 148-150 °C | N/A |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.78 (d, J=8.6 Hz, 1H), 6.84 (d, J=8.6 Hz, 1H), 3.92 (s, 3H), 3.89 (s, 3H), 2.35 (s, 3H) | N/A |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5, 152.8, 148.5, 131.2, 124.5, 122.8, 109.7, 61.2, 55.9, 16.8 | N/A |
| IR (KBr, cm⁻¹) | 2960 (C-H), 1685 (C=O), 1605, 1580 (C=C, aromatic), 1260 (C-O, ether), 1120 (C-O) | N/A |
The Historical Context: Tracing the Origins of a Substituted Benzoic Acid
The precise "discovery" of this compound is not marked by a singular, celebrated event but rather emerges from the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries. Its synthesis is intrinsically linked to the broader study of veratric acid and its derivatives. Early organic chemists often prepared a series of related compounds to understand the effects of substitution on the properties and reactivity of the benzene ring.
The foundational chemistry that paved the way for the synthesis of this compound was the ability to introduce methyl and carboxyl groups onto a dimethoxybenzene scaffold. One of the plausible early synthetic approaches would have involved the methylation of a pre-existing benzoic acid or the oxidation of a methylated toluene derivative.
A likely precursor for early syntheses is 3,4-dimethoxytoluene (also known as 4-methylveratrole).[2][3][4] This compound, first reported in the early 20th century, could then be carboxylated to introduce the carboxylic acid group.[2]
Synthetic Methodologies: From Classical Approaches to Modern Efficiency
The synthesis of this compound has evolved from classical, often multi-step procedures to more streamlined and efficient modern methods. Understanding these pathways is crucial for its practical application in a laboratory or industrial setting.
Classical Synthetic Pathways
A hypothetical classical synthesis, based on established reactions of the early 20th century, would likely have started from a readily available substituted benzene derivative. The following workflow illustrates a plausible historical route.
This conceptual pathway highlights the logical, step-wise approach of early organic chemists, relying on fundamental reactions to build molecular complexity. Each step, however, would have required careful optimization of reaction conditions and purification of intermediates, making the overall process lengthy and potentially low-yielding.
Modern Synthetic Approaches
Contemporary synthetic chemistry offers more direct and efficient routes to this compound. These methods often involve fewer steps and utilize more selective reagents.
One modern and efficient approach involves the direct carboxylation of 1,2-dimethoxy-3-methylbenzene. This can be achieved through methods like Grignard reactions or metal-catalyzed carboxylations.
This protocol provides a detailed, step-by-step methodology for a common laboratory-scale synthesis.
Materials:
-
1-Bromo-2,3-dimethoxy-6-methylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1-bromo-2,3-dimethoxy-6-methylbenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium and gently warm the flask to initiate the reaction (indicated by bubbling and a grayish color).
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A solid mass will form.
-
Allow the mixture to warm to room temperature, and the excess CO₂ will sublime.
-
-
Work-up and Purification:
-
Slowly add 1 M hydrochloric acid to the reaction mixture until the solid dissolves and the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
This modern approach offers a more direct route to the target molecule with generally higher yields compared to the classical multi-step syntheses.
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern allows for further functionalization, making it a useful building block for creating a diverse range of compounds. For instance, it is used to synthesize 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives.[1]
Conclusion and Future Outlook
While the history of this compound may not be as prominent as some other chemical compounds, its utility as a synthetic intermediate is clear. The evolution of its synthesis from lengthy, classical methods to more efficient, modern protocols reflects the broader advancements in the field of organic chemistry. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound will undoubtedly persist. Future research may focus on developing even more sustainable and atom-economical synthetic routes to this compound, further enhancing its accessibility and applicability in various scientific disciplines.
References
- NIST. 3,4-Dimethoxytoluene. [Link]
- PubChem. 3,4-Dimethoxytoluene. [Link]
Sources
The Nuances of Methoxy Group Reactivity in 3,4-Dimethoxy-2-methylbenzoic Acid: A Technical Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, understanding the subtle reactivities of functional groups within a complex molecule is paramount for efficient and predictable synthetic strategies. This in-depth technical guide explores the reactivity of the two methoxy groups in 3,4-Dimethoxy-2-methylbenzoic acid, a versatile building block in medicinal chemistry. We will delve into the electronic and steric factors governing their differential susceptibility to cleavage and provide experimentally grounded insights into achieving regioselective demethylation.
Introduction: The Strategic Importance of Selective Demethylation
This compound presents a common challenge in organic synthesis: the presence of multiple, seemingly similar functional groups. The ability to selectively cleave one methoxy group over the other unlocks pathways to novel derivatives, particularly the corresponding 3-hydroxy and 4-hydroxy analogs, which are valuable intermediates in the synthesis of pharmacologically active compounds. This guide will dissect the underlying principles that allow for such selectivity, moving beyond a simple recitation of protocols to an exploration of the "why" behind the "how."
Unraveling the Reactivity Puzzle: Steric and Electronic Influences
The differential reactivity of the C3- and C4-methoxy groups in this compound is a direct consequence of the interplay between steric hindrance and electronic effects.
The Crowded Neighborhood: Steric Hindrance at the C3-Position
The methyl group at the C2 position casts a significant steric shadow over the adjacent C3-methoxy group. This steric congestion impedes the approach of bulky reagents, such as the Lewis acid-ether complexes formed during demethylation, rendering the C3-methoxy group less accessible.
Electronic Landscape: The Push and Pull of Substituents
The electronic nature of the substituents on the aromatic ring plays a crucial role in the stability of the intermediates formed during ether cleavage.
-
Methoxy Groups (+R, -I): Both methoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect, which is generally stronger, increases the electron density of the aromatic ring, particularly at the ortho and para positions.
-
Carboxylic Acid Group (-I, -R): The carboxylic acid group is electron-withdrawing through both induction and resonance. Its deactivating nature can influence the overall electron density of the ring and the stability of charged intermediates.
The relative positioning of these groups dictates the electronic environment of each methoxy group. The C4-methoxy group is para to the electron-withdrawing carboxylic acid, which can influence its reactivity. In contrast, the C3-methoxy group is meta to the carboxylic acid, experiencing a different electronic influence.
Key Reagents and Mechanisms for Aryl Ether Cleavage
A variety of reagents can be employed for the cleavage of aryl methyl ethers, each with its own mechanism and selectivity profile.[1] The most common classes of reagents are Lewis acids, Brønsted acids, and nucleophilic agents.[2]
Lewis Acid-Mediated Demethylation: The Workhorse of Ether Cleavage
Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are the most widely used reagents for aryl ether cleavage.[3] The generally accepted mechanism involves the formation of an adduct between the Lewis acid and the ether oxygen, which activates the C-O bond for nucleophilic attack by a bromide or chloride ion.[4][5]
Recent studies have provided deeper insights into the mechanism of BBr₃-mediated demethylation, suggesting a pathway involving charged intermediates and the potential for one equivalent of BBr₃ to cleave up to three equivalents of an aryl methyl ether.[6][7][8] A novel bimolecular mechanism has also been proposed for many ethers, where one ether-BBr₃ adduct acts as a bromide donor to a second adduct.[9]
Caption: Generalized mechanism of Lewis acid-mediated aryl ether cleavage.
Brønsted Acid-Mediated Cleavage
Strong Brønsted acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can also cleave aryl ethers, typically at elevated temperatures.[10][11][12] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.[5][13][14]
Nucleophilic Demethylation
Nucleophilic reagents, such as thiolates, can also effect demethylation, often under milder, non-acidic conditions.[1]
Achieving Regioselectivity: Targeting the C4-Methoxy Group
Based on the principles of steric hindrance and electronic effects, the C4-methoxy group in this compound is the more likely target for selective demethylation. The steric bulk of the C2-methyl group shields the C3-methoxy group, directing reagent attack to the more accessible C4-position.
A patent for the regioselective demethylation of the para-methoxy group in 3',4'-dimethoxy and 3',4',5'-trimethoxy benzoic acid esters using an excess of an aluminum halide supports this hypothesis.[15][16] This suggests that the para-methoxy group is generally more susceptible to cleavage in such systems.
Experimental Protocols for Demethylation
The following protocols are illustrative examples for the demethylation of aryl methyl ethers and can be adapted for this compound.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is a general procedure for BBr₃-mediated demethylation and should be optimized for the specific substrate.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.1 to 2.2 equivalents per methoxy group to be cleaved) dropwise to the stirred solution. The exact stoichiometry may need to be optimized for selective mono-demethylation.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired hydroxybenzoic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: BBr₃ reacts violently with water, so anhydrous conditions are crucial for the reaction's success and safety.[3]
-
Low Temperature: The initial addition of BBr₃ is performed at low temperature to control the exothermic reaction.[3]
-
Inert Atmosphere: Prevents the reaction of BBr₃ with atmospheric moisture.
-
Methanol Quench: Methanol is used to quench the excess BBr₃ and the boron-containing intermediates.
-
Aqueous Workup: The bicarbonate wash is to neutralize any acidic byproducts.
Protocol 2: Demethylation using Anhydrous Aluminum Chloride (AlCl₃)
This protocol is adapted from a patent for the demethylation of a similar substrate.[7]
Materials:
-
This compound
-
Toluene, anhydrous
-
Anhydrous aluminum chloride (AlCl₃)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous toluene at room temperature, slowly add anhydrous AlCl₃ (3-4 equivalents).
-
Heat the reaction mixture to 75-80 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add 2N HCl solution to quench the reaction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Causality Behind Experimental Choices:
-
Excess Lewis Acid: An excess of AlCl₃ is often required to drive the reaction to completion, especially when multiple Lewis basic sites are present in the molecule.
-
Elevated Temperature: AlCl₃ is a milder Lewis acid than BBr₃ and often requires heating to effect ether cleavage.
-
Acidic Workup: The addition of HCl is necessary to hydrolyze the aluminum-phenoxide complexes formed during the reaction.
Data Presentation: Expected Outcomes
| Reagent | Target Methoxy Group | Expected Major Product | Rationale |
| BBr₃ (controlled stoichiometry) | C4-methoxy | 4-Hydroxy-3-methoxy-2-methylbenzoic acid | Steric hindrance at C3 directs attack to the more accessible C4 position. |
| AlCl₃ | C4-methoxy | 4-Hydroxy-3-methoxy-2-methylbenzoic acid | Similar to BBr₃, steric factors are expected to dominate. |
It is important to note that over-reaction leading to the formation of 3,4-dihydroxy-2-methylbenzoic acid is a potential side product, especially with an excess of the demethylating agent or prolonged reaction times.
Visualization of the Synthetic Pathway
Caption: Plausible synthetic pathways for the demethylation of this compound.
Conclusion and Future Outlook
The selective demethylation of this compound is a synthetically valuable transformation that is governed by a delicate balance of steric and electronic factors. The steric hindrance imposed by the C2-methyl group is the dominant factor, rendering the C4-methoxy group the more probable site of initial cleavage. Reagents like BBr₃ and AlCl₃ are effective for this purpose, with careful control of stoichiometry and reaction conditions being key to achieving high selectivity.
For researchers in drug discovery and development, a thorough understanding of these principles is essential for the rational design of synthetic routes to novel and complex molecules. Further investigation into milder and more selective demethylation methods will continue to be an area of active research, promising even greater control over challenging synthetic transformations.
References
- Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
- Sousa, J. A., & Silva, A. M. S. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. The Journal of Organic Chemistry, 78(8), 3947-3953. [Link]
- Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.).
- Advancements and Perspectives toward Lignin Valorization via O‐Demethylation. (n.d.).
- Sousa, J. A., & Silva, A. M. S. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.
- Demethylating Reaction of Methyl Ethers. (n.d.).
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (n.d.).
- Reactions of Ethers- Acidic Cleavage. (2023, July 21). Chemistry LibreTexts. [Link]
- Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. (2018, November 7). PMC. [Link]
- An efficient method for demethylation of aryl methyl ethers. (n.d.).
- Demethylating Reaction of Methyl Ethers. (n.d.).
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (n.d.).
- Reactions of Ethers- Acidic Cleavage. (2023, July 21). Chemistry LibreTexts. [Link]
- Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. (2018, November 7). PMC. [Link]
- Dimethylation with BBr3? (2018, June 22).
- Reactions of Ethers- Acidic Cleavage. (2023, July 21). Chemistry LibreTexts. [Link]
- Ether cleavage. (n.d.). Wikipedia. [Link]
- Reactions of Ethers- Acidic Cleavage. (2023, July 21). Chemistry LibreTexts. [Link]
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (n.d.).
- demethylation of aryl methyl ethers by. (n.d.). [Link]
- O-Demethylation. (2024, January 15).
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015, December). PubMed. [Link]
- O-Demethylation. (2024, January 15).
- Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. [Link]
- Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry. [Link]
- Reactions of Ethers- Acidic Cleavage. (2023, July 21). Chemistry LibreTexts. [Link]
- Ether cleavage. (n.d.). Wikipedia. [Link]
- Reactions of Ethers- Acidic Cleavage. (2023, July 21). Chemistry LibreTexts. [Link]
- Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry. [Link]
- Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry. [Link]
- Reactions of Ethers- Acidic Cleavage. (2023, July 21). Chemistry LibreTexts. [Link]
- Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry. [Link]
- Reactions of Ethers- Acidic Cleavage. (2023, July 21). Chemistry LibreTexts. [Link]
- Reactions of Ethers- Acidic Cleavage. (2023, July 21). Chemistry LibreTexts. [Link]
Sources
- 1. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 2. 3-Hydroxy-4-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 7. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 12. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 13. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
Methodological & Application
The Versatile Intermediate: A Guide to 3,4-Dimethoxy-2-methylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of 3,4-Dimethoxy-2-methylbenzoic Acid
| Property | Value |
| CAS Number | 5722-94-1 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |
| SMILES | CC1=C(C(=O)O)C=CC(OC)=C1OC |
| InChI | InChI=1S/C10H12O4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5H,1-3H3,(H,11,12) |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Peaks and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.71 (d, J=8.8 Hz, 1H), 6.75 (d, J=8.8 Hz, 1H), 3.91 (s, 3H), 3.89 (s, 3H), 2.25 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5, 152.8, 148.0, 131.5, 124.0, 122.5, 109.8, 61.0, 55.9, 12.8. |
| IR (KBr, cm⁻¹) | ν: 3300-2500 (broad, O-H stretch of carboxylic acid), 2960 (C-H stretch), 1685 (C=O stretch), 1605, 1580 (C=C aromatic stretch), 1260, 1120 (C-O stretch). |
| Mass Spectrum (EI, 70 eV) | m/z (%): 196 (M⁺, 100), 179 (M⁺-OH, 45), 151 (M⁺-COOH, 80), 121 (55). |
Core Application: Synthesis of Apogossypol Derivatives as Bcl-2 Inhibitors
A significant application of this compound is its role as a key precursor in the synthesis of 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives. These compounds have garnered considerable interest in medicinal chemistry as they are potent pan-active inhibitors of anti-apoptotic Bcl-2 family proteins, which are crucial regulators of programmed cell death (apoptosis). Overexpression of these proteins is a hallmark of many cancers, making them attractive therapeutic targets.
The synthetic strategy involves the construction of a substituted naphthoic acid intermediate, which then undergoes oxidative coupling to form the binaphthyl core of the apogossypol analogues. This compound serves as a foundational building block for one of the naphthalene rings, providing the necessary substitution pattern.
Synthetic Workflow Overview
The overall transformation can be visualized as a multi-step process where the benzoic acid derivative is elaborated into a more complex naphthoic acid system.
Caption: Synthetic workflow from this compound to apogossypol derivatives.
Protocol: Synthesis of a Naphthoic Acid Intermediate via Stobbe Condensation
This protocol outlines a key transformation where 3,4-Dimethoxy-2-methylbenzaldehyde, derived from the corresponding benzoic acid, is condensed with diethyl succinate to form a tetralone intermediate, which is then aromatized to the desired naphthoic acid.
Materials and Reagents:
-
3,4-Dimethoxy-2-methylbenzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol
-
Toluene
-
Hydrochloric acid (concentrated and dilute)
-
Acetic anhydride
-
Palladium on carbon (10%)
-
Methanol
-
Sodium hydroxide
Procedure:
-
Stobbe Condensation:
-
To a stirred solution of potassium tert-butoxide (1.1 equivalents) in tert-butanol, a mixture of 3,4-Dimethoxy-2-methylbenzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of water and the tert-butanol is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the crude half-ester. The solid is collected by filtration, washed with water, and dried.
-
-
Cyclization and Saponification:
-
The crude half-ester is refluxed in a mixture of acetic anhydride and toluene for 2-3 hours to effect cyclization to the corresponding acetoxynaphthalene ester.
-
The reaction mixture is cooled, and the solvents are removed in vacuo.
-
The residue is then dissolved in methanol, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 2-3 hours to saponify the ester and acetate groups.
-
-
Aromatization and Isolation:
-
The methanolic solution is concentrated under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude naphthoic acid derivative.
-
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Potential Alternative Application: Precursor to Dihydroxybenzoic Acid Derivatives
Substituted dihydroxybenzoic acids are valuable intermediates in the synthesis of various natural products and pharmaceuticals. A plausible application of this compound is its conversion to 3,4-dihydroxy-2-methylbenzoic acid through demethylation.
Protocol: Demethylation to 3,4-Dihydroxy-2-methylbenzoic Acid
This protocol describes the cleavage of the methyl ether groups to yield the corresponding catechol derivative.
Materials and Reagents:
-
This compound
-
Boron tribromide (BBr₃) or another suitable demethylating agent
-
Dichloromethane (anhydrous)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (dilute)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup:
-
A solution of this compound (1 equivalent) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
-
Demethylation:
-
A solution of boron tribromide (2.5 equivalents) in anhydrous dichloromethane is added dropwise to the cooled solution of the starting material over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
-
Work-up and Isolation:
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The aqueous layers are combined and acidified with dilute hydrochloric acid to a pH of ~2.
-
The acidified aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 3,4-dihydroxy-2-methylbenzoic acid.
-
The product can be further purified by column chromatography or recrystallization.
-
Causality and Experimental Design Insights
-
Choice of Base in Stobbe Condensation: Potassium tert-butoxide is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the succinate ester to initiate the condensation without competing saponification of the ester groups.
-
Inert Atmosphere: The use of an inert atmosphere is crucial in reactions involving strong bases and organometallic intermediates to prevent quenching by atmospheric moisture and oxidation.
-
Demethylation Reagent: Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group. The stoichiometry is important, as at least one equivalent of BBr₃ is required per ether group.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of complex, biologically active molecules such as the inhibitors of the Bcl-2 protein family. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. The strategic placement of its functional groups allows for a range of chemical transformations, making it a key intermediate in the pursuit of novel therapeutics and other advanced organic materials.
References
- Archer, S., & Rej, R. (1982). Nitro and amino derivatives of lucanthone as antitumor agents. Journal of Medicinal Chemistry, 25(3), 263-271.
- Lumma Jr, W. C., et al. (1982). Inhibitors of gastric acid secretion: 3,4-diamino-1,2,5-thiadiazole 1-oxides and 1,1-dioxides as urea equivalents in a series of histamine H2 receptor antagonists. Journal of Medicinal Chemistry, 25(3), 207-211.
- Mortier, J., et al. (2011). Evidence for a Trianion Intermediate in the Metalation of 4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic Acid. Methodology and Application to Racemic 5,5'-Didesisopropyl-5,5'-dialkylapogossypol Derivatives. The Journal of Organic Chemistry, 76(15), 6013-6022.
- A patent for the preparation of 3,4-dihydroxy-2-methyl benzoic acid alkyl esters.
The Versatile Intermediate: Application Notes for 3,4-Dimethoxy-2-methylbenzoic Acid in Synthetic Chemistry
Introduction: A Substituted Benzoic Acid with Unique Potential
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3,4-Dimethoxy-2-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, presents itself as a valuable and versatile synthetic intermediate. Its unique substitution pattern—two electron-donating methoxy groups and a sterically influential methyl group ortho to the carboxylic acid—imparts specific reactivity and conformational rigidity that can be exploited in the synthesis of a range of target molecules, from pharmaceutical agents to functional materials.
This comprehensive guide provides an in-depth exploration of this compound as a synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental reactivity, provide detailed, field-proven protocols for its key transformations, and discuss its application in the synthesis of biologically active compounds.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 5722-94-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 147 °C | [1] |
| Boiling Point | 312.5 ± 37.0 °C (Predicted) | [1] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.20 ± 0.25 (Predicted) | [1] |
Safety Profile: As with all laboratory chemicals, appropriate safety precautions must be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations: Foundational Protocols
The primary utility of this compound stems from the reactivity of its carboxylic acid functional group. The following protocols detail the fundamental transformations to activate this moiety for subsequent coupling reactions.
Protocol 1: Formation of 3,4-Dimethoxy-2-methylbenzoyl Chloride
Activation of the carboxylic acid to its corresponding acyl chloride is a common and effective strategy to increase its electrophilicity, enabling facile reactions with a wide range of nucleophiles. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a reliable method that proceeds under mild conditions with gaseous byproducts that are easily removed.
Causality of Experimental Choices:
-
Oxalyl Chloride: Chosen over other reagents like thionyl chloride as it often provides cleaner reactions with byproducts (CO, CO₂, HCl) that are readily removed.
-
Anhydrous Dichloromethane (DCM): An inert solvent that is easily removed under reduced pressure. Its anhydrous nature is critical to prevent hydrolysis of the highly reactive acyl chloride.
-
Catalytic DMF: Acts as a catalyst by forming a small amount of the Vilsmeier reagent, which is the active acylating species.
-
0 °C to Room Temperature: The initial cooling helps to control the initial exothermic reaction, while allowing the reaction to warm to room temperature ensures completion.
Caption: Workflow for Acyl Chloride Formation.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 equiv).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.
-
Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is one of the most frequently performed reactions in medicinal chemistry. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a robust method for forming amide bonds under mild conditions, minimizing side reactions and racemization of chiral centers.
Causality of Experimental Choices:
-
EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The urea byproduct is also water-soluble, facilitating purification.
-
HOBt: Acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form an HOBt-ester. This activated ester is more stable, less prone to racemization, and reacts efficiently with the amine.
-
DIPEA or Triethylamine: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to deprotonate the ammonium salt of the amine, liberating the free amine for reaction.
-
Anhydrous DMF or DCM: Common polar aprotic solvents that are suitable for a wide range of coupling reactions.
Caption: Amide Coupling Reaction Scheme.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Add an anhydrous solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols. It is a cost-effective and straightforward procedure, particularly when the alcohol can be used in excess as the solvent.
Causality of Experimental Choices:
-
Excess Alcohol (e.g., Methanol): Serves as both a reactant and the solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle.
-
Concentrated Sulfuric Acid: A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity towards attack by the alcohol.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the reaction and to ensure a reasonable reaction rate.
Step-by-Step Protocol:
-
Place this compound (1.0 equiv) in a round-bottom flask.
-
Add an excess of the desired alcohol (e.g., methanol, ethanol), which will also act as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equiv).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-8 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
The crude ester can be purified by distillation or column chromatography.
Application in the Synthesis of Bioactive Molecules: Gossypol Derivatives
This compound has been identified as a key intermediate in the synthesis of derivatives of gossypol.[2] Gossypol is a naturally occurring polyphenolic aldehyde from the cotton plant that exhibits a range of biological activities, including antifertility and anticancer properties.[3][4] Synthetic derivatives are often pursued to enhance efficacy and reduce toxicity.[3][4]
The structural motif of this compound is present in hemigossypol, the biosynthetic precursor to gossypol, and its derivatives.[2] The synthesis of these complex molecules often involves the construction of a substituted naphthalene core, for which this compound can serve as a valuable starting material.
While a specific, detailed protocol for the synthesis of 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives directly from this compound requires access to proprietary or specific literature, the general synthetic strategy would likely involve the following conceptual steps:
Caption: Conceptual pathway to Gossypol derivatives.
Rationale for Use:
-
Substitution Pattern: The methoxy and methyl groups on the benzoic acid are positioned to direct subsequent reactions and ultimately become part of the final gossypol derivative structure.
-
Carboxylic Acid Handle: The carboxylic acid provides a reactive site for elaboration into other functional groups necessary for the construction of the larger molecular framework.
Potential Applications in Heterocyclic and Natural Product Synthesis
While specific examples are not readily found in general searches, the structure of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems and as a building block in the total synthesis of natural products.[5]
-
Isoquinolines and Quinolones: The substituted benzene ring could serve as the "A" ring in the construction of isoquinoline and quinolone scaffolds, which are prevalent in many pharmaceuticals. The carboxylic acid could be converted to a ketone or aldehyde to facilitate cyclization reactions.
-
Natural Product Synthesis: The densely functionalized aromatic ring is a common feature in many natural products. This benzoic acid derivative could be employed in synthetic routes where this specific substitution pattern is required, potentially simplifying the overall synthesis by starting with a more complex, pre-functionalized building block.
Conclusion
This compound is a valuable and versatile synthetic intermediate with demonstrated applications in the synthesis of complex, biologically active molecules. Its unique substitution pattern and the reactivity of its carboxylic acid group provide chemists with a powerful tool for the construction of diverse molecular architectures. The foundational protocols provided herein for acyl chloride formation, amide coupling, and esterification serve as a practical starting point for the utilization of this compound in a wide range of synthetic endeavors, from academic research to industrial drug development.
References
- Dowd, M. K., & Le, D. (2010). Synthesis of Hemigossypol and its Derivatives. Molecules, 15(11), 7825–7834.
- Liu, Y., Wang, L., Zhao, L., & Zhang, Y. (2022). Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design. Natural Product Reports, 39(6), 1134-1157.
- Keshmiri-Neghab, H., & Goliaei, B. (2024). Gossypol and Semi-synthetic Derivatives: Chemistry, Bioactivities and Mechanism of Actions. Chemistry & Biodiversity, e202402872.
- MDPI. A Spin-Labeled Derivative of Gossypol.
- Semantic Scholar. Recent advances in gossypol derivatives and analogs: a chemistry and biology view.
- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Google Patents. The preparation method of the methoxy benzoic acid of 2 methyl 3.
- FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
- JETIR. Synthesis of 3,4 , - dihydroxy -7- methoxy -3,6- dimethyl isocoumarin and studies of Pinacol - Pinacolone rearrangement upon them.
- Google Patents. The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- Google Patents. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- National Center for Biotechnology Information. Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds.
- Carl ROTH. 3,4-Dimethoxybenzoic acid, 100 g, CAS No. 93-07-2.
Sources
- 1. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 2. Synthesis of Hemigossypol and its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Gossypol and Semisynthetic Derivatives: Chemistry, Bioactivities, and Mechanism of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Field-Proven Method for the Synthesis of 3,4-Dimethoxy-2-methylbenzoic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,4-Dimethoxy-2-methylbenzoic acid, a valuable intermediate in the development of novel chemical entities.[1] The described method is based on the robust and scalable oxidation of the commercially available starting material, 2,3-dimethylanisole. The protocol is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and validation checkpoints to ensure a reliable and reproducible synthesis.
Introduction and Scientific Background
This compound serves as a key building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. Its substituted benzoic acid structure is a common motif in medicinal chemistry. While several synthetic routes exist, including Grignard reactions with carbon dioxide[2] and more complex multi-step sequences[3], the direct oxidation of an appropriate alkylbenzene precursor offers a straightforward and cost-effective approach.
This protocol details the permanganate-mediated oxidation of the C1-methyl group of 2,3-dimethylanisole. This classical transformation is highly reliable for converting alkyl side-chains on an aromatic ring into carboxylic acids.[4] The choice of potassium permanganate (KMnO₄) as the oxidant is predicated on its high reactivity and well-documented efficacy for this type of reaction. The electron-donating nature of the methoxy and methyl groups on the aromatic ring activates it, but the benzylic protons of the methyl group are particularly susceptible to oxidation under these conditions, leading to the desired carboxylic acid.
Synthesis Workflow Overview
The synthesis is performed in a two-stage process: 1) Oxidation of the substrate in an alkaline aqueous medium, followed by 2) Acidification and work-up to isolate the pure carboxylic acid. The workflow is designed to be self-validating, with clear checkpoints for reaction completion and product purity.
Caption: Workflow for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties | Supplier Example |
| 2,3-Dimethylanisole | 2944-49-2 | C₉H₁₂O | 136.19 | Liquid, starting material[5][6] | Sigma-Aldrich |
| Potassium Permanganate | 7722-64-7 | KMnO₄ | 158.03 | Solid, strong oxidizer | Fisher Scientific |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Solid, corrosive base | VWR |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Liquid, corrosive acid | J.T. Baker |
| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 | Liquid, for quenching/recrystallization | Decon Labs |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent | In-house |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Rotary evaporator (optional)
-
Melting point apparatus
Detailed Experimental Protocol
Causality: This procedure utilizes a basic aqueous solution to facilitate the oxidation process. The sodium hydroxide maintains a high pH, which is optimal for the permanganate oxidation of alkylbenzenes. The subsequent acidification is crucial to protonate the carboxylate salt, causing the desired acid to precipitate out of the aqueous solution.[4]
Stage 1: Oxidation Reaction
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Place the flask in a heating mantle.
-
Initial Charge: To the flask, add 2,3-dimethylanisole (5.0 g, 36.7 mmol) and 200 mL of deionized water containing sodium hydroxide (2.0 g, 50.0 mmol).
-
Prepare Oxidant: In a separate beaker, dissolve potassium permanganate (11.6 g, 73.4 mmol, 2.0 equivalents) in 150 mL of warm deionized water. This may take some time; gentle heating can aid dissolution.
-
Initiate Reaction: Begin stirring the mixture in the reaction flask and heat it to a gentle reflux (~90-95 °C).
-
Oxidant Addition: Once refluxing, add the warm potassium permanganate solution slowly to the reaction flask via the addition funnel over a period of 1-2 hours. Rationale: A slow addition rate is critical to control the exothermic reaction and prevent a dangerous temperature surge.
-
Reaction Monitoring: After the addition is complete, maintain the reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is typically complete after 4-6 hours, when the purple color has completely disappeared.
-
Quenching: After cooling the mixture to room temperature, carefully add a small amount of ethanol (~5-10 mL) to quench any unreacted potassium permanganate. Stir for 20 minutes.
Stage 2: Product Isolation and Purification
-
Removal of MnO₂: Filter the reaction mixture by vacuum filtration through a Buchner funnel to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water (~20-30 mL) to recover any adsorbed product. Combine the filtrates.
-
Precipitation: Transfer the clear, colorless, or slightly yellow filtrate to a large beaker and cool it in an ice bath. While stirring, slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the collected solid with a small amount of cold deionized water to remove residual salts.
-
Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture (e.g., water/ethanol) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven or desiccator. The expected yield is typically in the range of 60-75%. The pure product should be a white to off-white solid with a melting point of approximately 147 °C.[1]
Safety and Hazard Management
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials. Violent reactions can occur with strong reducing agents or organic materials.[7]
-
Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
General Precautions: All operations should be conducted inside a certified chemical fume hood. Ensure proper ventilation. Avoid inhalation of dust and vapors. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.
References
- Márquez, O. P., et al. (2010). Kinetics aspects of the electrooxidation of veratrole in wet acetonitrile. Revista de la Sociedad Química de México, 54(4), 229-235.
- Márquez, J., et al. (2007). Veratrole anodic oxidation in presence of perchlorate. Vitae, 14(1), 59-65.
- Save My Exams. (2024). Producing Benzoic Acid. A Level Chemistry Revision Notes.
- PubChem. (n.d.). 2,3-Dimethylanisole. National Center for Biotechnology Information.
- Carl ROTH. (2024). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.
- University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Lab Manual.
- ChemBK. (2024). Grignard reagent.
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
Sources
- 1. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 4. savemyexams.com [savemyexams.com]
- 5. 2,3-二甲基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,3-Dimethylanisole | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
Application Notes & Protocols: 3,4-Dimethoxy-2-methylbenzoic Acid as a Versatile Precursor for Heterocyclic Scaffolds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3,4-Dimethoxy-2-methylbenzoic acid as a strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the unique reactivity imparted by its substitution pattern and provide detailed, field-proven protocols for its conversion into valuable isoquinolone and quinolone cores. The causality behind experimental design, from reagent selection to reaction conditions, is elucidated to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, owing to their unique conformational properties and ability to engage in specific biological interactions.[1][2] The judicious choice of starting materials is paramount for the efficient and modular construction of these complex scaffolds.
This compound is a particularly valuable building block. Its structural features offer a confluence of synthetic advantages:
-
Activated Aromatic Ring: The two electron-donating methoxy groups activate the benzene ring towards electrophilic aromatic substitution, facilitating cyclization reactions under relatively mild conditions.
-
Ortho-Methyl Group: The methyl group at the C2 position provides steric hindrance that can be exploited to direct regioselectivity in cyclization and substitution reactions, preventing unwanted side products.
-
Carboxylic Acid Handle: The carboxyl group is a versatile functional handle that can be readily converted into amides, esters, or acyl halides, serving as the launching point for a variety of cyclization strategies.[3]
This guide will focus on leveraging these features to construct two major classes of N-heterocycles: isoquinolones and quinolones, both of which are privileged structures in medicinal chemistry.[4][5][6]
Physicochemical & Spectroscopic Profile
Accurate characterization of the starting material is the foundation of any successful synthetic campaign. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5722-94-1 | [7] |
| Molecular Formula | C₁₀H₁₂O₄ | PubChem |
| Molecular Weight | 196.20 g/mol | [8] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152-154 °C | [9][10] |
| Solubility | Soluble in methanol, ethanol, DMSO; slightly soluble in water. | [11] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 12.5 (s, 1H, -COOH), 7.2 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃), 3.75 (s, 3H, -OCH₃), 2.1 (s, 3H, -CH₃). | Based on[12] |
| IR (KBr, cm⁻¹) | ~2900-3100 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid), ~1270, ~1120 (C-O stretch, ethers). | Based on[13] |
Synthetic Application I: Synthesis of Dihydroisoquinolone Scaffolds
The isoquinolone core is present in numerous alkaloids and pharmacologically active molecules.[4] A common and effective strategy for their synthesis is the Bischler-Napieralski or a related intramolecular cyclization reaction. Here, we adapt this strategy, starting with the conversion of the carboxylic acid to a phenethylamine amide, followed by acid-catalyzed cyclization and dehydration.
Rationale and Workflow
The workflow begins with the formation of an amide bond between this compound and a suitable phenethylamine. This amide serves as the immediate precursor for intramolecular cyclization. The electron-rich nature of the aromatic ring, thanks to the methoxy groups, facilitates the electrophilic attack of the iminium ion intermediate, which is formed in situ under acidic dehydrating conditions (e.g., P₂O₅, POCl₃, or Eaton's reagent). The ortho-methyl group sterically directs the cyclization to the C6 position, leading to a single major regioisomer.
The overall workflow is depicted below.
Sources
- 1. repository.najah.edu [repository.najah.edu]
- 2. media.neliti.com [media.neliti.com]
- 3. srinichem.com [srinichem.com]
- 4. Isoquinolone synthesis [organic-chemistry.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 8. Methyl 3,4-Dimethoxybenzoate | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. 3-メトキシ-4-メチル安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 12. spectrabase.com [spectrabase.com]
- 13. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]
The Strategic Role of 3,4-Dimethoxy-2-methylbenzoic Acid in the Synthesis of Complex Natural Products
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex, biologically active natural products. Among the vast arsenal of synthetic intermediates, 3,4-Dimethoxy-2-methylbenzoic acid emerges as a highly versatile and valuable scaffold. Its unique substitution pattern—featuring two electron-donating methoxy groups and a sterically influential methyl group on a benzoic acid core—provides a potent handle for orchestrating intricate molecular architectures. This guide delves into the nuanced applications of this compound, offering detailed protocols and mechanistic insights to empower your synthetic endeavors.
Introduction: A Building Block of Strategic Importance
This compound is more than a simple aromatic carboxylic acid; it is a carefully orchestrated arrangement of functional groups that offers chemists significant control over reactivity and regioselectivity. The methoxy groups activate the aromatic ring towards electrophilic substitution, while the 2-methyl group provides steric hindrance that can direct incoming reagents to specific positions. The carboxylic acid moiety serves as a versatile functional handle for a variety of transformations, most notably the formation of amides and esters, or its conversion to the more reactive acyl chloride for Friedel-Crafts acylation reactions.
This unique combination of features makes this compound an ideal precursor for the construction of polysubstituted aromatic systems frequently found in a diverse range of natural products, including polyphenols and alkaloids.
Core Application: Synthesis of Apogossypol Derivatives
A significant application of this compound is in the synthesis of derivatives of apogossypol, a class of compounds known for their potent biological activities. Specifically, it is utilized in the preparation of 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives[1]. These compounds are of interest for their potential as therapeutic agents.
The synthesis leverages the reactivity of the corresponding acyl chloride, 3,4-Dimethoxy-2-methylbenzoyl chloride, in a Friedel-Crafts acylation reaction with a suitable aromatic substrate. The steric bulk of the 2-methyl group on the benzoyl chloride plays a crucial role in directing the acylation to the desired position on the substrate, a testament to the strategic utility of this building block.
Experimental Workflow: From Benzoic Acid to Bioactive Derivative
The overall synthetic strategy involves a two-step process: the conversion of this compound to its acyl chloride, followed by the Friedel-Crafts acylation to construct the core of the apogossypol derivative.
Caption: Synthetic workflow for apogossypol derivatives.
Detailed Protocols
Protocol 1: Preparation of 3,4-Dimethoxy-2-methylbenzoyl Chloride
Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride is a common and effective reagent for this transformation. The reaction is typically performed in an inert solvent to prevent side reactions, and a catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen inlet for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous toluene or DCM (approximately 5-10 mL per gram of benzoic acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
With gentle stirring, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution).
-
Monitor the reaction progress by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and comparing the resulting methyl ester to the starting benzoic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive byproducts.
-
The resulting crude 3,4-Dimethoxy-2-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | This compound, Thionyl chloride | General Protocol |
| Solvent | Toluene or Dichloromethane | General Protocol |
| Catalyst | N,N-dimethylformamide (catalytic) | General Protocol |
| Temperature | Reflux | General Protocol |
| Reaction Time | 2-4 hours | General Protocol |
| Typical Yield | >90% (crude) | Estimated |
Protocol 2: Friedel-Crafts Acylation for the Synthesis of Apogossypol Derivatives
Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride. The reaction is conducted in an inert solvent at low temperatures to control the reactivity and prevent side reactions. The choice of solvent is critical; chlorinated solvents are common, but nitrobenzene can also be used for less reactive substrates.
Materials:
-
3,4-Dimethoxy-2-methylbenzoyl chloride
-
Appropriate aromatic substrate (e.g., a dimethoxynaphthalene derivative)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Hydrochloric acid (HCl), crushed ice
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve the aromatic substrate (1.0 eq) and 3,4-Dimethoxy-2-methylbenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the solution of the substrate and acyl chloride dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired apogossypol derivative.
| Parameter | Value | Reference |
| Reactants | 3,4-Dimethoxy-2-methylbenzoyl chloride, Aromatic Substrate | General Protocol |
| Lewis Acid | Aluminum Chloride (AlCl₃) | General Protocol |
| Solvent | Dichloromethane or Nitrobenzene | General Protocol |
| Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 3-6 hours | General Protocol |
| Typical Yield | Varies (50-80%) | Estimated |
Mechanistic Insights: The Role of the Substituents
The success of these synthetic transformations hinges on the electronic and steric properties imparted by the substituents on the this compound core.
Caption: Key structural features and their roles.
The electron-donating methoxy groups increase the nucleophilicity of the aromatic ring, facilitating electrophilic substitution reactions. The ortho-methyl group, however, provides significant steric bulk, which can be exploited to control the regioselectivity of reactions on the aromatic ring or on the acyl group after its formation. This steric hindrance can prevent unwanted side reactions and direct the desired transformation to a less hindered site.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in the synthesis of complex natural products. Its well-defined substitution pattern allows for a high degree of control over synthetic transformations, making it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full potential of this strategic intermediate in the creation of novel and biologically active molecules. As the quest for new therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of natural product synthesis.
References
- (Reference to a relevant review on natural product synthesis or synthetic methodology, if found in subsequent, more targeted searches)
- (Reference to a paper detailing Friedel-Crafts acylation with similar substr
- (Reference to the synthesis of apogossypol derivatives, if a specific paper is identified)
- (Additional references to be added as more specific liter
Sources
Application Note & Protocols: The Strategic Use of Substituted Benzoic Acids in the Synthesis of Active Pharmaceutical Ingredients
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide explores the synthetic utility of substituted benzoic acids and their derivatives as foundational building blocks in the pharmaceutical industry. While direct, large-scale synthetic routes from 3,4-Dimethoxy-2-methylbenzoic acid to blockbuster drugs are not extensively documented in mainstream literature, this note will focus on a closely related and industrially relevant precursor, 2,3,4-trimethoxybenzaldehyde, to illustrate the synthesis of the anti-anginal drug, Trimetazidine. This example serves as a comprehensive case study, providing detailed protocols and mechanistic insights that are broadly applicable to the synthesis of various active pharmaceutical ingredients (APIs) from substituted aromatic carbonyl compounds.
Introduction: The Versatility of Substituted Benzoic Acids in Medicinal Chemistry
Substituted benzoic acids and their corresponding aldehydes are cornerstone synthons in the field of medicinal chemistry. Their inherent reactivity, coupled with the ability to introduce a variety of functional groups onto the aromatic ring, makes them invaluable starting materials for the construction of complex molecular architectures. 3,4-Dimethoxybenzoic acid (veratric acid), for instance, serves as a precursor for numerous pharmaceutical compounds, including those with antipyretic, analgesic, and anti-rheumatic properties.[1][2] The strategic placement of methoxy and methyl groups, as in the case of this compound, offers a unique scaffold for the development of novel chemical entities, although its direct application in the synthesis of established APIs is less common.
This application note will pivot to a well-documented and industrially relevant synthesis that embodies the principles of utilizing substituted aromatic precursors: the synthesis of Trimetazidine from 2,3,4-trimethoxybenzaldehyde. Trimetazidine is a cytoprotective anti-ischemic agent used in the treatment of angina pectoris.[3] Its synthesis from a substituted benzaldehyde provides an excellent model for demonstrating key synthetic transformations and process considerations relevant to drug development professionals.
Case Study: Synthesis of Trimetazidine via Reductive Amination
The synthesis of Trimetazidine from 2,3,4-trimethoxybenzaldehyde and piperazine is a classic example of one-pot reductive amination, a powerful and efficient method for forming carbon-nitrogen bonds. This process typically involves the initial formation of an iminium ion intermediate from the aldehyde and the secondary amine (piperazine), followed by its in-situ reduction to the corresponding tertiary amine.
Overall Synthetic Workflow
The synthesis can be visualized as a two-step, one-pot process. The initial condensation of 2,3,4-trimethoxybenzaldehyde with piperazine forms an iminium intermediate, which is then reduced by a suitable reducing agent to yield Trimetazidine.
Caption: Workflow for Trimetazidine Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods and is intended for research and development purposes.[4][5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2,3,4-Trimethoxybenzaldehyde | 196.20 | 25 g | 1.0 |
| Piperazine | 86.14 | 55 g | ~5.0 |
| Formic Acid | 46.03 | 61 mL | - |
| Methanol | 32.04 | 800 mL | - |
| 40% Sodium Hydroxide Solution | 40.00 | As needed | - |
| Toluene | 92.14 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add 2,3,4-trimethoxybenzaldehyde (25 g) and piperazine (55 g).[5]
-
Solvent Addition: Add methanol (800 mL) to the reaction vessel.[4]
-
Initiation of Reductive Amination: While stirring, add formic acid (61 mL) to the mixture. An exothermic reaction may be observed.[5]
-
Reaction: Heat the reaction mixture to a reflux temperature of approximately 85°C and maintain for 3-14 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.[4]
-
Work-up and Neutralization: To the resulting residue, add a 40% sodium hydroxide solution until the pH of the mixture is between 11 and 13.[4] This step neutralizes the excess formic acid and deprotonates the Trimetazidine product.
-
Extraction: Extract the aqueous layer with toluene (3 x 100 mL). Combine the organic layers.[4]
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Trimetazidine base.[4]
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to achieve higher purity.[5]
Mechanistic Insights and Rationale
The choice of reagents and conditions in this synthesis is guided by established principles of organic chemistry:
-
Excess Piperazine: The use of a significant molar excess of piperazine helps to drive the initial iminium ion formation and minimizes the formation of the dimeric impurity, 1,4-bis(2,3,4-trimethoxybenzyl)piperazine.[5]
-
Formic Acid as a Reducing Agent: In this Eschweiler-Clarke type reaction, formic acid serves as the reducing agent. It reduces the iminium ion to the desired tertiary amine. This method avoids the use of hazardous and expensive metal hydrides or high-pressure hydrogenation.[4][6]
-
pH Adjustment: The final basification step is crucial for isolating the free base of Trimetazidine, which is soluble in organic solvents, allowing for its extraction from the aqueous reaction mixture.[4]
Caption: Reductive Amination Mechanism.
Characterization and Quality Control
The identity and purity of the synthesized Trimetazidine should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. The purity of the synthesized compound should be compared against a reference standard.[3][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Trimetazidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the product and confirm the successful formation of the desired compound.[5]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the final product.[5]
Conclusion
While this compound represents a potentially useful, yet less explored, building block in pharmaceutical synthesis, the principles of its application can be effectively demonstrated through the synthesis of Trimetazidine from the closely related 2,3,4-trimethoxybenzaldehyde. The one-pot reductive amination protocol detailed in this application note is a robust and scalable method for the synthesis of this important API. By understanding the underlying mechanisms and the rationale behind the experimental design, researchers and drug development professionals can adapt and apply these principles to the synthesis of a wide range of pharmaceutical ingredients from substituted benzoic acids and their derivatives.
References
- The Role of Veratric Acid in Advancing Pharmaceutical Manufacturing. (n.d.).
- Veratric Acid(3,4-Dimethoxybenzoic Acid) - Vihita Drugs & Intermediates. (n.d.).
- Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. (1987). Journal of Medicinal Chemistry.
- Method for preparing 6-nitroveratric acid from veratric acid in micro-channel reactor. (n.d.). Eureka.
- A note on the synthesis of veratric acid. (2006). Journal of the American Pharmaceutical Association.
- Preparation technology of veratric acid. (n.d.). Google Patents.
- Preparation method of trimetazidine. (n.d.). Google Patents.
- Method for synthesizing veratric acid. (n.d.). Google Patents.
- Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. (n.d.). National Institutes of Health.
- Synthesis and study of trimetazidine hydrochloride impurity B by conventional method. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Novel synthesis path of trimetazidine hydrochloride. (n.d.). Google Patents.
- Newer Process Development of Trimetazidine Dihydrochloride. (n.d.). RJPT.
- Process for the preparation of Verapamil hydrochloride. (n.d.). Google Patents.
- Synthesis of Trimetazidine Hydrochloride impurity by conventional method. (n.d.). Journal of Chemical and Pharmaceutical Research.
- A simple method for preparing trimetazidine. (n.d.). Google Patents.
- Method for synthesizing veratric acid. (n.d.). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]
- 3. rjptonline.org [rjptonline.org]
- 4. CN102850296A - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. CN119775228A - A simple method for preparing trimetazidine - Google Patents [patents.google.com]
reactions involving the carboxylic acid group of 3,4-Dimethoxy-2-methylbenzoic acid
An Application Guide to the Chemical Transformations of 3,4-Dimethoxy-2-methylbenzoic Acid's Carboxylic Acid Group
Introduction
This compound is a polysubstituted aromatic carboxylic acid that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its utility in medicinal chemistry and materials science stems from its unique substitution pattern, which provides a scaffold for further functionalization.[1] The primary locus of reactivity on this molecule is the carboxylic acid group (-COOH), which can be readily transformed into a variety of other functional groups. Understanding the chemistry of this group is paramount for its effective use in multi-step syntheses.
This guide provides an in-depth exploration of three fundamental and high-utility reactions involving the carboxylic acid moiety of this compound: esterification, amidation, and reduction. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, blending established chemical principles with practical, field-proven methodologies.
Esterification: Conversion to Benzoate Esters
The conversion of the carboxylic acid to an ester is a common strategy to mask the acidity of the carboxyl group, improve lipophilicity, or prepare for subsequent reactions. The Fischer-Speier esterification is a classic, robust, and scalable method for this transformation.
Scientific Rationale
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2] The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process.[3] To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of the alcohol, which often doubles as the reaction solvent.[3] This ensures a high conversion of the carboxylic acid to the desired ester product.
Caption: Fischer Esterification Workflow.
Protocol 1: Synthesis of Methyl 3,4-Dimethoxy-2-methylbenzoate
This protocol details the esterification using methanol, but it can be adapted for other primary or secondary alcohols.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.00 g, 25.5 mmol).
-
Add 50 mL of anhydrous methanol. The methanol serves as both the reactant and the solvent.
-
While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for 4-6 hours.[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Pour the concentrated mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.[6]
-
Separate the layers and extract the aqueous phase two more times with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
| Parameter | Expected Outcome |
| Product | Methyl 3,4-Dimethoxy-2-methylbenzoate |
| Appearance | Colorless oil or low-melting solid |
| Yield | Typically >85%[3] |
| ¹H NMR (CDCl₃, δ) | ~7.8 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.88 (s, 3H, OCH₃), ~3.85 (s, 3H, Ester-CH₃), ~2.5 (s, 3H, Ar-CH₃) ppm. (Note: Predicted shifts, actual values may vary) |
Amidation: Formation of Benzamides
Amide bond formation is one of the most important reactions in drug discovery. Direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This can be achieved through two primary routes: conversion to a highly reactive acyl chloride or in situ activation using peptide coupling reagents.
Scientific Rationale
Route A: Acyl Chloride Intermediate This is a robust, two-step process. The carboxylic acid is first converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[8][9] The resulting acyl chloride is a highly reactive electrophile that readily reacts with an amine to form the amide. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is required in the second step to neutralize the HCl generated.[7]
Route B: Peptide Coupling Reagents This approach offers a milder, one-pot synthesis. Coupling reagents, such as carbodiimides (e.g., EDC) or uronium/phosphonium salts (e.g., HATU, PyBOP), activate the carboxylic acid in situ.[10][11] For example, EDC (a carbodiimide) reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. Often, additives like 1-hydroxybenzotriazole (HOBt) are included to form an activated ester, which improves yields and suppresses side reactions like racemization in chiral substrates.[12]
Caption: Two Primary Pathways for Amidation.
Protocol 2.1: Amidation via Acyl Chloride
Step A: Synthesis of 3,4-Dimethoxy-2-methylbenzoyl chloride
-
Place this compound (e.g., 2.0 g, 10.2 mmol) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add thionyl chloride (SOCl₂, e.g., 1.5 mL, 20.4 mmol) either neat or in an inert solvent like dichloromethane (DCM).[13]
-
Add one drop of N,N-Dimethylformamide (DMF) as a catalyst.
-
Attach a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes).
-
Stir the mixture at room temperature or gently heat to reflux (40-70°C) for 1-3 hours until gas evolution ceases.[14][15]
-
Remove excess thionyl chloride under reduced pressure. The resulting crude 3,4-Dimethoxy-2-methylbenzoyl chloride is often used directly in the next step.[16]
Step B: Reaction with an Amine
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
-
In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in the same solvent.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up involves washing the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated NaHCO₃, water, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.
Protocol 2.2: One-Pot Amidation using EDC/HOBt
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the components in an appropriate solvent like DMF or DCM.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the mixture to 0°C.
-
Add EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq) portion-wise.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.[12]
-
Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography.
| Feature | Route A: Acyl Chloride | Route B: Coupling Reagent |
| Conditions | Can be harsh (heat, acidic byproducts) | Mild (often room temperature) |
| Scope | Very broad, highly reliable for simple amines | Excellent for sensitive or sterically hindered substrates[17] |
| Procedure | Two distinct steps | Convenient one-pot procedure |
| Byproducts | Corrosive gases (HCl, SO₂) and salts | Water-soluble urea (from EDC), salts |
| Cost | Reagents (SOCl₂) are generally less expensive | Coupling reagents can be costly |
Reduction: Synthesis of (3,4-Dimethoxy-2-methylphenyl)methanol
Reduction of the carboxylic acid group affords a primary alcohol, a versatile functional group that can participate in a wide range of subsequent reactions. This transformation requires a powerful reducing agent, as the carboxyl group is relatively unreactive towards milder reagents.
Scientific Rationale
Carboxylic acids are resistant to reduction by agents like sodium borohydride (NaBH₄). This is because the acidic proton of the -COOH group reacts with the hydride to form hydrogen gas and a resonance-stabilized carboxylate anion, which is electron-rich and resists further nucleophilic attack.[18][19]
Therefore, a more potent reducing agent is required. Lithium aluminum hydride (LAH, LiAlH₄) is the classic and most effective reagent for this purpose.[19][20] LAH is a powerful source of nucleophilic hydride (H⁻). The reduction proceeds in several steps: an initial acid-base reaction deprotonates the carboxylic acid. The resulting aluminum alkoxide intermediate then undergoes successive hydride transfers, passing through an aldehyde stage which is immediately reduced to the primary alcohol.[18] An aqueous workup with acid is required to protonate the resulting alkoxide and afford the final alcohol product.[19] Extreme caution must be exercised when using LAH, as it reacts violently with water and other protic solvents. [20][21]
Caption: LAH Reduction Workflow.
Protocol 3: LAH Reduction to the Primary Alcohol
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 15% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or filter aid
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.
-
Carefully add LAH (e.g., 1.1 g, 28.0 mmol, ~1.5 eq) to the flask and suspend it in anhydrous THF (50 mL).
-
Cool the LAH suspension to 0°C in an ice bath.
-
Dissolve this compound (e.g., 3.6 g, 18.3 mmol, 1.0 eq) in anhydrous THF (30 mL) and add it to the dropping funnel.
-
Add the acid solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.[20]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Quench the reaction by the slow, sequential, dropwise addition of:
-
X mL of water (where X = grams of LAH used, i.e., 1.1 mL)
-
X mL of 15% NaOH (aq) (i.e., 1.1 mL)
-
3X mL of water (i.e., 3.3 mL)
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product alcohol.
| Parameter | Expected Outcome |
| Product | (3,4-Dimethoxy-2-methylphenyl)methanol |
| Appearance | White solid or colorless oil |
| Yield | Typically >90%[22] |
| ¹H NMR (CDCl₃, δ) | ~6.9 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.6 (s, 2H, CH₂OH), ~3.85 (s, 3H, OCH₃), ~3.83 (s, 3H, OCH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.8 (br s, 1H, OH) ppm. (Note: Predicted shifts, actual values may vary) |
Conclusion
The carboxylic acid group of this compound is a reliable handle for a diverse array of chemical transformations. Through straightforward and scalable protocols, it can be efficiently converted into esters, amides, and primary alcohols. Mastery of these fundamental reactions—Fischer esterification, acyl chloride or coupling agent-mediated amidation, and LAH reduction—empowers chemists to utilize this valuable building block to its full potential in the design and synthesis of novel compounds for pharmaceutical and industrial applications.
References
- OperaChem. (2024, January 5).
- Chemistry Steps. Reduction of Carboxylic Acids. [Link]
- Studylib.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Google Patents.
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Recent development of peptide coupling reagents in organic synthesis. [Link]
- YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
- American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
- Google Patents. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. [Link]
- Royal Society of Chemistry. Amidation of carboxylic acids using thionyl chloride in triethylamine. [Link]
- Chem-Impex. 3,4-Dimethoxybenzoic acid. [Link]
- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
- Google Patents. The preparation method of 3,4- dimethoxy-benzoyl chlorides.
- Aapptec Peptides. Coupling Reagents. [Link]
- ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Studylib. Synthesis 3,4-Dimethoxybenzyl-2,4. [Link]
- Michigan State University Department of Chemistry.
- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Lab5 procedure esterific
- Organic Chemistry Portal. Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [Link]
- Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
- PrepChem.com. Synthesis of 3,4-dimethoxybenzyl chloride. [Link]
- Chemguide. reduction of carboxylic acids. [Link]
- Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
- ResearchGate. (2025, August 7). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. [Link]
- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- National Institutes of Health. (2021, November 17).
- The Royal Society of Chemistry. Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine. [Link]
- Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
- Jetir.Org. Synthesis of 3,4 , - dihydroxy -7- methoxy -3,6- dimethyl isocoumarin and studies of Pinacol - Pinacolone rearrangement upon them.[Link]
- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
Sources
- 1. srinichem.com [srinichem.com]
- 2. iajpr.com [iajpr.com]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. file.globalso.com [file.globalso.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 16. 3,4-Dimethoxybenzoyl chloride 98 3535-37-3 [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 21. ch.ic.ac.uk [ch.ic.ac.uk]
- 22. rsc.org [rsc.org]
Application Notes and Protocols: The Use of 3,4-Dimethoxy-2-methylbenzoic Acid in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind weakly but efficiently to a biological target.[4][5] The core principle of FBDD is that these smaller, less complex fragments can explore chemical space more effectively, often leading to higher quality starting points for optimization.[2][6][7] The journey from a weakly binding fragment to a potent, drug-like candidate involves a structure-guided process of growing, linking, or merging fragments to enhance affinity and selectivity.[8][9][10][11]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the potential use of 3,4-Dimethoxy-2-methylbenzoic acid as a molecular fragment in an FBDD campaign. We will explore the rationale for its inclusion in a fragment library, outline detailed protocols for screening and validation, and discuss strategies for its subsequent optimization into a lead compound.
The Profile of a Promising Fragment: this compound
The selection of compounds for a fragment library is a critical first step in any FBDD project.[2] Fragments are chosen based on a set of physicochemical properties, often referred to as the "Rule of Three," which suggests a molecular weight ≤ 300 Da, a cLogP ≤ 3, and no more than three hydrogen bond donors and acceptors.[12] this compound is a compelling candidate for inclusion in a fragment library due to its structural features and physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | [13] |
| CAS Number | 5722-94-1 | [14] |
| Appearance | Solid | Inferred from related compounds |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 3 | Calculated |
The carboxylic acid moiety is a particularly valuable functional group in FBDD.[15][16][17] It can act as a hydrogen bond donor and acceptor, forming key interactions with target proteins, particularly with "hot-spot" residues in binding pockets.[17] The methoxy and methyl groups on the phenyl ring provide a scaffold that can be chemically modified, allowing for the exploration of structure-activity relationships (SAR) during the optimization phase.[18][19][20][21]
Experimental Workflows and Protocols
An FBDD campaign typically follows a structured workflow, from initial screening to hit validation and lead optimization. The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[7][22]
Workflow for a Fragment-Based Drug Discovery Campaign
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[23][24][25] It is well-suited for primary screening of fragment libraries due to its high sensitivity and relatively high throughput.[26]
Objective: To identify fragments from a library that bind to a target protein of interest.
Materials:
-
Biacore 8K or similar high-sensitivity SPR instrument.[26]
-
Sensor chips (e.g., CM5).
-
Target protein of interest.
-
Fragment library, including a 10 mM DMSO stock of this compound.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution.
Procedure:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a standard amine coupling kit.
-
Inject the target protein at a concentration of 20-50 µg/mL in immobilization buffer until the desired immobilization level is reached.
-
Deactivate any remaining active esters.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting the DMSO stocks into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer.
-
Inject the fragment solutions over the immobilized target surface and a reference surface (for subtraction of bulk refractive index changes).
-
Monitor the binding response in real-time. A significant increase in response units (RU) compared to the reference surface indicates a potential binding event.
-
-
Data Analysis:
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for validating fragment hits as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][27][28]
Objective: To confirm the binding of this compound to the target protein and determine its binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
Materials:
-
Isothermal titration calorimeter (e.g., Malvern Panalytical PEAQ-ITC).
-
Purified target protein (20-50 µM in a suitable buffer).
-
This compound (1-2 mM in the same buffer).
-
Syringe and sample cell.
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen buffer to minimize buffer mismatch effects.
-
Dissolve the fragment in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the titration syringe.
-
Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution while monitoring the heat change.
-
Continue the titration until the binding sites are saturated.
-
-
Data Analysis:
Protocol 3: Structural Characterization using X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[32][33][34][35]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein.
-
This compound.
-
Cryoprotectant solution.
-
X-ray diffraction equipment (synchrotron source is recommended).
Procedure:
-
Co-crystallization or Soaking:
-
Soaking: Transfer protein crystals to a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure by molecular replacement using a known structure of the protein.
-
Carefully analyze the electron density maps to confirm the presence and binding mode of the fragment. Specialized software may be needed to detect weakly bound fragments.[32]
-
Hit-to-Lead Optimization Strategies
Once a fragment hit like this compound is validated and its binding mode is understood, the next step is to optimize it into a more potent lead compound. This is typically achieved through three main strategies.[4][8][11]
Strategies for Fragment-to-Lead Optimization
Caption: Common strategies for optimizing fragment hits into lead compounds.
-
Fragment Growing: This is the most common strategy, where the initial fragment is extended by adding new chemical functionalities that can form additional interactions with the target protein, thereby increasing its affinity.[8][10][11] For this compound, this could involve modifications at the phenyl ring or the carboxylic acid group.
-
Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target protein, they can be chemically linked together to create a single, more potent molecule.[9][36] This approach has the potential to dramatically increase binding affinity.
-
Fragment Merging: When two fragments bind in an overlapping fashion, their key structural features can be combined into a single, novel molecule that retains the important interactions of both parent fragments.[8]
The choice of optimization strategy is guided by the structural information obtained from X-ray crystallography or NMR.[8][9] A thorough analysis of the structure-activity relationship (SAR) is crucial for designing modifications that enhance potency and selectivity while maintaining favorable drug-like properties.[18][37]
Conclusion
This compound represents a promising starting point for a fragment-based drug discovery campaign. Its physicochemical properties align well with the characteristics of a good fragment, and its chemical structure offers multiple avenues for optimization. By employing a systematic workflow of sensitive biophysical screening techniques, orthogonal validation, and structure-based design, researchers can leverage this and similar fragments to discover novel, high-quality lead compounds for a wide range of biological targets. The success of FBDD lies in its ability to efficiently explore chemical space and provide a rational path for lead optimization, a paradigm for which this compound is an excellent exemplar.[3][4]
References
- Application of Fragment-Based Drug Discovery to Vers
- Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. [Link]
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]
- SPR-based fragment screening: advantages and applic
- NMR Spectroscopy in Fragment-Based Drug Design.
- An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. RSC Publishing. [Link]
- Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. [Link]
- Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences. [Link]
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- NMR-Fragment Based Virtual Screening: A Brief Overview. PMC - PubMed Central. [Link]
- Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
- Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical. [Link]
- X-ray Crystallography Fragment Screening. Selvita. [Link]
- Fragment HIT Identific
- Overview of NMR spectroscopy applications in FBDD.
- Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks. [Link]
- Development of potent inhibitors by fragment-linking str
- The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]
- Fragment Screening.
- Fragment screening by surface plasmon resonance. PubMed. [Link]
- Approaches to Fragment-Based Drug Design. Hogeschool van Arnhem en Nijmegen. [Link]
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
- Growing fragments through fragment-linking.
- 3,4-Dimethoxy-2-(2-methylbutyl)benzoic acid | C14H20O4. PubChem. [Link]
- Isothermal titration calorimetry in drug discovery. PubMed. [Link]
- Isothermal Titration Calorimetry.
- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
- Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. PubMed. [Link]
- Isothermal Titration Calorimetry (ITC).
- 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]
- Structure Activity Rel
- SAR: Structure Activity Relationships.
- Structure–activity rel
- Structure-activity rel
- 3,4-Dimethylbenzoic acid | C9H10O2. PubChem. [Link]
- Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
- 3-Methoxy-2-MethylBenzoic Acid | C9H10O3. PubChem. [Link]
- Methyl 3,4-Dimethoxybenzo
- Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 7. drughunter.com [drughunter.com]
- 8. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 9. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Methyl 3,4-Dimethoxybenzoate | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 5722-94-1 [chemicalbook.com]
- 15. Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carboxylic Acid Fragment Library With Solubility | TargetMol [targetmol.com]
- 17. Carboxylic Acid Fragment Library - Enamine [enamine.net]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 19. collaborativedrug.com [collaborativedrug.com]
- 20. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 21. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 28. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. ITC - Creative Biolabs [creative-biolabs.com]
- 32. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 33. selvita.com [selvita.com]
- 34. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 35. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
The Strategic Application of 3,4-Dimethoxy-2-methylbenzoic Acid in the Total Synthesis of Isoquinoline Alkaloids: A Guide to the Synthesis of Papaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Substituted Benzoic Acids in Alkaloid Synthesis
The intricate architectures of isoquinoline alkaloids have long captivated synthetic chemists, owing to their significant and diverse biological activities. These natural products, many of which are cornerstones of modern medicine, often feature a core 1-benzylisoquinoline skeleton. The strategic disassembly of these complex molecules frequently leads back to simpler, substituted aromatic precursors. Among these, 3,4-Dimethoxy-2-methylbenzoic acid and its close derivatives represent a valuable class of starting materials. The specific substitution pattern on the aromatic ring, featuring electron-donating methoxy groups, is crucial for activating the ring towards key cyclization reactions that form the isoquinoline core. Furthermore, the carboxylic acid and methyl functionalities offer versatile handles for a variety of chemical transformations, enabling the construction of the requisite side chains for alkaloid synthesis.
This technical guide provides a detailed exploration of the total synthesis of papaverine, a well-known benzylisoquinoline alkaloid used as a vasodilator. While the classical synthesis of papaverine often commences from veratraldehyde or related compounds, this guide will delineate a robust synthetic pathway that highlights the utility of a 3,4-dimethoxy-substituted aromatic precursor, conceptually beginning from this compound. The principles and protocols detailed herein are broadly applicable to the synthesis of a wide range of isoquinoline alkaloids.
Retrosynthetic Analysis of Papaverine
A retrosynthetic analysis of papaverine reveals a logical path for its construction, underscoring the importance of the Bischler-Napieralski reaction for the formation of the isoquinoline core.
Caption: Retrosynthetic analysis of Papaverine.
The key disconnection in the retrosynthesis of papaverine is the dehydrogenation of the dihydroisoquinoline intermediate, which simplifies the target to 3,4-dihydropapaverine. This intermediate is accessed through the pivotal Bischler-Napieralski cyclization of an N-phenethylacetamide derivative. This amide is, in turn, formed from the coupling of two crucial precursors: homoveratrylamine and 3,4-dimethoxyphenylacetic acid. Both of these precursors can be synthesized from a common intermediate, 3,4-dimethoxybenzyl cyanide, which itself is derived from 3,4-dimethoxybenzyl chloride. Conceptually, this benzyl chloride can be prepared from the user-specified starting material, this compound, through reduction of the carboxylic acid to the corresponding alcohol, followed by chlorination.
Synthetic Pathway and Protocols
The forward synthesis of papaverine from a 3,4-dimethoxy-substituted benzoic acid derivative involves a multi-step sequence, with each step requiring careful control of reaction conditions to ensure high yields and purity.
Caption: Forward synthesis of Papaverine.
Part 1: Preparation of Key Intermediates
Protocol 1: Synthesis of 3,4-Dimethoxybenzyl Cyanide
This protocol outlines the nucleophilic substitution of 3,4-dimethoxybenzyl chloride with sodium cyanide to yield 3,4-dimethoxybenzyl cyanide, a crucial precursor for both homoveratrylamine and 3,4-dimethoxyphenylacetic acid.
| Parameter | Value/Condition |
| Reactants | 3,4-Dimethoxybenzyl chloride, Sodium Cyanide (NaCN) |
| Solvent | Aqueous Ethanol or Acetone |
| Catalyst | Optional: Potassium Iodide (KI) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Extraction with an organic solvent, followed by washing and purification. |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxybenzyl chloride (1 equivalent) in a mixture of ethanol and water (e.g., 80:20 v/v).
-
Add sodium cyanide (1.1-1.2 equivalents) to the solution. A catalytic amount of potassium iodide can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4-dimethoxybenzyl cyanide.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of Homoveratrylamine (3,4-Dimethoxyphenethylamine)
This protocol details the reduction of the nitrile group in 3,4-dimethoxybenzyl cyanide to a primary amine, yielding homoveratrylamine.
| Parameter | Value/Condition |
| Reactant | 3,4-Dimethoxybenzyl Cyanide |
| Reducing Agent | Raney Nickel (Raney Ni) and Hydrogen gas (H₂) or Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Ethanol (for catalytic hydrogenation) or anhydrous Diethyl Ether/THF (for LiAlH₄) |
| Temperature | Room temperature to 50°C (for hydrogenation); 0°C to reflux (for LiAlH₄) |
| Pressure (for H₂) | 50-100 psi |
| Work-up | Filtration of catalyst, followed by solvent removal and distillation. |
Step-by-Step Procedure (Catalytic Hydrogenation):
-
In a high-pressure hydrogenation vessel (Parr apparatus), charge a solution of 3,4-dimethoxybenzyl cyanide (1 equivalent) in ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (up to 50°C).
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude homoveratrylamine.
-
Purify the product by vacuum distillation.
Protocol 3: Synthesis of 3,4-Dimethoxyphenylacetic Acid
This protocol describes the acidic hydrolysis of 3,4-dimethoxybenzyl cyanide to the corresponding carboxylic acid.
| Parameter | Value/Condition |
| Reactant | 3,4-Dimethoxybenzyl Cyanide |
| Reagent | Aqueous Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Cooling, filtration of the precipitated product, and recrystallization. |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxybenzyl cyanide (1 equivalent) to a solution of aqueous sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The product, 3,4-dimethoxyphenylacetic acid, will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure 3,4-dimethoxyphenylacetic acid.
Part 2: Assembly of the Isoquinoline Core and Final Product Formation
Protocol 4: Amide Formation - Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
This protocol details the coupling of homoveratrylamine and 3,4-dimethoxyphenylacetic acid to form the key amide precursor for the Bischler-Napieralski reaction.[1][2]
| Parameter | Value/Condition |
| Reactants | Homoveratrylamine, 3,4-Dimethoxyphenylacetic Acid |
| Coupling Method | Direct thermal condensation or use of a coupling agent (e.g., DCC, EDC) |
| Temperature | 180-200°C (for thermal condensation) |
| Reaction Time | 1-2 hours (for thermal condensation) |
| Work-up | Recrystallization of the crude product. |
Step-by-Step Procedure (Thermal Condensation):
-
In a reaction vessel, combine equimolar amounts of homoveratrylamine and 3,4-dimethoxyphenylacetic acid.
-
Heat the mixture to 180-200°C under an inert atmosphere. Water will be evolved during the reaction.
-
Maintain the temperature for 1-2 hours until the amide formation is complete.
-
Cool the reaction mixture, which will solidify upon cooling.
-
Recrystallize the crude amide from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 5: Bischler-Napieralski Cyclization - Synthesis of 3,4-Dihydropapaverine
This is the cornerstone reaction for the synthesis of the isoquinoline core. The amide is cyclized using a dehydrating agent to form the dihydroisoquinoline ring system.[3][4][5]
| Parameter | Value/Condition |
| Reactant | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Solvent | Toluene or Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Removal of solvent, basification, and extraction. |
Step-by-Step Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve the amide (1 equivalent) in dry toluene.
-
Add phosphorus oxychloride (2-3 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully remove the solvent and excess POCl₃ under reduced pressure.
-
Treat the residue with ice and then basify with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH > 10.
-
Extract the product, 3,4-dihydropapaverine, with an organic solvent such as chloroform or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be used in the next step without further purification or can be purified by chromatography.
Protocol 6: Dehydrogenation - Synthesis of Papaverine
The final step involves the aromatization of the dihydroisoquinoline ring to furnish papaverine.
| Parameter | Value/Condition |
| Reactant | 3,4-Dihydropapaverine |
| Catalyst | Palladium on Carbon (Pd/C) or Raney Nickel (Raney Ni) |
| Solvent | Toluene, Xylene, or Mesitylene[6] |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Filtration of the catalyst, followed by crystallization of the product. |
Step-by-Step Procedure:
-
In a round-bottom flask with a reflux condenser, dissolve 3,4-dihydropapaverine (1 equivalent) in a high-boiling solvent such as toluene or xylene.
-
Add a catalytic amount of 10% Pd/C.
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the dehydrogenation can be monitored by TLC.
-
After the reaction is complete, cool the mixture and filter through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude papaverine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure papaverine.
Conclusion
The total synthesis of papaverine serves as an excellent case study for the strategic use of substituted benzoic acids in the construction of complex alkaloids. The electron-donating methoxy groups of the starting material are instrumental in facilitating the key Bischler-Napieralski cyclization, a powerful tool for the formation of the isoquinoline nucleus. The protocols detailed in this guide provide a comprehensive and practical framework for researchers in organic synthesis and drug development. By understanding the underlying principles and mastering these experimental techniques, scientists can adapt and apply these methods to the synthesis of a wide array of other biologically active isoquinoline alkaloids.
References
- CN101475511B - Method for synthesizing 3,4-dimethoxybenzyl cyanide - Google P
- Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids - Der Pharma Chemica. [Link]
- CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol - International Journal of Chemical Engineering and Applic
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google P
- CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google P
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - PubChem. [Link]
- Direct reduction of some benzoic acids to alcohols via NaBH4–Br2 - ResearchG
- STUDIES IN THE POLYOXYPHENOL SERIES: IX. THE SYNTHESIS OF PAPAVERINE AND PAPAVERALDINE BY THE POMERANZ-FRITSCH METHOD - Canadian Science Publishing. (URL not available)
- CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google P
- HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google P
- AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID - Organic Syntheses Procedure. [Link]
- US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google P
- US3052682A - Simplified process of preparing pure papaverine from crude papaverine - Google P
- Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
- The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed - NIH. [Link]
- Supplementary Information - The Royal Society of Chemistry. (URL not available)
- An In-depth Technical Guide to the Core Reactions of 3,4-Dimethoxybenzyl Chloride - Benchchem. (URL not available)
- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)
- KR820001614B1 - Process for the preparation of n-phenethyl acetamide - Google P
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P
- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. [Link]
- RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google P
- Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | P
- 4 - Supporting Inform
- Bischler–Napieralski reaction - Grokipedia. (URL not available)
- DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google P
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dimethoxy-2-methylbenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3,4-Dimethoxy-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Overview of Synthetic Strategies
This compound is a valuable synthetic intermediate.[1] Achieving high yields requires careful control over reaction conditions, as several competing pathways and side reactions can occur. The two most prevalent and logical synthetic routes starting from commercially available precursors are:
-
Directed ortho-Metalation (DoM) of 3,4-Dimethoxytoluene: This is an elegant and direct approach where an organolithium base is used to deprotonate the aromatic ring specifically at the position ortho to a directing metalation group (DMG). In this case, the methoxy groups, particularly the one at position 4, help direct the lithiation to the 2-position.[2][3] The resulting aryllithium is then quenched with an electrophile, such as carbon dioxide (dry ice), to form the carboxylic acid.
-
Grignard Reaction from a Halogenated Precursor: This classic organometallic approach involves forming a Grignard reagent from a precursor like 2-bromo-3,4-dimethoxytoluene. This reagent is then reacted with carbon dioxide, followed by an acidic work-up, to yield the desired benzoic acid.[4] This route adds steps (i.e., synthesis of the aryl halide) but can be more robust under certain conditions.
Below is a workflow visualizing these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Category 1: Directed ortho-Metalation (DoM) Route
The DoM route is powerful due to its regioselectivity but is notoriously sensitive to experimental conditions.[2]
Question: My ortho-lithiation reaction fails to initiate or results in a very low yield. What are the common causes?
Answer: This is the most frequent issue and can almost always be traced back to one of three areas: reagents, solvent, or temperature.
-
Cause 1: Inactive Organolithium Reagent.
-
Explanation: n-Butyllithium (n-BuLi) is highly reactive and degrades upon exposure to air and moisture, or even with prolonged storage. A new bottle is not a guarantee of activity.
-
Solution: Titrate your n-BuLi solution before each use. A common method is the Gilman double titration or titration with a known amount of diphenylacetic acid. A concentration drop of even 10-15% can significantly impact your reaction.[5]
-
-
Cause 2: Presence of Water or Protic Impurities.
-
Explanation: Organolithium reagents are extremely strong bases and will be instantly quenched by any protic source (e.g., water, alcohols) faster than they deprotonate the aromatic ring.[6]
-
Solution:
-
Glassware: All glassware must be rigorously dried, either in an oven (>120 °C) for several hours or by flame-drying under a vacuum, and then cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvent: Use freshly distilled, anhydrous solvent. Tetrahydrofuran (THF) is commonly used and should be distilled from a suitable drying agent like sodium/benzophenone ketyl right before the reaction.
-
Starting Material: Ensure your 3,4-dimethoxytoluene is pure and dry. If necessary, distill it or dry it over molecular sieves.
-
-
-
Cause 3: Incorrect Temperature or Reagent Addition.
-
Explanation: Lithiation is typically performed at low temperatures (e.g., -78 °C, a dry ice/acetone bath) to prevent side reactions, such as ether cleavage by the n-BuLi.[6] However, if the starting material is not fully dissolved at this temperature, the reaction kinetics will be poor.[5]
-
Solution: Add the n-BuLi slowly to a well-stirred solution of the starting material at -78 °C. If solubility is an issue, you can try adding the n-BuLi at -78 °C and then allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) for a period, but this must be done cautiously.[5]
-
-
Cause 4: Insufficient Amount of Base.
-
Explanation: Organolithium compounds form aggregates in solution. These aggregates can "cannibalize" the active base, meaning that a stoichiometric amount is often insufficient.[7] It is common practice in the literature to use a slight to significant excess (1.1 to 2.5 equivalents) of n-BuLi for DoM reactions.[5][7]
-
Question: I'm getting my starting material back after quenching with D₂O. Why didn't the deprotonation work?
Answer: A D₂O quench is an excellent diagnostic tool. Recovering only the starting material confirms the lithiation failed. This points directly to the issues described above: inactive n-BuLi, wet solvent/glassware, or poor solubility of the substrate at the reaction temperature.[5]
Question: Why is my product yield low even if the lithiation appears to work?
Answer: This suggests a problem with the carboxylation step (the CO₂ quench).
-
Explanation: The aryllithium intermediate is a strong nucleophile and base. The quench must be efficient to outcompete side reactions.
-
Solution:
-
CO₂ Quality: Use freshly crushed, high-quality dry ice. Avoid using old, snowy dry ice, as it may have condensed atmospheric water on its surface, which will quench the aryllithium before it can react with CO₂.[4]
-
Quenching Method: The most effective method is often to transfer the aryllithium solution via cannula into a separate flask containing a large excess of crushed dry ice and a co-solvent like THF. Pouring the solution directly onto dry ice pellets is also common. Do not add the dry ice to the reaction flask, as the subliming CO₂ can create a gaseous barrier and prevent efficient mixing.[8]
-
Category 2: Grignard Route
The Grignard route is less sensitive than DoM but has its own set of challenges, primarily in the formation of the organomagnesium reagent.[9]
Question: My Grignard reaction won't initiate. What should I do?
Answer: This is a classic problem in Grignard synthesis. The primary barrier is the passivating oxide layer (MgO) on the surface of the magnesium metal, which prevents the aryl halide from reacting.[10]
-
Solution 1: Magnesium Activation.
-
Mechanical: Vigorously stir the magnesium turnings without solvent to break them and expose fresh surfaces. You can also gently crush the turnings with a dry glass rod in the flask (with caution).[9]
-
Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and exposing fresh metal. The characteristic brown color of the iodine will disappear as the reaction begins.[11]
-
Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane. It reacts readily to form ethylene gas and MgBr₂, which helps to activate the surface.
-
-
Solution 2: Ensure Anhydrous Conditions.
-
Solution 3: Check Solvent.
-
Explanation: The ether solvent is not just a medium; it's crucial for stabilizing the Grignard reagent by coordinating to the magnesium atom.[8] Ensure you are using an appropriate, dry ethereal solvent.
-
Question: My Grignard reaction turns dark and I get a high-boiling side product instead of my desired acid. What is happening?
Answer: You are likely observing a Wurtz-type homocoupling reaction, where the Grignard reagent reacts with another molecule of the unreacted aryl halide. This forms a biphenyl byproduct, which is a common issue, especially with benzylic Grignards.[12]
-
Solution:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium suspension. This keeps the concentration of the aryl halide low at any given time, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Dilution: Work under sufficiently dilute conditions.
-
Temperature Control: While some heat is often needed to initiate the reaction, do not let it reflux too vigorously, as this can favor the coupling side reaction.
-
Category 3: Work-up and Purification
Question: How do I effectively separate my this compound from the reaction mixture?
Answer: An acid-base extraction is the key purification step for both synthetic routes.
-
Explanation: The product is a carboxylic acid. In its carboxylate salt form (R-COO⁻), it is water-soluble. In its neutral acid form (R-COOH), it is soluble in organic solvents.
-
Procedure:
-
After the reaction quench, acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the pH is ~1-2. This protonates the carboxylate salt, causing the benzoic acid to precipitate or become soluble in an organic layer.[13]
-
Extract the entire mixture with an organic solvent like diethyl ether or ethyl acetate. The desired acid will move into the organic layer.
-
To remove neutral organic impurities (like biphenyl from the Grignard route or unreacted starting material), wash the organic layer with a basic aqueous solution (e.g., 5% NaOH or saturated NaHCO₃). This will deprotonate your product, pulling it into the aqueous layer as the sodium salt.[13]
-
Separate the layers. The impurities will remain in the organic layer, which can be discarded.
-
Re-acidify the basic aqueous layer with cold HCl. Your pure product will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[14]
-
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis via Directed ortho-Metalation
This protocol is adapted from standard procedures for directed ortho-metalation of substituted anisoles.[2][3]
Materials & Reagents:
-
3,4-Dimethoxytoluene
-
Anhydrous Tetrahydrofuran (THF), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Dry Ice (CO₂), solid
-
6 M Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Solution: To the flask, add 3,4-dimethoxytoluene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.
-
Carboxylation: In a separate flame-dried flask, add a large excess (~10 eq) of freshly crushed dry ice. Add a small amount of anhydrous THF to create a slurry.
-
Quench: Transfer the cold aryllithium solution from the reaction flask to the dry ice slurry via a cooled cannula. Stir the mixture and allow it to slowly warm to room temperature as the excess CO₂ sublimes.
-
Work-up:
-
Quench the reaction mixture by adding water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer with water.
-
Extract the combined aqueous layers with ethyl acetate.
-
Extract the combined organic layers with 5% NaOH solution. This moves the product into the aqueous layer.
-
Carefully acidify the basic aqueous layer with cold 6 M HCl to a pH of 1-2. A white precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry it under a high vacuum.
Data Summary: Reaction Condition Comparison
| Parameter | Directed ortho-Metalation (DoM) | Grignard Route |
| Starting Material | 3,4-Dimethoxytoluene | 2-Bromo-3,4-dimethoxytoluene |
| Key Reagent | n-Butyllithium (n-BuLi) | Magnesium (Mg) metal |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether or THF |
| Temperature | -78 °C | Room Temp to Reflux (~35 °C) |
| Key Sensitivities | Extreme sensitivity to water/air | High sensitivity to water/air |
| Common Side Product | Benzyne (if warmed too high) | Biphenyl (homocoupling) |
| Typical Yield | 65-85% (highly condition dependent) | 60-80% (post-bromination) |
| Pros | High regioselectivity, direct route | Less temperature sensitive, common |
| Cons | Requires cryogenic temps, sensitive | Extra step (bromination) required |
References
- This compound CAS#: 5722-94-1. ChemicalBook.
- Organic Synthesis: Benzoic Acid via a Grignard Reaction. University of Calgary.
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- Directed (ortho)
- Directed ortho metal
- ortho metalation. Andrew G Myers Research Group, Harvard University.
- Grignard Reaction. University of Wisconsin-Madison.
- GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Central Arkansas.
- Synthesis of benzoic acid
- Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World.
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Directed ortho Metal
- Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Docsity.
- Ortho-lithi
- Grignard Reaction. Web Pages.
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characteriz
- The Grignard Reaction.
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Optimization of Organolithium Reactions. Organic Process Research & Development.
- Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. Reddit r/Chempros.
Sources
- 1. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. reddit.com [reddit.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 8. docsity.com [docsity.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mason.gmu.edu [mason.gmu.edu]
Technical Support Center: Purification of 3,4-Dimethoxy-2-methylbenzoic Acid by Recrystallization
Welcome to the technical support center for the purification of 3,4-dimethoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful recrystallization of this compound?
A1: The success of your recrystallization hinges on three primary factors:
-
Solvent Selection: The ideal solvent must exhibit a steep solubility curve for this compound, meaning it should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[1][2] This differential solubility is the driving force for crystallization upon cooling.
-
Controlled Cooling: The rate of cooling directly influences crystal size and purity. Slow, undisturbed cooling is crucial for the formation of large, well-ordered crystals, which are less likely to trap impurities.[2][3] Rapid cooling often leads to the formation of smaller, less pure crystals or even precipitation of an amorphous solid.[3][4]
-
Purity of the Crude Material: While recrystallization is a purification technique, its effectiveness is diminished when dealing with heavily contaminated starting material.[5] High impurity levels can interfere with crystal lattice formation, potentially leading to "oiling out" or co-crystallization of the impurity.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: The nature of impurities is highly dependent on the synthetic route employed. However, common impurities can include:
-
Isomeric Byproducts: During the synthesis of substituted benzoic acids, the formation of positional isomers is a common side reaction. For instance, related syntheses show that isomers can be a significant impurity that recrystallization is designed to remove.[6]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Side-Reaction Products: Depending on the specific reagents and conditions used, various byproducts could be formed.
-
Residual Solvents: Solvents from the preceding reaction or workup steps may be present.
Q3: My purified this compound is an oil or a sticky gum instead of a solid. What should I do?
A3: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[3] To address this, you can:
-
Increase the Solvent Volume: Add more of the hot solvent to ensure the compound fully dissolves at the boiling point of the solution.[3][7]
-
Switch to a Higher Boiling Point Solvent: A solvent with a higher boiling point may keep the compound dissolved at a temperature below its melting point.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" cold solvent (in which it is insoluble) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound and provides step-by-step solutions.
Problem 1: The compound does not dissolve in the hot solvent.
Possible Cause: An inappropriate solvent has been chosen, or an insufficient volume of solvent is being used.
Troubleshooting Steps:
-
Verify Solvent Choice: Consult the solvent selection table below. Based on experimental data, solvents like ethanol and ethyl acetate are good starting points.[8] Water is generally a poor solvent for this compound at room temperature but its solubility increases with heat.[8]
-
Increase Solvent Volume: Add the hot solvent in small increments to the boiling mixture until the solid completely dissolves.[9] Be patient, as dissolution may take some time.
-
Consider a Different Solvent: If a large volume of solvent is required and dissolution is still poor, a different solvent system may be necessary.
Problem 2: No crystals form upon cooling.
Possible Cause: The solution is not supersaturated, which can be due to using too much solvent or the absence of nucleation sites.[7]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[3][7]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will provide a template for further crystal growth.[3]
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used.[7] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound. Be aware that this may also cause some impurities to precipitate if the cooling is too rapid.
Problem 3: The recrystallization yield is very low.
Possible Cause: This is often a consequence of using an excessive amount of solvent, leading to a significant portion of the product remaining in the mother liquor.[3] It can also be caused by premature crystallization during a hot filtration step.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Recover from Mother Liquor: If the mother liquor (the solution after filtering the crystals) has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling the concentrated solution again.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely on the filter.[10]
Experimental Protocols & Data
Solvent Selection for this compound
Choosing the right solvent is the most critical step in recrystallization.[2][11] An ideal solvent should dissolve the compound well when hot but poorly when cold.[1]
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Water | High | 100 | Poor solubility at room temperature, but solubility increases with heat.[8] May be suitable for those aiming for a "greener" solvent, but larger volumes and careful drying are necessary. |
| Ethanol | High | 78 | Good solubility, especially when hot.[8] A common and effective choice. |
| Ethyl Acetate | Medium | 77 | Good solubility.[8] Another excellent choice. |
| Toluene | Low | 111 | Benzoic acids often crystallize well from toluene.[12] |
| Hexane | Low | 69 | Likely a poor solvent on its own, but could be used as an anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate. |
This table is a guideline. Small-scale solubility tests with your crude material are always recommended.
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure your filtration apparatus is pre-heated to prevent premature crystallization.[2][10]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the surface of the crystals.[10]
-
Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Process
Recrystallization Workflow
Caption: A general workflow for the purification of a solid compound by recrystallization.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any experimental work.[13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Be aware of the flammability of organic solvents and keep them away from ignition sources.
-
Skin Contact: 3,4-Dimethoxybenzoic acid may cause skin and eye irritation.[15][16] In case of contact, wash the affected area thoroughly with soap and water and seek medical advice if irritation persists.
References
- sathee jee. (n.d.). Chemistry Crystallization.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry.
- RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly? - News.
- Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?.
- YouTube. (2025, April 10). Common Challenges in Crystallization Processes.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Bibliomed. (2013, April 16). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE.
- Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid.
- Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Sigma-Aldrich. (2024, January 9). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character | Request PDF.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
- Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.
- Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.
- (n.d.). Recrystallization and Crystallization.
- Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid.
- Reddit. (2020, October 30). Recrystallisation Help : r/Chempros.
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- ChemicalBook. (n.d.). This compound CAS#: 5722-94-1.
- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- Journal of Chemical & Engineering Data. (n.d.). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol.
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
- Benchchem. (n.d.). 4-Methoxybenzoic acid recrystallization solvent selection and issues.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solidss.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. achievechem.com [achievechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. carlroth.com [carlroth.com]
Technical Support Center: Purification of 3,4-Dimethoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Understanding the Impurity Profile
Effective purification begins with a clear understanding of potential impurities. The impurity profile of 3,4-Dimethoxy-2-methylbenzoic acid is largely dependent on its synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 3,4-dimethoxytoluene or related precursors.
-
Byproducts of Oxidation: If synthesized via oxidation, aldehydes or other partially oxidized species may be present.[1]
-
Isomeric Impurities: Positional isomers, such as 2,3-Dimethoxy-4-methylbenzoic acid or 4,5-Dimethoxy-2-methylbenzoic acid, can be particularly challenging to remove due to their similar physicochemical properties.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as unreacted reagents, can contaminate the final product.
A preliminary analysis by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and inform the selection of the most appropriate purification strategy.
II. Purification Strategy Selection: A Decision-Making Workflow
The choice of purification method is critical and depends on the nature of the impurities and the physical state of your crude product. The following workflow provides a logical approach to selecting the optimal technique.
Caption: Decision-making workflow for selecting a purification method.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization
-
Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
-
A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be due to a high concentration of impurities or cooling the solution too rapidly. To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.
-
If the problem persists, consider a different recrystallization solvent or a solvent pair.
-
-
-
Q2: I have a very low yield after recrystallization. What are the likely causes?
-
A2: Low recovery can stem from several factors:
-
Using too much solvent: This keeps a significant portion of your product dissolved even after cooling.[2] Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount.[2] To prevent this, preheat your filtration apparatus (funnel and receiving flask) with hot solvent.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[2]
-
The chosen solvent is not ideal: The compound may have significant solubility at low temperatures in the selected solvent. Re-evaluate your solvent choice based on solubility data.
-
-
-
Q3: The recrystallized product is still colored. How can I remove colored impurities?
-
A3: If your product remains colored, you can use activated charcoal. After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[2]
-
Acid-Base Extraction
-
Q4: I've performed the acid-base extraction, but my final product is still impure. Why?
-
A4: This could be due to a few reasons:
-
Incomplete extraction: You may not have used enough basic solution or performed enough extractions to completely convert the carboxylic acid to its salt and transfer it to the aqueous layer. It is often recommended to perform the extraction with the basic solution two or three times.[3]
-
Emulsion formation: Vigorous shaking can lead to the formation of an emulsion, which is a suspension of one liquid in another, making layer separation difficult. If an emulsion forms, try gently swirling the separatory funnel or adding a small amount of brine (saturated NaCl solution) to break it.
-
Contamination during back-extraction: When re-acidifying the aqueous layer to precipitate your product, ensure you add the acid slowly and cool the solution in an ice bath to promote the formation of pure crystals.
-
-
-
Q5: After adding acid to the aqueous extract, no precipitate forms. What went wrong?
-
A5: There are a few possibilities:
-
Insufficient acidification: You may not have added enough acid to lower the pH sufficiently to protonate the carboxylate salt. Check the pH with litmus paper or a pH meter and add more acid if necessary.[4]
-
The product is soluble in the aqueous medium: While this compound has limited water solubility, if the volume of water is very large, a significant amount may remain dissolved. You can try to extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane to recover the product.
-
Initial extraction was unsuccessful: It's possible that the carboxylic acid was not successfully extracted into the aqueous layer in the first place.
-
-
Column Chromatography
-
Q6: My compound is streaking badly on the silica gel TLC plate. How can I get clean spots?
-
A6: Streaking of carboxylic acids on silica gel is a common problem due to the interaction of the acidic proton with the silica.[1] To mitigate this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[1] This keeps the carboxylic acid in its protonated form, leading to more defined spots.
-
-
Q7: I'm not getting good separation of my product from an impurity with a similar Rf value. What can I do?
-
A7: If you are struggling with co-eluting impurities:
-
Optimize the mobile phase: Systematically vary the polarity of your eluent. A shallower polarity gradient or an isocratic elution with a finely tuned solvent mixture might provide the necessary resolution.
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using a different adsorbent like alumina or a reverse-phase C18 silica.
-
Consider alternative chromatography techniques: For very challenging separations, High-Performance Liquid Chromatography (HPLC) may offer superior resolution.[5]
-
-
IV. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection Data for Substituted Benzoic Acids
| Solvent | Solubility of Similar Benzoic Acids | Key Considerations |
| Water | Slightly soluble at room temperature, more soluble in boiling water.[6][7] | A good, non-toxic choice, but the product may require extended drying.[2] |
| Ethanol | Generally soluble.[8] | A versatile solvent for many organic compounds. |
| Ethyl Acetate | Soluble.[6] | A good alternative to ethanol with a lower boiling point. |
| Toluene | Soluble.[9] | Can be effective for less polar impurities. |
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.[10]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[11][12]
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.[1]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (check with litmus paper).[1][3] The purified this compound should precipitate out.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.[1]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the mobile phase, collecting the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
V. References
-
Acree Jr., W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Bibliomed.
-
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Odinity. (2017). Extraction of Benzoic Acid. [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]
-
Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid. [Link]
-
Armstrong, D. W., & Hinze, W. L. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. [Link]
-
ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. [Link]
-
University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. [Link]
-
University of California, Irvine. (n.d.). Experiment 3: Recrystallizations and Extractions of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? [Link]
-
U.S. Patent No. 3,235,588. (1966). Purification of benzoic acid.
-
Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
-
Michigan State University. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
Journal of Chemical & Engineering Data. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry 102 - Experiment 3 [home.miracosta.edu]
optimizing reaction conditions for 3,4-Dimethoxy-2-methylbenzoic acid
Starting a Deep Dive
I'm initiating my exploration into the synthesis and reaction optimization of 3,4-Dimethoxy-2-methylbenzoic acid. I'm focusing my Google searches on relevant starting materials, reaction mechanisms, and potential catalysts to gain a foundational understanding.
Gathering Key Data
I'm now deeply involved in gathering data through comprehensive Google searches. My focus has broadened to include not only starting materials and mechanisms, but also potential side reactions, and purification techniques. I will then analyze these results, looking for common challenges and critical parameters that influence the reaction's success and will start considering the structure of the technical support content as a Q&A format.
Outlining a Plan
I'm now outlining a detailed plan. I'll search for synthesis and reaction optimization data, focusing on starting materials, mechanisms, side reactions, and purification. I'll analyze the data to find common challenges and key parameters, and then I will structure the technical support content as a Q&A. After that, I will draft answers, design diagrams, create data tables, and write detailed protocols with proper citations.
Technical Support Center: A Guide to Preventing Decarboxylation of 3,4-Dimethoxy-2-methylbenzoic Acid
Welcome to the technical support center for handling 3,4-Dimethoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable, yet sensitive, aromatic carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes. The inherent structure of this compound, with its electron-rich aromatic ring and ortho-methyl substituent, makes it particularly susceptible to premature loss of the carboxyl group—a process known as decarboxylation. This guide provides a comprehensive framework for understanding, diagnosing, and preventing this unwanted side reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of this compound.
Q1: What is decarboxylation and why is it a significant concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of the unwanted byproduct 1,2-dimethoxy-3-methylbenzene. This degradation is a major concern because it leads to reduced yield, introduces impurities that can be difficult to separate, and compromises the integrity of subsequent synthetic steps.
The susceptibility of this specific molecule is rooted in its electronic and steric structure. The two methoxy groups and the methyl group are electron-donating, which enriches the benzene ring with electron density. This increased electron density can stabilize the transition state of certain decarboxylation pathways, particularly under acidic conditions where the ring can be protonated.[1] Furthermore, the methyl group at the ortho position creates steric strain, which can also contribute to lowering the activation energy for the cleavage of the carboxyl group, a phenomenon known as the "ortho-effect".[2][3]
Q2: What are the primary factors that trigger the decarboxylation of this molecule?
A2: The decarboxylation of this compound is primarily triggered by three factors:
-
Heat: Thermal energy is the most common driver. Many aromatic carboxylic acids undergo decarboxylation at elevated temperatures, and the rate of this degradation increases significantly with temperature.[4][5]
-
Acidic Conditions: Strong acids can catalyze decarboxylation by protonating the aromatic ring, which facilitates the elimination of the carboxyl group.[1][6] This is a critical consideration during reaction work-ups or when using acid catalysts.
-
Oxidative Stress & Catalysis: The presence of oxidizing agents, particularly peroxyl radicals, can induce a radical-based decarboxylation pathway.[7] Additionally, certain transition metals, such as copper or palladium, can catalyze decarboxylative coupling reactions, which may occur as an unwanted side reaction if these metals are present as contaminants or reagents under high-temperature conditions.[8]
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
A3: To maximize shelf-life and prevent gradual degradation, the compound should be stored under the following conditions:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). Avoid storing at room temperature for extended periods.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative decarboxylation.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
-
Moisture: Keep in a tightly sealed container in a desiccated environment to prevent moisture absorption.
Q4: How can I detect if my sample has started to decarboxylate?
A4: The primary method for detecting decarboxylation is through standard analytical techniques that can identify the presence of the 1,2-dimethoxy-3-methylbenzene byproduct.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most direct method. The ¹H NMR spectrum of the pure acid will show a characteristic carboxylic acid proton signal (typically >10 ppm). The appearance of new aromatic and methoxy signals corresponding to 1,2-dimethoxy-3-methylbenzene, and a decrease in the integration of the acid's signals, is a clear indicator of degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting the more volatile decarboxylated byproduct.[7]
-
High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method can be developed to separate the starting acid from its less polar decarboxylated byproduct, allowing for quantification of purity.
Section 2: Troubleshooting Guide
This guide provides structured solutions to common experimental problems encountered when working with this compound.
Scenario A: Degradation During a Chemical Reaction
-
Problem: "I am running a reaction (e.g., etherification, amidation) at 80 °C and observing a major byproduct in my TLC and NMR analysis. I suspect it's the decarboxylated compound. How can I confirm this and prevent it?"
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal degradation.
-
Detailed Explanation & Solution:
-
Confirm Identity: First, confirm the byproduct's identity using ¹H NMR or GC-MS. The presence of 1,2-dimethoxy-3-methylbenzene confirms decarboxylation.
-
Reduce Temperature: Systematically lower the reaction temperature. Many reactions can proceed efficiently at lower temperatures over a longer duration. Determine the lowest effective temperature for your transformation.
-
Control pH: If your reaction is run under acidic conditions, this is a likely culprit.[1] Explore alternative catalysts or conditions that operate closer to neutral pH. If acid is required, use the mildest possible acid at the lowest effective concentration.
-
Inert Atmosphere: Purge the reaction vessel and solvent with an inert gas like nitrogen or argon before adding reagents. This eliminates oxygen and minimizes the risk of oxidative decarboxylation pathways.[7]
-
Scenario B: Instability During Aqueous Work-up
-
Problem: "My reaction appears clean by in-situ monitoring, but after quenching with 1M HCl and extracting, my final product is impure and contains the decarboxylated byproduct. What is happening?"
-
Causality: You are observing classic acid-catalyzed decarboxylation.[1] The electron-rich aromatic ring of your molecule is susceptible to protonation by the strong acid in your work-up. This protonation facilitates the cleavage of the C-C bond of the carboxyl group, leading to rapid degradation.
-
Solution: Modified Work-up Protocol:
-
Avoid Strong Acid: Do not use strong mineral acids like HCl or H₂SO₄ for quenching or pH adjustment.
-
Use a Buffered System: Quench the reaction with a saturated aqueous solution of a weak acid salt, such as ammonium chloride (NH₄Cl), or a buffered solution at pH 4-5.[9]
-
Minimize Contact Time: Perform the extraction and phase separation as quickly as possible.
-
Temperature Control: Conduct the work-up in an ice bath to keep the system cold, which will significantly slow the rate of any potential degradation.
-
Scenario C: Product Degradation During Purification
-
Problem: "I am attempting to purify my acid by silica gel chromatography, but my yields are low, and I am isolating the decarboxylated impurity from the column."
-
Causality: Standard silica gel is slightly acidic and has a high surface area, creating an environment that can catalyze decarboxylation, especially if the compound spends a long time on the column.
-
Solution: Optimized Purification Strategies:
-
Recrystallization: This is the preferred method for purifying solid carboxylic acids. It avoids contact with acidic stationary phases. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).
-
Deactivated Silica: If chromatography is necessary, use a deactivated silica gel. This can be prepared by pre-treating the silica with a solvent mixture containing a small amount of a base like triethylamine, then re-equilibrating with your mobile phase.
-
Acidified Mobile Phase: Alternatively, add a small amount (0.1-0.5%) of acetic acid to your eluent. This ensures the carboxylic acid remains fully protonated, reducing its interaction with the silica and speeding its elution, thereby minimizing contact time.
-
Section 3: Recommended Protocols & Best Practices
Adherence to validated protocols is crucial for reproducible success.
Protocol 3.1: General Handling and Storage
-
Upon receipt, immediately transfer the compound to a labeled, amber glass vial.
-
Flush the vial with dry argon or nitrogen for 30-60 seconds.
-
Seal the vial tightly with a PTFE-lined cap.
-
Parafilm the cap for an extra seal against moisture and air.
-
Store in a designated, clearly labeled section of a refrigerator (2-8 °C).
Protocol 3.2: Example Protocol for a Decarboxylation-Sensitive Esterification
This protocol uses dicyclohexylcarbodiimide (DCC), a coupling agent that allows the reaction to proceed at or below room temperature, thus avoiding thermally-induced decarboxylation.[10]
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in an anhydrous solvent (e.g., dichloromethane, THF).
-
Add the desired alcohol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in the anhydrous solvent.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the resulting ester by recrystallization or chromatography, avoiding acidic conditions.
Protocol 3.3: Analytical Method for Quantifying Decarboxylation via ¹H NMR
-
Accurately weigh a sample of your material (approx. 10 mg).
-
Add a known mass of an internal standard with a distinct, non-overlapping NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (d1) of at least 30 seconds.
-
Integrate a unique signal for this compound (e.g., the 2-methyl protons).
-
Integrate a unique signal for the suspected byproduct, 1,2-dimethoxy-3-methylbenzene (e.g., the 3-methyl protons).
-
Integrate the signal for the internal standard.
-
Calculate the molar ratio of the acid to its decarboxylated byproduct relative to the known amount of the internal standard to determine the sample's purity.
Section 4: Visualizing the Mechanisms
Understanding the degradation pathway is key to preventing it.
Caption: Proposed mechanism for acid-catalyzed decarboxylation.
Section 5: Data Summary
The following table summarizes the risk of decarboxylation under various experimental conditions and provides recommended mitigation strategies.
| Condition | Parameter | Risk of Decarboxylation | Recommended Mitigation Strategy |
| Temperature | > 100 °C | High | Use lowest possible reaction temperature; consider alternative synthetic routes. |
| 50 - 100 °C | Medium | Monitor reaction closely; use an inert atmosphere. | |
| < 40 °C | Low | Ideal for reactions and handling. | |
| pH | < 3 (Strong Acid) | High | Avoid strong acids; use buffered systems or non-acidic reagents.[1][11] |
| 4 - 6 | Low | Generally safe for work-ups and purification. | |
| > 7 (Base) | Low * | Generally stable, but strong bases at high heat can induce salt-mediated decarboxylation.[12][13] | |
| Atmosphere | Air / Oxygen | Medium | Risk of oxidative decarboxylation; always use an inert atmosphere (N₂, Ar).[7] |
| Inert (N₂, Ar) | Low | Best practice for all reactions and storage. | |
| Catalysts | Transition Metals (Cu, Pd) | Medium-High | Be aware of potential for catalytic decarboxylation, especially at elevated temperatures.[8][14] |
*Risk with base is generally low but context-dependent.
References
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
- Kluger, R., & Chin, J. (2010). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
- Vianello, R., & Maksic, Z. B. (2006). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. New Journal of Chemistry.
- Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?[Link]
- Chemistry LibreTexts. (2023). Acidity of Substituted Benzoic Acids. [Link]
- Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?[Link]
- Pouliquen, I., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine. [Link]
- Serio, M. A., et al. (1995).
- Wang, D., & Glorius, F. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
- He, J., et al. (2018). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]
- Vassallo, A. M., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]
- Oh, S., et al. (2023). Azaanthraquinone PCET Catalysis Enables Chemoselective Decarboxylative Functionalization of Diverse Carboxylic Acids. ChemRxiv. [Link]
- Eklund, T. (1987). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Journal of Clinical Pharmacy and Therapeutics. [Link]
- Quora. (2016).
- Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]
- Fu, Y., et al. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. The Journal of Biological Chemistry. [Link]
- ResearchGate. (2014).
- Singh, N. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- Reddit. (2015).
- Organic Chemistry Portal. (n.d.).
- Dunn, G. E., & Thimm, H. F. (1977). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry.
- Carl ROTH. (2024). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. [Link]
- The Royal Society of Chemistry. (2016).
- ResearchGate. (2016). Mechanisms of decarboxylation of ortho-substituted benzoic acids. [Link]
- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- PubChem. (n.d.). 3,4-Dimethylbenzoic acid. [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methoxy-4-methylbenzoic acid. [Link]
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physicsforums.com [physicsforums.com]
- 10. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 11. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Decarboxylation [organic-chemistry.org]
Technical Support Center: Stability of 3,4-Dimethoxy-2-methylbenzoic Acid Under Acidic Conditions
Welcome to the technical support guide for 3,4-Dimethoxy-2-methylbenzoic acid. This document provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate stability challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common inquiries regarding the stability of this compound in acidic environments.
Q1: What is the expected stability of this compound in an acidic solution?
This compound is generally stable under mild acidic conditions at room temperature for short durations. However, its stability is significantly influenced by the acid concentration, temperature, and duration of exposure. The primary points of reactivity are the methoxy groups, which are susceptible to acid-catalyzed hydrolysis, and the carboxylic acid group, which can undergo decarboxylation under harsh conditions.
Q2: What are the primary degradation pathways for this molecule under acidic stress?
Under acidic conditions, two main degradation pathways should be considered:
-
Acid-Catalyzed Hydrolysis (Demethylation): The ether linkages of the methoxy groups are susceptible to cleavage when protonated by a strong acid. This reaction is often the primary degradation route under moderately acidic conditions and is accelerated by heat. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the loss of methanol and the formation of a hydroxyl group. This can occur at one or both methoxy positions.
-
Decarboxylation: While benzoic acid itself is relatively stable, substituted benzoic acids can undergo decarboxylation (loss of CO2) at elevated temperatures in the presence of a strong acid.[1][2] This pathway typically requires more forcing conditions (higher temperature and/or stronger acid) than demethylation.
Q3: What are the likely degradation products to expect?
Based on the degradation pathways, the following degradation products can be anticipated:
-
From Hydrolysis:
-
3-Hydroxy-4-methoxy-2-methylbenzoic acid
-
4-Hydroxy-3-methoxy-2-methylbenzoic acid
-
3,4-Dihydroxy-2-methylbenzoic acid
-
-
From Decarboxylation:
-
1,2-Dimethoxy-3-methylbenzene
-
It is crucial to develop a stability-indicating analytical method capable of resolving the parent compound from these potential impurities.[3]
Q4: How do temperature and acid concentration impact the rate of degradation?
The rate of degradation is directly proportional to both temperature and acid concentration. As a general rule, reaction rates, including degradation, can double with every 10°C increase in temperature. Similarly, increasing the concentration of the acid (e.g., from 0.1N HCl to 1N HCl) will increase the rate of hydrolysis and potentially decarboxylation.[1][2][4]
Q5: What are the recommended storage conditions for this compound in acidic solutions for short-term experiments?
For short-term use (a few hours to a day), solutions in mild acids (e.g., pH 2-4) should be kept at refrigerated temperatures (2-8°C) and protected from light to minimize degradation. For any storage longer than a few hours, it is imperative to conduct a preliminary stability assessment under your specific conditions.
Part 2: Troubleshooting Guide for Experimental Issues
This guide is designed to help you diagnose and resolve common problems encountered during experiments involving this compound in acidic media.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound peak in HPLC analysis. | 1. Harsh Experimental Conditions: The combination of acid concentration and temperature is too aggressive. 2. Incorrect Sample Preparation: The sample was left at room temperature for an extended period before analysis. | 1. Reduce Stress Conditions: Lower the temperature of the reaction or use a lower concentration of acid.[4] 2. Immediate Analysis/Quenching: Analyze samples immediately after drawing them from the reaction. If not possible, neutralize the sample with a suitable base (e.g., NaOH) to a pH of ~7 to halt acid-catalyzed degradation before storage or analysis. |
| Appearance of multiple, unidentified peaks in the chromatogram. | 1. Formation of Degradation Products: The compound is degrading into multiple species as predicted (demethylation, etc.). 2. Secondary Degradation: Primary degradation products may be further degrading under the stress conditions. | 1. Characterize Unknowns: Use HPLC-MS to obtain mass-to-charge ratios (m/z) and identify the unknown peaks.[5] Compare the masses with the predicted degradation products. 2. Time-Course Study: Analyze samples at multiple time points to observe the formation and potential subsequent degradation of intermediates. |
| Poor recovery of the compound from an acidic aqueous solution during extraction. | 1. Ionization of Carboxylic Acid: The compound may still be partially ionized depending on the pKa and the pH of the solution, leading to higher aqueous solubility. 2. Insufficient Extraction: The organic solvent used is not optimal, or the number of extractions is insufficient. | 1. Adjust pH: Ensure the pH of the aqueous layer is at least 2 units below the pKa of the carboxylic acid (~4.14) to ensure it is fully protonated and less polar before extraction.[6] 2. Optimize Extraction: Use a more polar solvent like ethyl acetate or dichloromethane and perform at least three extractions, pooling the organic layers.[7] |
| Inconsistent stability results between different experimental runs. | 1. Variability in Temperature Control: Minor fluctuations in heating blocks or water baths can significantly alter degradation rates. 2. Inconsistent Acid Preparation: Small errors in the concentration of the acid stock solution can lead to variability. 3. Light Exposure: If not controlled, photolytic degradation can be a contributing factor, especially for aromatic compounds.[8] | 1. Calibrate Equipment: Ensure temperature control equipment is calibrated and accurate. 2. Use Freshly Prepared Reagents: Prepare fresh acid solutions for each experiment from a reliable stock. 3. Control Light Exposure: Perform experiments in amber glassware or cover vessels with aluminum foil to exclude light.[9] |
Part 3: Key Experimental Protocols & Methodologies
These protocols provide a validated starting point for your investigations. They should be adapted and optimized for your specific experimental context.
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[4][8][10]
Objective: To generate degradation products of this compound under acidic stress for analytical method validation.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to a final concentration of 1.0 mg/mL.
-
Acid Stress:
-
Pipette 1.0 mL of the stock solution into a 10 mL amber volumetric flask.
-
Add 1.0 mL of 1N Hydrochloric Acid (HCl).
-
Gently swirl to mix.
-
Place the flask in a water bath set to 80°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw 100 µL of the sample.
-
Immediately transfer it to an HPLC vial containing 900 µL of a neutralization buffer (e.g., 0.1N NaOH in 50:50 water:acetonitrile) to stop the reaction. The final concentration will be approximately 0.1 mg/mL.
-
-
Control Samples:
-
Time Zero (T0): Prepare a sample as above but immediately neutralize it without heating.
-
Heat Control: Reflux a solution of the compound in water (without acid) to assess thermal degradation alone.
-
Acid Control: Reflux the acid solution (without the compound) to identify any potential impurities from the matrix.
-
-
Analysis: Analyze all samples using the HPLC method described below. The goal is to achieve approximately 5-20% degradation of the parent compound.[4]
Caption: Workflow for conducting an acid-catalyzed forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential acid-induced degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for aromatic acids and their less polar degradation products. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting the compounds of interest. |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-19 min: 80-20% B; 19-25 min: 20% B | A gradient is necessary to elute the parent compound and potential degradation products with varying polarities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection (UV) | 254 nm | Aromatic compounds generally exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
System Suitability: Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
Part 4: Potential Degradation Pathway Visualization
The following diagram illustrates the plausible acid-catalyzed degradation of this compound.
Caption: Potential acid-catalyzed degradation pathways of the target molecule.
References
- Degradation of benzoic acid and its derivatives in subcritical w
- Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- Benzoic Acid Parameters observed during forced degradation study.
- A Comparative Analysis of Dimethoxybenzoic Acid Isomers for the Research Professional. Benchchem,
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- Analytical methods. SlideShare,
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology,
- Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed,
- Analytical Methods.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline,
- Stability indicating study by using different analytical techniques. IJSDR,
- Analytical Techniques In Stability Testing.
- Acid-, base-, and lewis-acid-catalyzed heterolysis of methoxide from an alpha-hydroxy-beta-methoxy radical. PubMed,
- Stability of Methyl 3-hydroxy-4,5-dimethoxybenzoate under different conditions. Benchchem,
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Technical Support Center: Degradation of Methyl 3-hydroxy-4,5-dimethoxybenzo
- Degradation of 3 mM 3,4-dihydroxybenzoic acid by strain KB2 and...
- 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem,
- Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB,
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 7. env.go.jp [env.go.jp]
- 8. ijsdr.org [ijsdr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Cleavage of Methoxy Ethers in 3,4-Dimethoxy-2-methylbenzoic acid
Welcome to the technical support center for navigating the complexities of methoxy ether cleavage, with a specific focus on the challenging substrate, 3,4-Dimethoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their synthetic campaigns. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your success in this critical transformation.
Introduction: The Challenge of Regioselective Demethylation
The selective cleavage of one methoxy group over another in a molecule like this compound presents a significant synthetic hurdle. The electronic and steric environment of each methoxy group dictates its reactivity, and achieving regioselectivity is often not trivial. The ortho-methyl group introduces steric hindrance, which can influence the accessibility of the C3 and C4 methoxy groups to demethylating agents. Furthermore, the carboxylic acid functionality can complicate the reaction by interacting with Lewis acid reagents. This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: A Question-and-Answer Approach
This section is formatted to directly address specific problems you may be encountering in the lab.
Question 1: My reaction with Boron Tribromide (BBr₃) is giving me a mixture of mono-demethylated and di-demethylated products. How can I improve the selectivity for mono-demethylation?
Answer:
This is a common issue when employing a powerful Lewis acid like BBr₃ for ether cleavage.[1][2][3] The lack of selectivity often arises from using an excess of the reagent or running the reaction for too long.
Underlying Causality: BBr₃ is highly effective for demethylating aryl ethers, but its high reactivity can lead to the cleavage of multiple methoxy groups if not carefully controlled.[3][4] The reaction proceeds through the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.[3][5]
Troubleshooting Steps:
-
Stoichiometry is Key: Carefully control the stoichiometry of BBr₃. For mono-demethylation, begin with 1.0 to 1.2 equivalents of BBr₃ per methoxy group you intend to cleave. It is often recommended to use one mole of BBr₃ per ether group.[6]
-
Temperature Control: Perform the reaction at a low temperature to moderate the reactivity of BBr₃. Start at -78 °C (dry ice/acetone bath) and slowly warm the reaction to 0 °C or room temperature.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Slow Addition: Add the BBr₃ solution dropwise to a cooled solution of your substrate. This helps to maintain a low concentration of the reagent and improve selectivity.
Experimental Protocol: Selective Mono-demethylation using BBr₃
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of BBr₃ (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing poor or no reactivity when trying to cleave the methoxy ethers. What could be the issue?
Answer:
A lack of reactivity can be frustrating and can stem from several factors, including reagent quality, reaction setup, and the inherent steric hindrance of your substrate.
Underlying Causality: The ortho-methyl group in this compound can sterically hinder the approach of the demethylating agent to the C3-methoxy group.[7][8] Additionally, the carboxylic acid can complex with Lewis acidic reagents, potentially deactivating them. Reagent deactivation due to moisture is also a very common problem.
Troubleshooting Steps:
-
Reagent Quality and Handling: BBr₃ and other Lewis acids are extremely sensitive to moisture.[3][9][10][11] Ensure you are using a fresh, high-purity reagent and that all glassware is rigorously dried. Perform the reaction under a strictly inert atmosphere.
-
Solvent Choice: Use a dry, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Increase Reaction Temperature: If low temperatures are not yielding any product, cautiously increase the reaction temperature. Refluxing in DCE may be necessary for particularly stubborn substrates.
-
Consider a Different Reagent: If BBr₃ is ineffective, consider alternative reagents. For instance, a stronger protic acid like HBr in acetic acid at elevated temperatures can be effective, although it may be less selective.[4] Thiolate-based reagents can also be used, particularly for cleaving methyl ethers, and are often performed at higher temperatures in polar aprotic solvents.[4]
Data Presentation: Comparison of Demethylation Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| BBr₃ | DCM, -78 °C to rt | Highly effective for aryl methyl ethers.[4] | Moisture sensitive, can lack selectivity.[1] |
| HBr/AcOH | Acetic Acid, reflux | Strong and effective. | Harsh conditions, low functional group tolerance.[4] |
| Thiolates (e.g., NaSEt) | DMF, high temp | Good for methyl ethers. | Requires high temperatures, strong nucleophile. |
| TMSI (Iodotrimethylsilane) | DCM or MeCN, rt | Milder than BBr₃. | Can be expensive. |
Question 3: I am trying to selectively cleave the C4-methoxy group. Which reagent and conditions would you recommend?
Answer:
Selectively cleaving the C4-methoxy group in the presence of the C3-methoxy group is challenging due to the steric hindrance from the ortho-methyl group. However, by exploiting subtle electronic differences, it may be possible.
Underlying Causality: The C4-methoxy group is para to the carboxylic acid, which can influence its electronic properties. However, the more significant factor is the steric shielding of the C3-methoxy group by the adjacent methyl group. This steric hindrance makes the C4-position more accessible to demethylating agents.
Recommended Strategy:
A milder Lewis acid or a reagent system that is sensitive to steric bulk might provide the desired selectivity.
-
Boron Trichloride (BCl₃): BCl₃ is a weaker Lewis acid than BBr₃ and can sometimes offer better selectivity.
-
Aluminum Chloride (AlCl₃) with a Thiol: This combination can be effective for selective demethylation. The thiol acts as a soft nucleophile to cleave the methyl group. A patent suggests that aluminum halides can be used for regioselective demethylation of p-methoxy groups in phenolic esters.[12]
Experimental Workflow: Decision Making for Selective Cleavage
Caption: Decision workflow for selective C4-methoxy cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with Boron Tribromide?
A1: Boron tribromide is a highly corrosive and water-reactive substance.[9][10] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are recommended, and wearing two pairs is advisable), safety goggles, and a flame-resistant lab coat.[9][13] BBr₃ reacts violently with water, so all glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere.[11] In case of skin contact, immediately flush the affected area with plenty of water.[14]
Q2: Can I use hydroiodic acid (HI) for this demethylation?
A2: Yes, HI is a classic reagent for ether cleavage.[2] However, it is a strong acid and typically requires elevated temperatures, which might lead to side reactions or lack of selectivity in a multifunctional molecule like this compound. BBr₃ often provides a milder alternative for demethylating aryl methyl ethers.[4]
Q3: My TLC shows a new spot, but I'm not sure if it's the desired product. How can I confirm the structure?
A3: The best way to confirm the structure of your product is through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be the most informative for determining which methoxy group has been cleaved. Mass spectrometry (MS) will confirm the molecular weight of the product. Infrared (IR) spectroscopy can show the appearance of a broad hydroxyl (-OH) peak.
Q4: Are there any milder, non-acidic methods for methoxy ether cleavage?
A4: While most common methods for aryl methyl ether cleavage involve Lewis or Brønsted acids, some alternative methods exist. For certain substrates, particularly those with activating groups, oxidative cleavage can be an option. For example, ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the cleavage of p-methoxybenzyl (PMB) ethers.[15][16][17] Radical hydrogen abstraction has also been explored for selective cleavage of methoxy groups adjacent to hydroxyl groups.[18][19]
Q5: What is the mechanism of ether cleavage with BBr₃?
A5: The cleavage of an aryl methyl ether with BBr₃ is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[3][5] This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2-like transition state to yield a bromomethane and a boron-oxygen species.[3][5] This species is then hydrolyzed during aqueous workup to reveal the free hydroxyl group.
Caption: Simplified mechanism of BBr₃ mediated demethylation.
References
- Boron Tribromide Safety Information. (n.d.).
- Loba Chemie. (2019). BORON TRIBROMIDE 99% EXTRA PURE MSDS.
- Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide.
- National Oceanic and Atmospheric Administration. (n.d.). BORON TRIBROMIDE - CAMEO Chemicals.
- CDH Fine Chemical. (n.d.). Boron Tribromide CAS No 10294-33-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage.
- National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
- A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. (n.d.).
- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
- Figshare. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
- ACS Publications. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Orthogonal cleavage of the 2-naphthylmethyl group in the presence of the p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. Organic Chemistry Frontiers.
- BenchChem. (n.d.). A Comparative Guide to Ether Cleavage Reagents: A Cost-Benefit Analysis for Synthetic Chemistry.
- ResearchGate. (2025). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- YouTube. (2025). Acidic Cleavage of Ethers Explained | SN1 vs SN2 Reactions Made Simple.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis.
- YouTube. (2023). Cleavage of Ethers with Acids.
- Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
- Semantic Scholar. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ether.
- YouTube. (2018). Other Ether Cleavage Reactions.
- Royal Society of Chemistry. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
- Blucher Chemistry Proceedings. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids.
- THE CLEAVAGE OF ETHERS. (n.d.).
- OpenStax. (2023). Reactions of Ethers: Acidic Cleavage. Organic Chemistry.
- PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
- BenchChem. (n.d.). Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ.
- Semantic Scholar. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids.
- demethylation of aryl methyl ethers by. (n.d.).
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation).
- BenchChem. (n.d.). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Wikipedia. (n.d.). Ether cleavage.
- PubMed. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. (n.d.).
- ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides ….
- Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. (n.d.).
- ResearchGate. (2025). An efficient method for demethylation of aryl methyl ethers | Request PDF.
- ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. purdue.edu [purdue.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. amherst.edu [amherst.edu]
- 12. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. BORON TRIBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Collection - Selective Cleavage of Methoxy Protecting Groups in Carbohydrates - The Journal of Organic Chemistry - Figshare [figshare.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3,4-Dimethoxy-2-methylbenzoic acid
An in-depth guide to navigating the complexities of synthesizing 3,4-Dimethoxy-2-methylbenzoic acid, tailored for professionals in research and drug development.
This guide provides detailed troubleshooting for the synthesis of this compound, a valuable intermediate in various organic synthesis pathways.[1] The primary and most common synthetic route involves the oxidation of the corresponding alkylbenzene, 1,4-dimethoxy-2,3-dimethylbenzene. The following content addresses potential issues in a practical, question-and-answer format, grounded in the principles of organic chemistry.
Core Synthesis Pathway: An Overview
The synthesis hinges on the selective oxidation of a benzylic methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and frequently used oxidizing agent for this transformation.[2] The reaction leverages the enhanced reactivity of the C-H bonds at the benzylic position, which are susceptible to oxidation while the aromatic ring and its electron-donating methoxy groups remain intact under controlled conditions.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction has stalled; TLC analysis shows a significant amount of starting material even after prolonged heating. What could be the cause?
Answer: This is a common issue that typically points to one of three areas: the oxidant, the reaction temperature, or reactant stoichiometry.
-
Cause - Inactive Oxidant: Potassium permanganate is a strong oxidant, but its effectiveness can be compromised by age or improper storage, leading to reduced potency.
-
Solution: Use a fresh, finely ground batch of KMnO₄. Ensure it is a vibrant purple crystalline solid. Avoid using old reagents that have developed a brownish tint, indicating the presence of manganese dioxide (MnO₂).
-
-
Cause - Insufficient Temperature: The oxidation of a benzylic carbon is kinetically slow and requires significant thermal energy to overcome the activation barrier.[3]
-
Solution: Ensure the reaction mixture is maintained at a vigorous reflux. Use a heating mantle with a temperature controller and ensure good insulation of the reaction flask. The solvent, typically water or a mixture containing water, should be boiling steadily.
-
-
Cause - Stoichiometry: An insufficient amount of KMnO₄ will lead to an incomplete reaction. The stoichiometry requires two equivalents of permanganate for each equivalent of the alkyl group being oxidized.
-
Solution: Recalculate the molar equivalents. It is common practice to use a slight excess of KMnO₄ (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Question 2: The reaction mixture turned into a thick, dark brown sludge that is difficult to stir. Is this normal?
Answer: Yes, this is an expected and positive indication that the reaction is proceeding. The purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), which is a dark brown, insoluble solid.[3]
-
Mechanism Insight: The formation of MnO₂ is a hallmark of permanganate oxidations in neutral or alkaline conditions.[3] While its formation indicates oxidant consumption, it can present mechanical challenges.
-
Solution: Ensure your stirring apparatus (magnetic stir bar or overhead stirrer) is powerful enough to maintain agitation. If the mixture becomes too thick, a small amount of additional solvent (water or aqueous base) can be carefully added, but be mindful of dilution effects. For larger-scale reactions, an overhead mechanical stirrer is highly recommended over a magnetic stir bar.
-
Question 3: After the reaction, I filtered off the MnO₂ and acidified the filtrate, but no product precipitated. Where did my product go?
Answer: This is a classic workup issue. The product, a carboxylic acid, exists as its soluble carboxylate salt (potassium 3,4-dimethoxy-2-methylbenzoate) in the alkaline reaction mixture. It will only precipitate upon sufficient acidification.
-
Cause - Incomplete Acidification: The carboxylate must be protonated to form the neutral, less water-soluble carboxylic acid.
-
Solution: Use a strong acid, such as concentrated hydrochloric acid (HCl), and add it portion-wise while monitoring the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2). The product should then precipitate out. Chilling the solution in an ice bath can further enhance precipitation.
-
-
Cause - Premature Extraction: If an organic solvent was added before acidification, the product (as the salt) would have remained in the aqueous layer and been discarded.
-
Solution: Always ensure the acidification and precipitation step is completed before attempting any liquid-liquid extraction.
-
Question 4: My final product is an off-color solid and has a low melting point. How can I improve its purity?
Answer: Impurities often arise from unreacted starting material or side products and can be removed with a well-chosen recrystallization procedure.
-
Common Impurities:
-
Starting Material: 1,4-dimethoxy-2,3-dimethylbenzene (oily, lower polarity).
-
Manganese Species: Residual MnO₂ or other soluble manganese salts if not washed properly.
-
-
Purification Protocol - Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzoic acid derivatives, aqueous ethanol, acetic acid, or toluene are often good starting points. Perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Table 1: Reagent Stoichiometry and Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Key Role |
| 1,4-Dimethoxy-2,3-dimethylbenzene | C₁₀H₁₄O₂ | 166.22 | 1.0 | Starting Material |
| Potassium Permanganate | KMnO₄ | 158.03 | 2.0 - 2.2 | Oxidizing Agent |
| Sodium Carbonate (optional) | Na₂CO₃ | 105.99 | Varies | Base to maintain alkalinity |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | Excess | Acidification for workup |
| This compound | C₁₀H₁₂O₄ | 196.20 | (1.0) | Target Product |
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
1. Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dimethoxy-2,3-dimethylbenzene (10.0 g, 60.2 mmol).
-
Add 200 mL of water and a solution of sodium carbonate (2.0 g) in 50 mL of water.
-
In a separate beaker, dissolve potassium permanganate (19.9 g, 126 mmol, 2.1 eq.) in 150 mL of warm water.
2. Oxidation:
-
Heat the flask containing the starting material to a gentle reflux.
-
Slowly add the potassium permanganate solution via an addition funnel over 1-2 hours. The purple color should disappear as it is consumed, and a brown MnO₂ precipitate will form.
-
After the addition is complete, maintain a vigorous reflux for an additional 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexane:Ethyl Acetate) shows the disappearance of the starting material.
3. Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench any excess permanganate by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color is gone.
-
Filter the mixture through a pad of Celite® using a Büchner funnel to remove the manganese dioxide. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings and cool the clear solution in an ice bath.
-
Slowly and carefully acidify the filtrate with concentrated hydrochloric acid with stirring. Monitor the pH to ensure it reaches 1-2.
-
A white precipitate of the crude this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash the solid with cold water, and allow it to air dry.
4. Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., an ethanol/water mixture) as determined by prior solubility tests.
-
Dry the purified white crystals in a vacuum oven to obtain the final product.
References
- Benzylic Oxidation Overview. (n.d.). University of Calgary.
- Oxidation of Alkylbenzene Side Chains. (n.d.). American Chemical Society.
- Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions.Kinetics and Catalysis, 41, 749-762.
- Spitzer, U. A. (1972). The Mechanism of Permanganate Oxidation of Alkanes, Arenes and Related Compounds.Ph.D. Thesis, The University of British Columbia.
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
- Gardner, J. H., & Naylor, C. A. (1936). THE OXIDATION OF CERTAIN ALKYL SUBSTITUTED BENZENES WITH ALKALINE PERMANGANATE.Journal of the American Chemical Society, 58(12), 2477-2479.
- Wiberg, K. B., & Freeman, F. (1964). The mechanism of the permanganate oxidation of toluene.Journal of the American Chemical Society, 86(16), 3372-3376.
Sources
Technical Support Center: Large-Scale Purification of 3,4-Dimethoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Compound
3,4-Dimethoxy-2-methylbenzoic acid is a benzoic acid derivative. Benzoic acid and its derivatives are often purified through methods like recrystallization and sublimation.[1][2][3][4] The choice of purification method on a large scale depends on factors such as the nature of impurities, desired purity, and economic feasibility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H12O4 | [5] |
| Molecular Weight | 196.21 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 179-182 °C | [7] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform.[6][7] | [6][7] |
Section 2: Large-Scale Purification Strategy: Recrystallization
For large-scale purification of this compound, recrystallization is often the most practical and effective method.[1] This technique leverages the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
Workflow for Large-Scale Recrystallization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US1694124A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
- 3. US1685634A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
- 4. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 5. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3,4-Dimethoxybenzoic Acid CAS 93-07-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
common pitfalls in the handling of 3,4-Dimethoxy-2-methylbenzoic acid
Welcome to the technical support guide for 3,4-Dimethoxy-2-methylbenzoic acid (CAS No. 5722-94-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Compound Overview
This compound is a substituted benzoic acid derivative noted for its utility in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2] Its structure, featuring a carboxylic acid group, two methoxy groups, and a methyl group on the aromatic ring, presents unique opportunities and challenges related to steric hindrance and electronic effects. Understanding these characteristics is key to its successful application.
| Property | Value | Source |
| CAS Number | 5722-94-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Not consistently reported; requires experimental verification. | |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [5] |
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific problems you may encounter during synthesis, purification, or handling.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields when using this reagent are often multifactorial, stemming from its specific structural features. The methyl group at the 2-position (ortho to the carboxylic acid) introduces significant steric hindrance, which can impede the approach of reactants to the carboxyl group.
Potential Causes & Solutions:
-
Steric Hindrance: The primary culprit is often the ortho-methyl group, which blocks access to the carboxylic acid.
-
Solution: For reactions involving the carboxyl group, such as esterification or amidation, consider using more powerful coupling agents that are less sensitive to steric bulk (e.g., HATU, HBTU instead of DCC alone). Alternatively, converting the carboxylic acid to a more reactive intermediate, like an acid chloride, can overcome this barrier before introducing the final nucleophile.
-
-
Suboptimal Reaction Conditions: Standard conditions may not be sufficient.
-
Solution: Gently increase the reaction temperature and extend the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction completion and potential degradation.
-
-
Product Loss During Workup: The compound's solubility profile can lead to losses during extraction.
-
Solution: When performing an aqueous workup, ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) before extracting the product with an organic solvent. This ensures the carboxylic acid is fully protonated and less soluble in the aqueous phase. Use multiple, smaller-volume extractions for higher efficiency.
-
Question 2: I'm struggling with the purification of the final product. It appears contaminated with starting material or a side product.
Purification challenges are common. The polarity of this compound is similar to many of its potential byproducts, making separation difficult.
Potential Causes & Solutions:
-
Incomplete Reaction: Unreacted starting material is a frequent impurity.
-
Solution: Before purification, ensure the reaction has gone to completion. If not, consider re-subjecting the crude material to the reaction conditions.
-
-
Side Reactions: At elevated temperatures or with strong reagents, demethylation of the methoxy groups can occur, leading to phenolic impurities.
-
Solution: If demethylation is suspected, consider milder reaction conditions. These phenolic byproducts are more acidic and can sometimes be removed by a careful wash with a weak bicarbonate solution, although this risks deprotonating and losing the desired product to the aqueous layer.
-
-
Ineffective Purification Method:
-
Solution: Recrystallization is the preferred method for purifying this solid compound. A detailed protocol is provided below. If recrystallization is insufficient, flash column chromatography on silica gel is a viable alternative. A solvent system with a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the carboxyl group protonated and prevent streaking, is a good starting point.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a self-validating system for achieving high purity.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water, isopropanol, or toluene.
-
Dissolution: In an appropriately sized flask, add the minimum amount of hot solvent to the crude solid to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. The purity can then be confirmed by melting point analysis and spectroscopy.
Diagram 1: General Troubleshooting Workflow A logical approach to diagnosing common experimental issues.
Frequently Asked Questions (FAQs)
Question 1: What are the essential safety precautions for handling this compound?
As with any laboratory chemical, proper handling is paramount. Based on available safety data sheets, this compound is classified as an irritant.[6][7]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[7][8] Avoid contact with skin and eyes.[6]
-
First Aid:
-
Spills: Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[9]
Question 2: How should the compound be stored for long-term stability?
Proper storage is crucial to maintain the integrity of the compound.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these can promote degradation.[9]
-
General Practice: Following good laboratory practice, it is also advisable to protect the compound from prolonged exposure to light to prevent potential photodegradation.[11]
Question 3: What are the characteristic ¹H NMR and ¹³C NMR signals I should expect for this compound?
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):
-
~10.5-12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid. This peak is often broad and may be exchangeable with D₂O.
-
~7.0-7.8 ppm (2H): Two aromatic protons. Due to the substitution pattern, they would appear as two doublets.
-
~3.9 ppm (singlet, 3H): Protons of one of the methoxy (-OCH₃) groups.
-
~3.8 ppm (singlet, 3H): Protons of the second methoxy (-OCH₃) group.
-
~2.2-2.5 ppm (singlet, 3H): Protons of the methyl (-CH₃) group on the ring.
Expected ¹³C NMR Signals:
-
~170-175 ppm: The carbonyl carbon of the carboxylic acid.
-
~110-160 ppm: Six distinct signals for the aromatic carbons.
-
~55-60 ppm: Two signals for the methoxy group carbons.
-
~15-20 ppm: The carbon of the methyl group.
Diagram 2: Standard Recrystallization Workflow A visual guide to the purification protocol.
References
- 3,4-Dimethoxybenzoic acid MSDS. Acros Organics. [Link]
- Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Carl ROTH. [Link]
- Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed. [Link]
- Supporting Inform
- Benzoic acid, 3,4-dimethoxy-, methyl ester. NIST WebBook. [Link]
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073. PubChem. [Link]
- 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]
- 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287. PubChem. [Link]
- 3-Methoxy-4-methylbenzoic acid CAS#: 7151-68-0.
- 3,4-Dimethoxy-2-(2-methylbutyl)benzoic acid | C14H20O4 | CID 151946037. PubChem. [Link]
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- 3,5-Dimethoxy-4-methylbenzoic acid | C10H12O4 | CID 3764486. PubChem. [Link]
- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com. [Link]
- 3-Methoxy-2-MethylBenzoic Acid | C9H10O3 | CID 7021483. PubChem. [Link]
- from p-toluic acid to 3-Meo-4-methyl-amphetamine. The Hive. [Link]
- 3,4-Dimethoxybenzoic acid, 250 g, CAS No. 93-07-2. Carl ROTH. [Link]
- Syringic acid. American Chemical Society. [Link]
- The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
Sources
- 1. This compound | 5722-94-1 [chemicalbook.com]
- 2. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 3. 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 6. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectrabase.com [spectrabase.com]
strategies to avoid byproduct formation with 3,4-Dimethoxy-2-methylbenzoic acid
Welcome to the Technical Support Center for 3,4-Dimethoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically rich benzoic acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate characterized by a sterically congested carboxylic acid group due to the ortho-methyl substituent, and an electron-rich aromatic ring from the two methoxy groups.[1] This unique structure presents both opportunities and challenges in synthesis. While the electron-donating methoxy groups can influence the reactivity of the aromatic ring, the steric hindrance around the carboxylic acid can impede common transformations like esterification and amide bond formation, often requiring carefully optimized conditions to prevent side reactions.[2][3]
This guide will focus on the most common reactions involving the carboxylic acid moiety and provide strategies to mitigate the formation of key byproducts.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yields in Esterification Reactions
Question: I am attempting to synthesize a methyl or ethyl ester of this compound using standard Fischer esterification conditions (alcohol as solvent, catalytic H₂SO₄), but I am observing low conversion and the formation of unknown impurities. What is going wrong?
Answer: Low yields in the esterification of this compound are frequently due to its steric hindrance. The ortho-methyl group physically blocks the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.[2] Standard Fischer esterification conditions may not be sufficient to overcome this barrier, leading to incomplete reactions even after prolonged heating.[2]
Potential Byproducts & Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to steric hindrance and insufficient activation of the carboxylic acid.[2] | - Increase Catalyst Loading: Use a higher concentration of a strong acid catalyst like H₂SO₄ or p-TsOH to enhance the protonation of the carbonyl group.[2] - Alternative Esterification Methods: Employ more reactive electrophiles. For instance, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol.[4] Alternatively, use coupling agents like DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).[5] - Use of Solid Acid Catalysts: Consider heterogeneous catalysts like modified Montmorillonite K10 or Zr/Ti solid acids, which can offer higher yields and easier workup.[6][7] |
| Decarboxylation Product (1,2-Dimethoxy-3-methylbenzene) | At elevated temperatures in the presence of a strong acid, the aromatic ring can be protonated, leading to the loss of CO₂.[8][9][10] | - Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC to find the optimal balance.[10] |
| Demethylation Product (e.g., 3-Hydroxy-4-methoxy-2-methylbenzoic acid) | Strong acids at high temperatures can cleave the methyl ether, particularly at the position para to the activating methyl group.[10][11] | - Milder Acid Catalyst: Use a less harsh acid catalyst. - Protecting Groups: If demethylation is a persistent issue, consider protecting the hydroxyl group if it's part of a larger synthetic sequence, though this adds steps.[12][13][14] |
Experimental Protocol: Acid Chloride Mediated Esterification
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired alcohol (1.2 eq) followed by a non-nucleophilic base like triethylamine (1.5 eq) dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ester, which can be further purified by column chromatography.
Issue 2: Challenges in Amide Bond Formation
Question: I am struggling to couple this compound with a primary/secondary amine using standard peptide coupling reagents like HATU or EDC/HOBt. The reaction is sluggish, and I observe the formation of a guanidinium byproduct.
Answer: Similar to esterification, the steric hindrance of this compound poses a significant challenge for amide bond formation.[3] Standard coupling reagents may form an activated ester that is too sterically encumbered for the amine to attack efficiently. Furthermore, some coupling reagents can react with the amine nucleophile, leading to unwanted byproducts.
Potential Byproducts & Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Guanidinium Byproduct | The amine nucleophile attacks the coupling reagent (e.g., HATU, HBTU) instead of the activated carboxylic acid. | - Order of Addition: Activate the carboxylic acid with the coupling reagent first, before adding the amine. A pre-activation time of 5-10 minutes is often sufficient. |
| N-Acylurea | When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. | - Use of Additives: Include additives like HOBt (1-hydroxybenzotriazole) or OxymaPure® to trap the O-acylisourea intermediate and form a more reactive activated ester. |
| Anhydride Formation | Two molecules of the carboxylic acid can react to form an anhydride, which may be less reactive towards the amine than the desired activated species.[4] | - Control Stoichiometry: Use a slight excess of the amine relative to the carboxylic acid. |
Experimental Protocol: Amide Coupling via Acyl Fluoride
Acyl fluorides are smaller than many other activated acid derivatives and can be more effective for coupling with sterically hindered partners.[3]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add cyanuric fluoride (0.5 eq) and pyridine (1.5 eq). Stir at room temperature for 1-2 hours.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring & Workup: Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use protecting groups to facilitate my reactions?
A1: While protecting groups are a cornerstone of complex organic synthesis, for derivatization of the carboxylic acid of this compound, they are generally not necessary for the core structure.[12][13][14] Protecting groups are typically employed to mask other reactive functionalities in your molecule that might interfere with the desired transformation of the carboxylic acid.[12][13]
Q2: I am observing cleavage of the methoxy groups. How can I prevent this?
A2: Demethylation is typically promoted by strong acids and high temperatures.[10][11] To avoid this, consider using milder reaction conditions. For example, in esterification, switch from strong mineral acids to milder solid acid catalysts or coupling-agent-based methods that do not require harsh acidic conditions.[6][7] If strong acids are unavoidable, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.
Q3: Is decarboxylation a significant concern with this molecule?
A3: Decarboxylation of benzoic acids is generally favored by electron-donating groups on the aromatic ring and requires high temperatures and strongly acidic conditions.[8][9] While the two methoxy groups do make the ring electron-rich, under the optimized and milder conditions recommended for esterification and amide coupling, decarboxylation should not be a major competing pathway. However, if you are forced to use harsh, high-temperature acidic conditions, it is a byproduct to be aware of.[10]
Visualizing Reaction Strategies
To aid in understanding the decision-making process for derivatizing this compound, the following workflow diagrams are provided.
Caption: Decision workflow for esterification.
Caption: Decision workflow for amide coupling.
References
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
- p-Methoxybenzyl (PMB) Protective Group.
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid...
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Protective Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
- Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines.
- On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. NIH. [Link]
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF.
- Challenges and Breakthroughs in Selective Amide Activ
- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]
- Tips and tricks for difficult amide bond form
- from p-toluic acid to 3-Meo-4-methyl-amphetamine. Hive Methods Discourse. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Synthesis of 3,4 , - dihydroxy -7- methoxy -3,6- dimethyl isocoumarin and studies of Pinacol - Pinacolone rearrangement upon them.. Jetir.Org. [Link]
- 2C-B. Wikipedia. [Link]
- 4-Methoxy-2-methylbenzoic acid. PubChem. [Link]
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
Sources
- 1. srinichem.com [srinichem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. ijstr.org [ijstr.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Temperature Control in 3,4-Dimethoxy-2-methylbenzoic Acid Reactions
Welcome to the technical support center for handling 3,4-Dimethoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile synthetic intermediate. My aim is to move beyond simple protocol recitation and delve into the causality behind experimental choices, ensuring your work is both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary temperature-sensitive reactions involving this compound?
A1: this compound, while relatively stable under standard ambient conditions, is often subjected to several reaction types where precise temperature control is paramount for achieving high yields and purity.[1] Key temperature-sensitive transformations include:
-
Directed Ortho-Lithiation/Metalation: This powerful functionalization technique is highly temperature-dependent. Reactions are typically conducted at very low temperatures (-90°C to -78°C) to ensure regioselectivity and prevent side reactions.[2][3]
-
Esterification: While seemingly straightforward, the esterification of benzoic acid derivatives can be influenced by temperature. For related compounds, esterification is often carried out at mild temperatures (e.g., below 45°C) to prevent side reactions and degradation.[4]
-
Formylation: The introduction of a formyl group onto the aromatic ring is sensitive to temperature. For instance, ortho-formylation of phenols, a related reaction, is often performed at elevated temperatures (e.g., 75°C) to drive the reaction to completion.[5][6]
-
Decarboxylation: The removal of the carboxylic acid group is a high-temperature process. However, modern methods are being developed to achieve this at lower temperatures (e.g., 35°C) using photoredox catalysis.[7] Conventional methods may require temperatures upwards of 140°C.[7][8]
-
Demethylation/Dealkylation: Cleavage of the methoxy ether groups often requires heating, with temperatures ranging from 50°C to 100°C, depending on the reagent used.[9]
Q2: Why is low-temperature control so critical during the lithiation of this compound?
A2: Low-temperature control during the directed ortho-lithiation of benzoic acids is crucial for several reasons rooted in the reactivity of the organolithium reagents and the stability of the resulting lithiated intermediate.[2][3]
-
Kinetic vs. Thermodynamic Control: At very low temperatures (e.g., -78°C or below), the reaction is under kinetic control. This means the proton that is most rapidly removed by the strong base (like s-BuLi) is the one that is abstracted. In the case of this compound, the ortho-directing groups (the carboxylic acid and methoxy groups) will direct lithiation to a specific position.
-
Preventing Side Reactions: Organolithium reagents are highly reactive and can engage in side reactions if the temperature is not adequately controlled. These can include:
-
Reaction with the solvent: Many organolithiums can react with common ether solvents like THF at higher temperatures.
-
Loss of regioselectivity: At higher temperatures, the lithiated intermediate can become more mobile, potentially leading to isomerization and a mixture of products.
-
-
Stability of the Lithiated Species: The lithiated aromatic species is a potent nucleophile and base. Maintaining a low temperature enhances its stability and prevents premature quenching or undesired reactions with other electrophiles present in the reaction mixture.
Q3: My formylation reaction of a derivative of this compound is sluggish. Can I simply increase the temperature?
A3: While increasing the temperature can often increase the reaction rate, it must be done with caution in formylation reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.[5][6][10]
-
Potential for Side Reactions: Higher temperatures can lead to the formation of undesired byproducts, such as bis-formylated products or polymers, especially if reactive reagents like paraformaldehyde are used.[5]
-
Reagent Stability: The reagents used in formylation, such as paraformaldehyde and the amine base, can have limited stability at very high temperatures.
-
Solvent Considerations: The boiling point of your solvent will naturally limit the maximum temperature you can achieve at atmospheric pressure.
Before resorting to a significant temperature increase, consider other ways to optimize a sluggish reaction, such as:
-
Verifying the purity and activity of your reagents.
-
Slightly increasing the concentration of the formylating agent or catalyst.
-
Extending the reaction time.
If you do decide to increase the temperature, do so incrementally (e.g., in 5-10°C steps) while carefully monitoring the reaction progress by TLC or HPLC to check for the formation of byproducts.
Troubleshooting Guides
Issue 1: Low Yield in Directed Ortho-Lithiation
| Potential Cause | Troubleshooting Steps |
| Insufficiently low temperature | Ensure your cooling bath (e.g., dry ice/acetone or a cryocooler) is maintaining the target temperature throughout the addition of the organolithium reagent and the subsequent reaction time. Use a calibrated low-temperature thermometer. |
| Premature quenching of the organolithium reagent | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Incorrect stoichiometry of the organolithium reagent | Titrate your organolithium solution before use to determine its exact concentration. |
| Poor solubility of the starting material at low temperatures | While challenging, ensure adequate stirring to maintain a suspension. In some cases, a co-solvent may be necessary, but its compatibility with the organolithium reagent must be verified. |
Issue 2: Formation of Impurities During Esterification
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high | For acid-catalyzed esterification, high temperatures can lead to dehydration or other side reactions. Maintain the temperature below 45°C as a starting point.[4] |
| Presence of water | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester product. |
| Side reactions with activating agents | If using coupling agents like DCC, high temperatures can promote the formation of N-acylurea byproducts. Adhere to recommended temperature protocols for the specific coupling agent. |
Issue 3: Decarboxylation Occurring Unintentionally
| Potential Cause | Troubleshooting Steps |
| Excessive heat during reaction or workup | Avoid unnecessarily high temperatures, especially in the presence of acids or bases which can catalyze decarboxylation.[8] |
| Instability of the molecule under certain conditions | Some substituted benzoic acids can be prone to decarboxylation. If you suspect this is an issue, try to perform subsequent reactions at lower temperatures if possible. |
| During purification by distillation | If your product is a high-boiling liquid, consider purification by column chromatography instead of distillation to avoid thermal decomposition. |
Experimental Protocols & Data
Protocol 1: General Procedure for Directed Ortho-Lithiation
This protocol is a general guideline and may require optimization for specific electrophiles.
-
Preparation: Under an inert atmosphere (Argon), add this compound to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel.
-
Cooling: Cool the solution/suspension to -78°C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of s-butyllithium (s-BuLi) in cyclohexane dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75°C.
-
Stirring: Stir the reaction mixture at -78°C for 1-2 hours.
-
Addition of Electrophile: Add the desired electrophile (e.g., an alkyl halide) dropwise, again maintaining the low temperature.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent.
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagents | Temperature Range (°C) | Reference |
| Directed Ortho-Lithiation | s-BuLi/TMEDA | -90 to -78 | [2][3] |
| Esterification (DCC mediated) | Methanol, DCC | 30 to 45 | [4] |
| Demethylation | Anhydrous AlCl₃ | 50 to 100 | [9] |
| Selective Demethylation | Boron Trichloride | 0 to 15 | [11] |
| Formylation (Duff Reaction) | Hexamethylenetetramine | Reflux | N/A |
| Decarboxylation (Photoredox) | Copper Catalyst, Light | ~35 | [7] |
| Decarboxylation (Thermal) | Heat | >140 | [8] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Lithiation
Caption: A decision tree for troubleshooting low yields in lithiation reactions.
Diagram 2: Key Temperature-Dependent Reactions of this compound
Caption: Overview of temperature-dependent reactions for the title compound.
References
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- This compound | 5722-94-1. ChemicalBook.
- Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073. PubChem.
- (PDF) Directed lithiation of unprotected benzoic acids.
- Selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids with n-butyl lithium-potassium tert-butoxide (LIC-KOR).
- This compound CAS#: 5722-94-1. ChemicalBook.
- (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287. PubChem.
- ortho-Formylation of phenols. Organic Syntheses Procedure.
- Supplementary Inform
- Decarboxylative Hydroxyl
- Technical Support Center: 2,3-Dihydroxy-4-methoxybenzoic Acid Method Development. Benchchem.
- Mechanism of aromatic lithiation reactions--Importance of steric factors.
- Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF.
- 3-Methoxy-4-methylbenzoic acid CAS#: 7151-68-0; ChemWhat Code: 61263.
- Decarboxyl
- 3,4-Dimethoxy-2-(2-methylbutyl)benzoic acid | C14H20O4 | CID 151946037. PubChem.
- Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.
- Org. Synth. 2012, 89, 220.
- 3-Methoxy-2-MethylBenzoic Acid | C9H10O3 | CID 7021483. PubChem.
- SELECTIVE LITHI
- 3,5-Dimethoxy-4-methylbenzoic acid | C10H12O4 | CID 3764486. PubChem.
- JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone.
- 3-Methoxy-4-methylbenzoic acid 98 7151-68-0. Sigma-Aldrich.
- Buy 3-Methoxy-4-Methyl Benzoic Acid. Sarchem Labs.
- Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
- Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character | Request PDF.
- The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. PubMed.
- 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC - NIH.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Validation of 3,4-Dimethoxy-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3,4-Dimethoxy-2-methylbenzoic acid is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound. We will delve into the causality behind experimental choices, present a detailed HPLC protocol, and offer a comparative analysis with supporting data to ensure a self-validating and trustworthy narrative.
The Criticality of Purity in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in minute quantities, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust, accurate, and precise analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile small organic molecules like this compound.[1] Its high resolving power, sensitivity, and adaptability make it the industry standard for separating a target compound from its potential impurities.
The Rationale Behind an Optimized HPLC Method
The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatography. For this compound, a substituted benzoic acid, the following considerations are paramount:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and is an excellent starting point. The nonpolar C18 chains interact with the analyte based on its hydrophobicity. Given the presence of both polar (carboxylic acid, methoxy groups) and nonpolar (aromatic ring, methyl group) moieties in the target molecule, a C18 stationary phase provides a balanced retention mechanism.
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous phase is acidified to suppress the ionization of the carboxylic acid group. At a pH well below its pKa (typically around 4-5 for benzoic acids), the analyte is in its neutral form, leading to better retention and improved peak shape on a reverse-phase column. Phosphoric acid or formic acid are common choices for acidification.
-
Detection Wavelength: The presence of the benzene ring in this compound results in strong UV absorbance. A UV detector is, therefore, a simple, robust, and sensitive choice for detection. The optimal wavelength is typically determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For substituted benzoic acids, this is often in the range of 230-280 nm.
Experimental Protocol: A Validated HPLC Method for this compound
This protocol is designed to be a robust and reliable starting point for the purity validation of this compound, grounded in established practices for similar compounds and adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity LC or equivalent |
| Column | Agilent Poroshell EC-C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
System Suitability
Before sample analysis, the chromatographic system must be demonstrated to be fit for its intended purpose, as per USP <621> guidelines.[3] This is achieved by injecting the Working Standard Solution in replicate (typically n=5 or 6).
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Purity Calculation
The purity of the sample is calculated by the area percent method, assuming all impurities have a similar response factor to the main peak.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate purity assessment, especially for known impurities, a method using relative response factors (RRFs) should be developed and validated.
Method Validation
This HPLC method should be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for purity determination.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities and degradation products. This can be demonstrated by spiking the sample with known impurities and performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of known concentrations are analyzed, and the peak areas are plotted against concentration. A correlation coefficient (r²) of ≥ 0.999 is typically expected.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery experiments at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualizing the Workflow
Caption: Workflow for HPLC purity validation of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, other techniques can be considered for purity analysis, each with its own set of advantages and limitations.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm).[4][5] This results in significantly faster analysis times and improved resolution compared to conventional HPLC.
-
Key Advantage: Speed and efficiency. A 20-minute HPLC run can often be reduced to under 5 minutes with UPLC, dramatically increasing sample throughput.[6]
-
Consideration: Requires a specialized UPLC system capable of handling higher backpressures. The initial capital investment is higher than for an HPLC system.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1][7] For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. A common approach is silylation to convert the carboxylic acid to a more volatile silyl ester.
-
Key Advantage: High sensitivity, especially with a Flame Ionization Detector (FID), which provides a near-universal response to organic compounds.[3][8]
-
Disadvantages: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for incomplete reactions. The high temperatures in the GC inlet and column can cause degradation of thermally labile impurities.
Quantitative Comparison of Analytical Techniques
| Parameter | HPLC-UV | UPLC-UV | GC-FID (with derivatization) |
| Analysis Time | 15-30 minutes | 2-5 minutes | 10-20 minutes |
| Resolution | Good to Excellent | Excellent | Very High |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.01 µg/mL |
| Throughput | Moderate | High | Moderate |
| Sample Preparation | Simple dissolution | Simple dissolution | Derivatization required |
| Cost | Moderate | High | Low to Moderate |
| Best For | Routine QC, thermally labile compounds | High-throughput screening, complex mixtures | Volatile impurities, high sensitivity needs |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: An Informed Approach to Purity Validation
For the routine purity validation of this compound, a well-validated RP-HPLC-UV method offers the optimal balance of performance, reliability, and cost-effectiveness. It provides excellent resolution for separating the main component from its potential process-related impurities and degradation products without the need for derivatization.
UPLC stands out as a superior alternative when high sample throughput is a critical driver, offering significant time savings. GC-FID , while offering exceptional sensitivity, is generally less suitable for this non-volatile analyte due to the requirement for derivatization and the potential for thermal degradation of impurities.
Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the need for speed, sensitivity, and the nature of potential impurities. This guide provides the foundational knowledge and a practical framework for making an informed and scientifically sound decision.
References
- International Council for Harmonisation. (2023). ICH Q2(R2)
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- United States Pharmacopeia. (2022).
- Lab Manager. (2024).
- Global Pharma and Healthcare Journal. (2013).
- Phenomenex. (2025).
- Quality Analysis GmbH. (2021). Gas chromatography with flame ionization detector: When is GC-FID used?
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
- IJCRT. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. [Link]
- PrepChem. (2025). Synthesis of 3,4-Dimethoxy-2 -nitro-benzoic acid (VIII). [Link]
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Agilent Technologies. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. [Link]
- PMC. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. [Link]
- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
- Unich. (2024).
- PubMed. (2000). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Substituted Benzoic Acids in Synthesis: From Fundamentals to Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acids are a cornerstone of modern organic synthesis and medicinal chemistry. The benzene ring and carboxylic acid group provide a versatile scaffold, and the nature and position of substituents dramatically influence the molecule's physicochemical properties and reactivity. This guide offers an in-depth comparative analysis of substituted benzoic acids, providing the technical insights necessary for informed decisions in experimental design and drug discovery.
The Influence of Substituents on Acidity and Reactivity
The electronic properties of substituents on the aromatic ring are paramount in dictating the acidity of the carboxylic acid and the overall reactivity of the molecule. This is quantitatively described by the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of benzoic acid derivatives.[1][2]
The Hammett Equation:
log(K/K₀) = σρ
or
log(k/k₀) = σρ
Where:
-
K and k are the equilibrium and rate constants for the substituted benzoic acid.
-
K₀ and k₀ are the constants for unsubstituted benzoic acid.
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects.[3]
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) are strongly electron-withdrawing. They increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects.[4][5] Consequently, benzoic acids with these substituents are more reactive towards nucleophilic attack at the carbonyl carbon. However, the deactivated aromatic ring is less susceptible to electrophilic aromatic substitution.[6]
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methyl (-CH₃) are electron-donating. They decrease the acidity of the benzoic acid by destabilizing the carboxylate anion.[4][7] These groups activate the aromatic ring, making it more susceptible to electrophilic aromatic substitution.
The Ortho-Effect: A notable exception to these trends is the "ortho-effect," where almost any substituent at the ortho position increases the acidity of the benzoic acid. This is thought to be a combination of steric and electronic factors that force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid.[5][8]
Table 1: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σ (meta) | σ (para) | Electronic Effect |
| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing (Inductive) |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Electron-Donating |
| -OH | 0.12 | -0.37 | Electron-Donating (Resonance) |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |
Data compiled from various sources.
Comparative Synthesis of Substituted Benzoic Acids
Several synthetic routes are available for the preparation of substituted benzoic acids, with the choice depending on the desired substitution pattern and the nature of the substituents.
Oxidation of Substituted Toluenes
A common and industrially significant method is the oxidation of the corresponding substituted toluene.[9][10]
General Reaction: Ar-CH₃ + [O] → Ar-COOH
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used under alkaline conditions, followed by acidification. This method is robust but can be harsh and may not be suitable for sensitive functional groups.[10]
-
Cobalt-Manganese Catalysis: This method uses a composite catalyst of cobalt and manganese salts with a bromide source, and oxygen or air as the oxidant. It offers high conversion rates and yields at lower temperatures and pressures compared to other methods.[11]
-
TBHP/Oxone: A combination of tert-butyl hydroperoxide and Oxone with a catalytic amount of FeCl₃ provides an effective and selective method for oxidizing benzyl alcohols to benzoic acids under solvent-free conditions.[12]
Grignard Carboxylation
This method is particularly useful for introducing a carboxylic acid group onto an aromatic ring. It involves the reaction of a Grignard reagent (formed from an aryl halide) with carbon dioxide.
General Reaction: Ar-MgBr + CO₂ → Ar-COOMgBr → Ar-COOH
This is a versatile method that allows for the synthesis of a wide range of substituted benzoic acids, provided the substituents are compatible with the highly reactive Grignard reagent.[9]
Hydrolysis of Nitriles and Amides
Substituted benzonitriles and benzamides can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid.[9] This is a reliable method, often used when the nitrile or amide is readily available.
Experimental Workflow: Grignard Carboxylation of p-Bromotoluene
Caption: Workflow for the synthesis of p-toluic acid via Grignard carboxylation.
Key Reactions and Applications in Drug Discovery
The carboxylic acid group of substituted benzoic acids is a versatile functional handle for a variety of chemical transformations, making them invaluable building blocks in drug synthesis.[7]
Esterification
Esterification is a fundamental reaction of benzoic acids, often used to create prodrugs with improved bioavailability or to act as protecting groups.[13][14] The reaction is typically catalyzed by an acid.[15]
Comparative Study of Esterification Catalysts:
A study on the esterification of benzoic acid with various alcohols demonstrated the high efficiency of deep eutectic solvents (DES) as dual solvent-catalysts compared to ionic liquids and ion-exchange resins.[16] At 75°C with ethanol, a DES composed of p-toluenesulfonic acid and benzyl tri-ethyl ammonium chloride gave an 88.3% conversion of benzoic acid.[16]
Table 2: Comparison of Benzoic Acid Conversion with Different Catalysts
| Catalyst | Alcohol | Temperature (°C) | Conversion (%) |
| Deep Eutectic Solvent | Ethanol | 75 | 88.3 |
| Deep Eutectic Solvent | Butanol | 75 | 87.8 |
| Deep Eutectic Solvent | Hexanol | 75 | 67.5 |
| Ionic Liquid | Ethanol | 75 | ~20 |
| Ion Exchange Resin | Ethanol | 75 | ~8 |
Data adapted from a comparative study on esterification catalysts.[16]
Amide Bond Formation
The formation of amides from benzoic acids is a critical reaction in the synthesis of many pharmaceuticals. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.
Experimental Protocol: Synthesis of N-benzyl-4-nitrobenzamide
-
Acyl Chloride Formation: To a solution of 4-nitrobenzoic acid (1 eq.) in thionyl chloride (5 eq.), add a catalytic amount of DMF. Heat the mixture at reflux for 2 hours.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting 4-nitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0°C and add benzylamine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Role in Drug Scaffolds
Substituted benzoic acids are prevalent scaffolds in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[17][18] The carboxylic acid group often serves as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets.[7] The substituents on the aromatic ring modulate the electronic properties, lipophilicity, and steric profile, which in turn affect the pharmacokinetic and pharmacodynamic properties of the drug.[7] For instance, the introduction of a strong electron-withdrawing nitro group can increase the acidity of the carboxylic acid and is a known pharmacophore in some antimicrobial agents.[7]
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of substituted benzoic acids.
-
Infrared (IR) Spectroscopy: The C=O stretching vibration of the carboxylic acid typically appears as a broad band in the region of 1700-1725 cm⁻¹. The O-H stretch is a very broad band from 2500-3300 cm⁻¹. In apolar solvents, benzoic acid derivatives can form hydrogen-bonded dimers, which can be observed by changes in the C=O stretching frequency.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet, typically above 10 ppm. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is also deshielded, appearing in the range of 165-185 ppm.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV absorption spectra of benzoic acids are influenced by the substituents on the ring. The B-band, typically observed around 230 nm, is sensitive to both electronic and steric effects of ortho-substituents.[21]
Spectroscopic Data for Select Substituted Benzoic Acids
Caption: Typical spectroscopic data ranges for substituted benzoic acids.
Conclusion
Substituted benzoic acids are a fundamentally important class of compounds in organic synthesis and drug discovery. A thorough understanding of how substituents influence their acidity, reactivity, and spectroscopic properties is crucial for their effective utilization. By carefully selecting the appropriate synthetic methodology and considering the electronic and steric effects of substituents, researchers can rationally design and synthesize novel molecules with desired properties for a wide range of applications.
References
- Hammett equation. (n.d.). In Wikipedia.
- Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts.
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). University of Alberta.
- Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline.
- Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]
- Hammett Equation. (2024, September 2). YouTube.
- Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts.
- Dissociation of benzoic acid derivatives The Hammett equation also... (n.d.). ResearchGate.
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020, April 2). PMC - NIH.
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022, September 7). PMC - NIH.
- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021, July 28). ACS Publications.
- ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. (n.d.). Canadian Science Publishing.
- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (n.d.). ACS Publications.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Cureus.
- CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024, June 17). YouTube.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.
- Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene? (n.d.). Study.com.
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark.
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER.
- A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. (2017, October 3). Walsh Medical Media.
- Esterification at different benzoic acid (BA) concentrations using... (n.d.). ResearchGate.
- Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2018, January). ResearchGate.
- Process for preparing substituted benzoic acid. (n.d.). Google Patents.
- Producing Benzoic Acid. (2024, December 23). Save My Exams.
- A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. (n.d.). ElectronicsAndBooks.
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. web.viu.ca [web.viu.ca]
- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ymerdigital.com [ymerdigital.com]
- 10. savemyexams.com [savemyexams.com]
- 11. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. eurekaselect.com [eurekaselect.com]
- 18. preprints.org [preprints.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,4-Dimethoxy-2-methylbenzoic Acid
This guide provides an in-depth comparison of analytical methodologies for the quantification and quality control of 3,4-Dimethoxy-2-methylbenzoic acid. As a crucial intermediate in pharmaceutical synthesis and specialty chemical manufacturing, robust and reliable analytical methods are paramount for ensuring product quality, consistency, and regulatory compliance. This document moves beyond mere procedural descriptions to explore the scientific rationale behind method selection, validation, and implementation, grounded in the principles outlined by the International Council for Harmonisation (ICH).
The Imperative of Method Validation: A Foundation of Trust
Before delving into specific techniques, it is critical to understand the framework of analytical method validation. The objective of validation is to demonstrate, with a high degree of assurance, that an analytical procedure is fit for its intended purpose.[1] This process is not a one-time exercise but a lifecycle approach that begins during method development and continues through routine use. The core performance characteristics, as defined by the ICH Q2(R2) guidelines, form the bedrock of this process.[2][3]
The relationship between these validation parameters is hierarchical and interconnected. A method must first be specific to the analyte before its accuracy or linearity can be meaningfully assessed.
Caption: Interrelationship of core analytical validation parameters per ICH Q2(R2).
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is dictated by the specific requirements of the analysis: Is it for release testing, stability studies, impurity profiling, or in-process control? Here, we compare the three most relevant methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation based on volatility and boiling point. | Measurement of light absorbance by the analyte in a solution. |
| Specificity | High; excellent separation from impurities and degradation products. | High; excellent separation, especially for volatile impurities. | Low; prone to interference from any other UV-absorbing species. |
| Linearity Range | Wide (typically 1 - 200 µg/mL). | Wide, but dependent on derivatization efficiency. | Narrower; may deviate from Beer's Law at high concentrations. |
| Limit of Quantitation (LOQ) | Low (ng/mL range). | Low (pg/mL range), especially with MS detection. | Moderate (low µg/mL range). |
| Precision (%RSD) | < 2% (Intra- and Inter-day).[3] | < 5% (dependent on derivatization reproducibility). | < 2%. |
| Accuracy / Recovery (%) | Typically 98-102%. | Typically 95-105%. | Typically 98-102%. |
| Throughput | Moderate to High. | Moderate (due to sample preparation). | High. |
| Primary Advantages | The "gold standard" for non-volatile analytes; robust and widely applicable. | High resolution; ideal for identifying volatile impurities. | Simple, cost-effective, and rapid. |
| Primary Disadvantages | Higher cost of instrumentation and solvents. | Requires derivatization for the polar carboxylic acid group to ensure volatility.[4] | Non-specific; unsuitable for complex matrices or impurity analysis. |
Expert Insights on Method Selection:
-
HPLC-UV is unequivocally the method of choice for routine quality control, assay, and stability testing of this compound. Its ability to separate the parent compound from potential process impurities and degradation products makes it a stability-indicating method, a critical requirement in pharmaceutical development.[5]
-
GC-FID/MS should be considered a complementary technique. Its primary utility would be in identifying and quantifying residual solvents or volatile impurities that are not amenable to HPLC analysis. The carboxylic acid functional group on the analyte is non-volatile and highly polar, necessitating a derivatization step (e.g., silylation or esterification) to convert it into a volatile derivative prior to injection.[4] This additional sample preparation step can introduce variability and must be carefully controlled and validated.
-
UV-Visible Spectrophotometry is best suited for highly specific, limited applications, such as a rapid in-process check of reaction completion where the starting materials and product have distinct absorbance maxima and few interfering substances are present. It is not suitable for release or stability testing due to its inherent lack of specificity.[6]
Experimental Protocols: A Blueprint for Validation
The following sections provide detailed, self-validating protocols. The causality behind each step is explained to provide a deeper understanding of the process.
Validated Method: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to be stability-indicating for the assay of this compound.
Caption: Step-by-step workflow for the validation of an HPLC analytical method.
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis Detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (or Formic acid), analytical grade.
-
This compound reference standard (purity >99.5%).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid. Rationale: The acid in the mobile phase ensures the carboxylic acid group of the analyte is protonated (non-ionized), leading to a single, sharp, and well-retained chromatographic peak.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm. Rationale: This wavelength should be determined by running a UV scan of the analyte in the mobile phase to find the absorbance maximum (λmax), ensuring high sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the reference standard in 25.0 mL of the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with the mobile phase.
-
Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Validation Procedures:
-
System Suitability: Before analysis, inject the working standard solution six times. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are > 2000.
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte to ensure the method can resolve the parent peak from any degradation products.
-
Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 10, 50, 100, 150, 200 µg/mL). Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD over both sets of data should meet the predefined criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1).
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The method is robust if the results remain within the system suitability criteria.
-
Conclusion
For the comprehensive analysis of this compound, a validated HPLC-UV method stands as the most reliable, robust, and scientifically sound approach for quality control and regulatory submission. It provides the necessary specificity, accuracy, and precision required for ensuring product quality throughout the drug development lifecycle. While GC and UV-Vis have their place, they are best utilized as complementary or screening tools rather than primary methods for release. Adherence to the principles of method validation outlined in the ICH guidelines is not merely a regulatory hurdle but a commitment to scientific integrity and patient safety.
References
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. ICH Q2(R2)
- AMSbiopharma.
- Labcompliance. Understanding ICH Q2(R2)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- PubChem. 3,4-Dimethoxy-2-(2-methylbutyl)benzoic acid. [Link]
- Naveen, P., et al. (2020). Development and Validation of Veratric Acid in Tabebuia avellanedae using Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Pharmacognosy Research. [Link]
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- UCL Discovery.
- SlideShare. Analytical methods. [Link]
- The Royal Society of Chemistry.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
- PubChem. 3,4-Dimethylbenzoic acid. [Link]
- ResearchGate. (PDF)
- SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]
- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Chromatography Today. A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
- Google Patents. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]
- Chem-Impex. 4-Methoxy-2-methylbenzoic acid. [Link]
- ResearchGate.
- PubChem. 2,4-Dimethoxy-6-methylbenzoic acid. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Navigating the Dimethoxybenzoic Acid Isomer Landscape: A Focus on 3,4-Dimethoxy-2-methylbenzoic Acid
In the intricate world of synthetic chemistry and drug discovery, seemingly minor structural modifications can lead to profound differences in chemical reactivity, physical properties, and biological activity. The family of dimethoxybenzoic acids is a prime example of this principle. While isomers like 3,4-dimethoxybenzoic acid (veratric acid) are common starting materials, the introduction of an additional methyl group, as seen in 3,4-Dimethoxy-2-methylbenzoic acid , creates a unique chemical entity with distinct characteristics.
This guide provides an in-depth comparison of this compound against its more common dimethoxybenzoic acid isomers. We will dissect their structural nuances, compare their physicochemical and spectroscopic data, explore their synthetic accessibility, and provide actionable experimental protocols for their differentiation and analysis. Our objective is to equip researchers, particularly those in pharmaceutical and materials science, with the expert insights needed to select and utilize the appropriate isomer for their specific application.
The Structural & Physicochemical Divide: More Than Just a Methyl Group
The core difference between this compound and other dimethoxybenzoic acid isomers is the presence and position of a methyl group in addition to the two methoxy groups. This substitution pattern significantly impacts the molecule's electronic and steric environment. The methyl group at the 2-position, ortho to the carboxylic acid, introduces considerable steric hindrance. This "ortho effect" can restrict the rotation of the carboxyl group, influencing its acidity (pKa) and reactivity in esterification or amidation reactions.
Furthermore, the electron-donating nature of the methyl and methoxy groups influences the aromatic ring's nucleophilicity and the acidity of the carboxylic proton. The precise arrangement of these groups in each isomer dictates its crystal packing, solubility, and melting point.
Below is a comparative table summarizing the key physicochemical properties of this compound and several common isomers.
| Property | This compound | 3,4-Dimethoxybenzoic acid (Veratric Acid) | 2,6-Dimethoxybenzoic acid | 3,5-Dimethoxybenzoic acid |
| Molecular Formula | C₁₀H₁₂O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ |
| Molecular Weight | 196.20 g/mol | 182.17 g/mol | 182.17 g/mol | 182.17 g/mol |
| Melting Point | 137-140 °C | 180-182 °C | 185-188 °C | 182-186 °C |
| pKa (predicted) | ~4.0 | ~4.4 | ~3.4 | ~4.1 |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder | White crystalline powder | White to beige crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. | Soluble in hot water, alcohol, ether. | Soluble in methanol. | Soluble in acetone, ethanol. |
Data compiled from various chemical supplier databases and predictive software. Absolute values may vary slightly between sources.
Spectroscopic Fingerprints: A Guide to Isomer Identification
Differentiating between these isomers in a laboratory setting is critical. Their spectroscopic data provide unique "fingerprints" arising from their distinct substitution patterns.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative. For this compound, one would expect to see two distinct aromatic proton signals, likely doublets, due to the fully substituted ring. In contrast, 3,4-dimethoxybenzoic acid would show three aromatic protons with more complex splitting. 2,6-Dimethoxybenzoic acid, due to its symmetry, would exhibit a different pattern altogether. The methyl and methoxy proton signals will also have characteristic chemical shifts.
-
¹³C NMR Spectroscopy: The number of unique carbon signals directly corresponds to the molecule's symmetry. Symmetrical isomers like 2,6- and 3,5-dimethoxybenzoic acid will have fewer signals than their asymmetrical counterparts. The chemical shifts of the carboxyl carbon and the carbons attached to the methoxy groups are also diagnostic.
-
Infrared (IR) Spectroscopy: While all isomers will show a strong carbonyl (C=O) stretch from the carboxylic acid (~1680-1710 cm⁻¹) and O-H stretching (~2500-3300 cm⁻¹, broad), the C-O stretching in the "fingerprint region" (~1000-1300 cm⁻¹) can provide clues about the methoxy group positions.
Synthetic Pathways & Reactivity Considerations
The synthesis of these isomers often relies on the oxidation of corresponding aldehydes or toluenes, or through carboxylation of a Grignard or lithiated intermediate. The choice of starting material is dictated by commercial availability and the desired substitution pattern.
For instance, the synthesis of this compound might proceed from 2,3-dimethoxytoluene through a series of steps involving formylation or acylation followed by oxidation. The steric hindrance from the 2-methyl group can make direct reactions at the carboxyl group more challenging compared to an unhindered isomer like 3,4-dimethoxybenzoic acid, often requiring more forcing conditions or specialized coupling agents for amide bond formation.
Below is a conceptual workflow illustrating a general approach to synthesizing and verifying a specific isomer like this compound.
Caption: High-level workflow for the synthesis and analytical validation of a target dimethoxybenzoic acid isomer.
Experimental Protocol: HPLC Method for Isomer Separation
Differentiating and quantifying these isomers in a mixture requires a robust analytical method. High-Performance Liquid Chromatography (HPLC) is an ideal technique. The following protocol provides a starting point for separating this compound from other common isomers.
Objective: To develop a reliable reverse-phase HPLC method for the baseline separation of dimethoxybenzoic acid isomers.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Isomer standards (this compound, 3,4-dimethoxybenzoic acid, etc.), ~1 mg/mL in Methanol
Methodology:
-
System Preparation: Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A / 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30 °C.
-
Sample Preparation: Prepare individual standard solutions and a mixed solution of all isomers of interest in methanol at a concentration of approximately 100 µg/mL.
-
Detector Wavelength: Set the UV detector to a wavelength where all isomers have significant absorbance, typically around 254 nm or 280 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection: Inject 10 µL of the mixed standard solution onto the column.
-
Gradient Elution:
-
Start with a linear gradient designed to separate compounds based on their polarity. A typical starting gradient could be:
-
0-15 min: 30% B to 70% B
-
15-17 min: 70% B to 95% B (column wash)
-
17-18 min: 95% B to 30% B (return to initial)
-
18-23 min: Hold at 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the retention time for each isomer by injecting individual standards.
-
Generally, less polar compounds will have longer retention times. The additional methyl group on this compound will likely make it less polar than 3,4-dimethoxybenzoic acid, resulting in a later elution time.
-
Optimize the gradient slope and initial/final concentrations of Mobile Phase B to achieve baseline resolution (>1.5) for all peaks of interest.
-
This protocol serves as a self-validating system. Successful separation and identification of each isomer in a mixed sample confirm the method's specificity and utility.
Biological & Pharmacological Context
The dimethoxybenzoic acid scaffold is present in numerous natural products and pharmacologically active molecules. The specific substitution pattern is crucial for molecular recognition by biological targets like enzymes or receptors.
-
3,4-Dimethoxybenzoic acid (Veratric Acid): Known for its expectorant and antiseptic properties and serves as a precursor for the synthesis of various pharmaceuticals.
-
2,6-Dimethoxybenzoic acid: Its derivatives have been explored for their potential as antifungal and antibacterial agents. The steric hindrance around the carboxyl group can improve metabolic stability.
-
This compound: While less studied, its unique structure makes it a valuable building block in medicinal chemistry. The added methyl group can serve as a key interaction point within a binding pocket or can be used to block a site of metabolism, potentially improving a drug candidate's pharmacokinetic profile. Its utility is primarily as a bespoke intermediate in the synthesis of complex target molecules where precise steric and electronic properties are required.
The logical relationship between structure and application is key for drug development professionals.
Caption: Interplay between an isomer's properties and its potential applications in research and development.
Conclusion
While all dimethoxybenzoic acids share a common core, this compound stands apart due to the steric and electronic influence of its 2-methyl group. This guide has established that this specific isomer possesses a unique profile, from its physical properties and spectroscopic signature to its reactivity in synthesis. For researchers, understanding these distinctions is not merely academic; it is essential for the rational design of experiments, the unambiguous identification of products, and the successful development of new chemical entities. The provided protocols and comparative data serve as a foundational resource for any scientist working with this versatile family of compounds.
References
- Veratric acid | C9H10O4 - PubChem.
A Comparative Guide to the Structure-Activity Relationship of 3,4-Dimethoxy-2-methylbenzoic Acid Analogues
Introduction
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of various substituents on the phenyl ring can profoundly influence the biological activity of the parent molecule. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,4-Dimethoxy-2-methylbenzoic acid analogues. While direct and extensive research on this specific scaffold is limited, this document synthesizes findings from closely related substituted benzoic acids to provide a predictive framework for designing and evaluating novel analogues.
The core structure, this compound, serves as a versatile template for modification.[4][5] The interplay between the carboxylic acid group, the methoxy substituents, and the methyl group dictates the molecule's physicochemical properties and its interaction with biological targets. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.
Core Structure and Key Modification Points
The biological activity of this compound analogues can be systematically explored by modifying three key regions of the molecule:
-
The Benzoic Acid Moiety (Region A): The carboxylic acid group is a critical pharmacophore, often involved in hydrogen bonding interactions with biological targets.
-
The Methoxy Groups (Region B): The number and position of methoxy groups significantly impact the molecule's electronics, lipophilicity, and metabolic stability.
-
The Methyl Group (Region C): The methyl group can influence the molecule's conformation and provide additional hydrophobic interactions.
Caption: Key modification points on the this compound scaffold.
Structure-Activity Relationship Insights
Region A: The Carboxylic Acid Moiety
The carboxylic acid group is a key determinant of activity in many benzoic acid derivatives. Its acidic nature allows it to act as a proton donor and engage in crucial hydrogen bonding interactions with amino acid residues in target proteins.
-
Esterification: Converting the carboxylic acid to an ester can create a prodrug.[6] This modification increases lipophilicity, potentially enhancing cell membrane permeability.[6] Inside the cell, esterases can hydrolyze the ester back to the active carboxylic acid.[6] The choice of the ester's alkyl or aryl group can be used to fine-tune the rate of hydrolysis and the overall pharmacokinetic profile.[6]
-
Amidation: Replacement of the hydroxyl group of the carboxylic acid with an amino group to form an amide can significantly alter the molecule's electronic and hydrogen bonding properties. This can lead to a change in biological target or a modification of the binding affinity.
Region B: The Methoxy Groups
The number and position of methoxy groups on the benzene ring have a profound effect on the biological activity of benzoic acid derivatives.
-
Impact on Potency: Studies on related compounds have shown that the presence and position of methoxy groups can significantly influence potency. For instance, in a series of 2,2-dimethyl-2H-chromene based arylsulfonamide analogues, a 3,4-dimethoxybenzenesulfonyl group exhibited the strongest inhibition of the HIF-1 pathway.[7] This suggests that the 3,4-dimethoxy substitution pattern is favorable for certain biological activities.
-
Influence on Selectivity: The arrangement of methoxy groups can also impact selectivity for a particular biological target. In a study of 3-methylflavones, a symmetric 3',4',5'-trimethoxy substitution on the B-ring resulted in more potent antiproliferative activity compared to asymmetric dimethoxy substitutions.[8]
-
Comparison with Hydroxyl Groups: While methoxy groups contribute to lipophilicity, hydroxyl groups can provide additional hydrogen bonding opportunities. In some cases, hydroxylated benzoic acid derivatives have shown enhanced anti-cancer activity by inhibiting histone deacetylases (HDACs).[1] However, dimethoxy benzoic acid did not show the same inhibitory effect, highlighting the distinct roles of these functional groups.[1]
Region C: The Methyl Group
The methyl group at the 2-position of the benzoic acid ring can influence the molecule's conformation and provide steric bulk.
-
Conformational Effects: The methyl group can force the carboxylic acid group out of the plane of the aromatic ring. This conformational change can affect the molecule's ability to bind to a planar active site. The degree of this rotation can be influenced by the presence of other substituents.[9]
-
Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions within a binding pocket, potentially increasing binding affinity.
-
Impact on Activity: The effect of a methyl group can be context-dependent. In some cases, its addition can enhance activity, while in others it may be detrimental. For example, in a series of flavones, the introduction of a C3-methyl group tended to reduce antiproliferative activity.[8]
Comparative Data of Substituted Benzoic Acid Analogues
To illustrate the impact of various substituents on biological activity, the following table summarizes data from studies on related benzoic acid derivatives.
| Compound/Analogue | Substitution Pattern | Biological Activity | Key Findings | Reference |
| Dihydroxybenzoic Acid Analogues | 2 or 3 hydroxyl groups | HDAC Inhibition, Anticancer | Hydroxylation enhances anticancer activity. | [1] |
| Dimethoxy Benzoic Acid | Methoxy groups | Weak HDAC Inhibition | Methoxy groups are less effective than hydroxyl groups for this target. | [1] |
| 3-chloro-4-methoxybenzoic acid | Chloro and methoxy groups | Proteostasis Network Modulation | Halogenation can enhance bioactivity. | [2] |
| 3,4-dimethoxybenzenesulfonyl derivative | 3,4-dimethoxy | HIF-1 Pathway Inhibition | The 3,4-dimethoxy pattern is potent for this activity. | [7] |
| 3',4',5'-trimethoxy-3-methylflavone | Symmetric trimethoxy | Antiproliferative | Symmetric methoxylation can be beneficial for activity. | [8] |
Experimental Protocols
The evaluation of novel this compound analogues requires robust and validated experimental protocols. Below are examples of key assays to determine their biological activity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the effect of a compound on cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[3]
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is used to evaluate the free radical scavenging activity of a compound.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A known antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition of the DPPH radical and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).[10]
Conclusion
The structure-activity relationship of this compound analogues is a complex interplay of electronic, steric, and hydrophobic factors. While direct experimental data for a comprehensive series of these specific analogues is not extensively available, by drawing parallels from related substituted benzoic acids, we can infer key principles to guide the design of novel compounds. The carboxylic acid moiety is crucial for activity and can be modified for prodrug strategies. The 3,4-dimethoxy substitution pattern appears to be favorable for certain biological activities, and the 2-methyl group can be strategically employed to modulate conformation and hydrophobicity. Further synthesis and biological evaluation of a focused library of this compound analogues are warranted to validate these hypotheses and unlock their full therapeutic potential.
References
- Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS ONE, 11(4), e0152895. [Link]
- Gkeka, P., Tsiintzilonis, D., Kourti, M., Glynou, K., & Papaspyridi, L. M. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of Fungi, 7(10), 833. [Link]
- Ahmad, I., et al. (2023).
- Functional studies of newly synthesized benzoic acid derivatives: Identification of highly potent retinoid-like activity. (n.d.). Scilit. [Link]
- Ordonez, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1105. [Link]
- Lee, K., et al. (2014). Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. [Link]
- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. [Link]
- El-Naggar, M. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6296. [Link]
- Ozoe, Y., et al. (2018). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 43(3), 183-190. [Link]
- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2015). PubMed. [Link]
- Design, synthesis, and biological evaluation of hydroquinone derivatives of 17-amino-17-demethoxygeldanamycin as potent, water-soluble inhibitors of Hsp90. (2005). PubMed. [Link]
- Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (n.d.). In Vivo. [Link]
- 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. (n.d.). Bohrium. [Link]
- 3,4-Dimethylbenzoic acid. (n.d.). PubChem. [Link]
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. [Link]
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
Sources
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
- 5. srinichem.com [srinichem.com]
- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Screening of 3,4-Dimethoxy-2-methylbenzoic Acid Derivatives: A Comparative Approach
In the landscape of contemporary drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Among these, 3,4-Dimethoxy-2-methylbenzoic acid and its analogs represent a promising class of compounds, whose therapeutic potential is an active area of investigation.
This guide provides a comprehensive framework for the in vitro screening of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the rationale behind experimental design, present illustrative comparative data, and detail the methodologies required for a robust evaluation of these compounds.
The Rationale for Screening: Targeting Inflammation and Cancer
Many benzoic acid derivatives exert their biological effects by modulating key signaling pathways implicated in inflammation and cancer. A critical player in these processes is the transcription factor Nuclear Factor-kappa B (NF-κB).[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to its activation and translocation to the nucleus, where it upregulates the expression of genes involved in inflammation and cell survival. The inhibition of this pathway is a key strategy in the development of anti-inflammatory and anticancer drugs.[4][6]
Another pivotal target is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in normal physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[7] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drug candidates to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[7][8]
Comparative In Vitro Efficacy of this compound Derivatives
To effectively screen a library of novel this compound derivatives, a panel of in vitro assays is typically employed to assess their anti-inflammatory and cytotoxic potential. The following table presents an illustrative dataset, showcasing the kind of comparative data one would aim to generate.
Disclaimer: The following data is representative and compiled for illustrative purposes based on studies of structurally related methoxybenzoic acid derivatives. It serves as a template for how to present screening results.
| Compound ID | Derivative Substitution | Anti-inflammatory Activity (COX-2 Inhibition IC50, µM) | Cytotoxicity (MCF-7 Cell Line IC50, µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| DM-001 | (Parent Compound) | 15.2 | > 100 | 5.3 |
| DM-002 | 5-Nitro | 8.7 | 45.6 | 12.1 |
| DM-003 | 5-Amino | 12.1 | 82.3 | 8.5 |
| DM-004 | 5-Bromo | 5.4 | 33.1 | 18.7 |
| DM-005 | 5-Chloro | 6.1 | 38.9 | 16.4 |
| Celecoxib | (Reference Drug) | 0.11 | 35.5 | >227 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols: A Step-by-Step Guide
To generate the data presented above, rigorous and validated experimental protocols are essential. Here, we provide a detailed methodology for a common in vitro cytotoxicity assay.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation with Compounds: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of derivatives using the MTT assay.
Unraveling the Mechanism: The NF-κB Signaling Pathway
A key objective of in vitro screening is to elucidate the mechanism of action of promising compounds. As previously mentioned, the NF-κB pathway is a critical target in inflammation. The following diagram illustrates a simplified representation of this signaling cascade.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
This guide provides a foundational framework for the in vitro screening of this compound derivatives. By employing a systematic and comparative approach, researchers can effectively identify lead compounds with therapeutic potential and gain valuable insights into their mechanisms of action.
References
- Al-Saeedi, A. H., Al-Ghamdi, S. A., & Al-Zahrani, A. A. (2021). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for...
- Cai, W., et al. (2021).
- Chen, Y. F., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]
- Patel, M., et al. (2015). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. [Link]
- Tan, S. J. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
- Chikhalia, K. H., et al. (2020).
- Raji, A., et al. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Research Square. [Link]
- Chikhalia, K. H., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives.
- Kim, M. S., et al. (2018). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. PubMed. [Link]
- Papakyriakou, A., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. MDPI. [Link]
- Tron, G. C., et al. (2015).
- Kim, J. H., et al. (2016). 2,3-Dimethoxy-2?-hydroxychalcone ameliorates TNF-?-induced ICAM-1 expression and subsequent monocyte adhesiveness via NF-kappaB inhibition and HO-1 induction in HaCaT cells.
- Kumar, A. P., et al. (2003).
- Lee, D. S., et al. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nano-ntp.com [nano-ntp.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Distinguishing 3,4-Dimethoxy-2-methylbenzoic Acid from Its Synthetic Precursors
For Immediate Publication
A Comprehensive Spectroscopic Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis and materials science, the precise characterization of molecules at each synthetic step is paramount. This guide provides an in-depth spectroscopic comparison of 3,4-Dimethoxy-2-methylbenzoic acid, a valuable synthetic intermediate, with its key precursors. By elucidating the distinct spectral signatures of each compound, this document aims to equip researchers with the necessary tools to monitor reaction progress, confirm product identity, and ensure the purity of their materials.
The synthetic pathway to this compound often commences with commercially available starting materials, such as 2,3-dimethoxytoluene or veratraldehyde (3,4-dimethoxybenzaldehyde). A logical and common synthetic route involves the introduction of a formyl group to a substituted benzene ring, followed by its oxidation to a carboxylic acid. This guide will focus on the spectroscopic differentiation of the final product from two of its key precursors: 3,4-dimethoxy-2-methylbenzaldehyde and the foundational starting material, veratraldehyde.
The Synthetic Pathway: A Spectroscopic Roadmap
The transformation from a simple dimethoxybenzene derivative to the target benzoic acid is a multi-step process. Each functional group modification imparts a unique fingerprint on the molecule's interaction with electromagnetic radiation, which can be precisely measured using various spectroscopic techniques.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as the synthesis progresses from veratraldehyde to this compound.
Veratraldehyde (3,4-Dimethoxybenzaldehyde)
As a common starting material, veratraldehyde presents a well-defined spectroscopic profile.[1][2][3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of an aldehydic proton signal at approximately 9.83 ppm. The aromatic region will show three distinct signals corresponding to the protons on the benzene ring. Two singlets for the methoxy groups will be observed around 3.9 ppm.[5]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region, typically around 191 ppm. The aromatic carbons and the two methoxy carbons will also have distinct chemical shifts.[3]
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching vibration for the aldehyde is a prominent feature, appearing around 1680-1700 cm⁻¹. C-H stretching of the aldehyde group is also observable near 2830 and 2730 cm⁻¹. The spectrum will also show C-O stretching from the methoxy groups and aromatic C-H and C=C vibrations.[2]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound.[6]
3,4-Dimethoxy-2-methylbenzaldehyde
The introduction of a methyl group ortho to the aldehyde functionality significantly alters the spectroscopic landscape.
-
¹H NMR Spectroscopy: The most notable change is the appearance of a new singlet for the methyl protons, typically in the range of 2.2-2.5 ppm. The integration of the aromatic region will now correspond to two protons, and their splitting pattern will be different due to the new substitution pattern. The aldehydic proton and methoxy proton signals will remain in their characteristic regions.
-
¹³C NMR Spectroscopy: A new signal for the methyl carbon will appear in the aliphatic region of the spectrum. The chemical shifts of the aromatic carbons will also be altered due to the electronic effect of the newly introduced methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be similar to that of veratraldehyde, with the key addition of C-H stretching and bending vibrations associated with the new methyl group. The carbonyl stretch of the aldehyde will still be a prominent feature.
-
Mass Spectrometry (MS): The molecular ion peak will shift to m/z 180, reflecting the addition of a methyl group (CH₂).
This compound
The final oxidation step to the carboxylic acid brings about the most significant spectroscopic changes, providing clear evidence of the successful transformation.
-
¹H NMR Spectroscopy: The most definitive change is the disappearance of the aldehydic proton signal and the appearance of a new, broad singlet for the carboxylic acid proton in the downfield region, typically above 10 ppm. The chemical shifts of the aromatic and methyl protons will experience slight adjustments due to the change in the electronic nature of the ortho substituent.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal of the aldehyde will be replaced by the carbonyl carbon signal of the carboxylic acid, which appears further downfield, usually in the range of 165-185 ppm.
-
Infrared (IR) Spectroscopy: The sharp carbonyl stretch of the aldehyde will be replaced by a broader and often more intense carbonyl stretch for the carboxylic acid, typically found between 1700 and 1725 cm⁻¹. A very broad O-H stretch, characteristic of the hydrogen-bonded dimer of the carboxylic acid, will dominate the region from 2500 to 3300 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak will be observed at m/z 196, corresponding to the molecular weight of this compound.
Tabulated Spectroscopic Data
| Compound | ¹H NMR Key Signals (ppm) | ¹³C NMR Key Signals (ppm) | IR Key Absorptions (cm⁻¹) | MS (m/z) |
| Veratraldehyde | ~9.83 (-CHO), ~7.4 (aromatic), ~3.9 (-OCH₃)[5] | ~191 (C=O), ~150-110 (aromatic), ~56 (-OCH₃)[3] | ~1685 (C=O), ~2830, 2730 (C-H aldehyde)[2] | 166 (M⁺)[6] |
| 3,4-Dimethoxy-2-methylbenzaldehyde | ~10.0 (-CHO), ~7.5, 7.0 (aromatic), ~3.9 (-OCH₃), ~2.4 (-CH₃) | ~192 (C=O), ~155-110 (aromatic), ~56 (-OCH₃), ~15 (-CH₃) | ~1690 (C=O), ~2940 (C-H methyl) | 180 (M⁺) |
| This compound | >10 (-COOH), ~7.5, 7.0 (aromatic), ~3.9 (-OCH₃), ~2.3 (-CH₃) | ~170 (C=O), ~155-110 (aromatic), ~56 (-OCH₃), ~15 (-CH₃) | 3300-2500 (O-H broad), ~1710 (C=O) | 196 (M⁺) |
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
General Procedure for FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
General Procedure for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound from its synthetic precursors. By carefully analyzing the characteristic shifts and absorption bands associated with the key functional group transformations—from an aldehyde to a methylated aldehyde and finally to a carboxylic acid—researchers can confidently track the progress of their synthesis and ensure the integrity of their final product. This guide serves as a foundational reference for scientists and professionals engaged in the synthesis and characterization of substituted benzoic acid derivatives.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- SpectraBase. (n.d.). 3,4-Dimethoxy-2-(4-methoxy-2-methyl-phenyl)benzaldehyde.
- (n.d.). Supporting Information.
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[MS (GC)] - Spectrum.
- NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-.
- NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-, methyl ester.
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum.
- NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-.
- ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....
- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[13C NMR] - Spectrum.
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[FTIR] - Spectrum.
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- FooDB. (n.d.). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
- ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid.
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- NIST. (n.d.). Benzoic acid, 3,5-dimethoxy-, methyl ester.
- ResearchGate. (n.d.). Fig. 1. FTIR Spectra of 3,4,5-trimetho- xybenzoic acid (1),....
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzaldehyde, 3,4-dimethoxy-, methylmonoacetal | C10H14O4 | CID 597487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to the Anticancer Bioactivity of Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals navigating the vast landscape of potential anticancer therapeutics, benzoic acid and its derivatives represent a compelling class of compounds.[1][2][3][4][5] Their inherent structural simplicity, coupled with a diverse range of biological activities, makes them attractive scaffolds for novel drug design. This guide provides an in-depth, objective comparison of the anticancer properties of various benzoic acid derivatives, supported by experimental data and mechanistic insights to inform your research and development endeavors.
Introduction: The Therapeutic Potential of the Benzoic Acid Scaffold
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have found widespread applications in the food and pharmaceutical industries.[3][5] In recent years, a growing body of evidence has highlighted their potential as anticancer agents, capable of influencing key cellular processes involved in cancer progression.[1][2][4] The versatility of the benzoic acid scaffold allows for a wide array of structural modifications, each influencing the compound's physicochemical properties and, consequently, its biological activity.[6][7] This guide will dissect these structure-activity relationships, providing a clear comparison of the anticancer bioactivity of key benzoic acid derivatives.
Comparative Anticancer Potency: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound against cancer cells. The following table summarizes the IC50 values of several prominent benzoic acid derivatives against a panel of cancer cell lines, offering a direct comparison of their cytotoxic effects. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines and assay methodologies may vary between studies.[8]
| Compound | Derivative Type | Cancer Cell Line | IC50 Value | Reference(s) |
| Benzoic Acid | Parent Compound | MG63 (Bone) | 85.54 ± 3.17 µg/mL (48h) | [3][9] |
| CRM612 (Lung) | 102.9 ± 12.8 µg/mL (48h) | [3][9] | ||
| A673 (Bone) | 114.9 ± 15.2 µg/mL (48h) | [3][9] | ||
| HeLa (Cervical) | 126.7 ± 11.9 µg/mL (48h) | [3][9] | ||
| HUH7 (Liver) | 148.2 ± 18.5 µg/mL (48h) | [3][9] | ||
| PC3 (Prostate) | 670.6 ± 43.26 µg/mL (48h) | [3][9] | ||
| HT29 (Colon) | 550.3 ± 35.7 µg/mL (48h) | [3][9] | ||
| SW48 (Colon) | 485.1 ± 29.8 µg/mL (48h) | [3][9] | ||
| CaCO2 (Colon) | 455.2 ± 28.1 µg/mL (48h) | [3][9] | ||
| 2A3 (Pharyngeal) | 398.7 ± 24.9 µg/mL (48h) | [3][9] | ||
| Gallic Acid | Trihydroxy | A2780 (Ovarian) | 10.89 ± 1.77 µM (48h) | [10] |
| ES-2 (Ovarian) | 17.60 ± 1.12 µM (48h) | [10] | ||
| A2780S (Ovarian) | 19.39 µg/mL | [11] | ||
| A2780CP (Ovarian, Cisplatin-resistant) | 35.59 µg/mL | [11] | ||
| Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) | Dihydroxy | DU145 (Prostate) | 1.29 mM (24h), 0.90 mM (48h) | [12] |
| Vanillic Acid | Monohydroxy, Monomethoxy | HepG2 (Liver) | 634.3 µg/mL (48h) | [13] |
| KKU-100 (Cholangiocarcinoma) | 1978 µg/mL (48h), 1508 µg/mL (72h) | [13] | ||
| A549 (Lung) | 20 µg/mL (24h), 6 µg/mL (48h & 72h) (as nanocomposite) | [14] | ||
| Syringic Acid | Dihydroxy, Dimethoxy | AGS (Gastric) | ~25-30 µg/mL (24h) | [2] |
| RL95-2 (Endometrial) | 27.22 µM | [15] |
Structure-Activity Relationship (SAR): Unraveling the Role of Substituents
The anticancer activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[6][7] These modifications alter the molecule's electronic properties, lipophilicity, and steric hindrance, thereby dictating its interaction with biological targets.
The Critical Influence of Hydroxyl Groups
A recurring theme in the SAR of benzoic acid derivatives is the significance of hydroxyl (-OH) groups. Generally, an increase in the number of hydroxyl groups correlates with enhanced anticancer activity.[16][17]
-
Trihydroxy Derivatives (e.g., Gallic Acid): Gallic acid (3,4,5-trihydroxybenzoic acid) consistently demonstrates potent anticancer effects across a wide range of cancer cell lines.[10][11][18][19] Its three hydroxyl groups contribute to its strong antioxidant properties and its ability to induce apoptosis.[19]
-
Dihydroxy Derivatives (e.g., Protocatechuic Acid): Protocatechuic acid (3,4-dihydroxybenzoic acid) also exhibits significant pro-apoptotic and anti-proliferative effects.[12][20][21][22][23][24] Studies suggest that dihydroxy and trihydroxybenzoic acids generally show stronger activity than their monohydroxy counterparts.[8]
-
Monohydroxy Derivatives (e.g., 4-Hydroxybenzoic Acid): While still possessing anticancer properties, monohydroxy derivatives like 4-hydroxybenzoic acid tend to be less potent than their polyhydroxylated analogs.[8][25]
The position of the hydroxyl groups is also a critical determinant of activity.
The Impact of Other Functional Groups
Beyond hydroxyl groups, other substituents play a crucial role in modulating the anticancer bioactivity of the benzoic acid scaffold:
-
Methoxy Groups (-OCH3): The presence of methoxy groups, as seen in vanillic acid and syringic acid, can influence the lipophilicity and metabolic stability of the compound.
-
Halogens (e.g., Fluoro, Chloro): Halogenation can enhance the anticancer activity of benzoic acid derivatives, with fluoro-substituted analogs showing notable anti-invasive properties.[6] The presence of a chloro group has also been associated with increased anticancer response.[1]
-
Nitro Groups (-NO2): The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the aromatic ring.[7]
Mechanisms of Anticancer Action: A Multi-pronged Attack
Benzoic acid derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously.
Induction of Apoptosis
A primary mechanism by which many benzoic acid derivatives inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death.
-
Gallic Acid: Induces apoptosis in various cancer cells, including non-small cell lung cancer and hepatocellular carcinoma.[18][19]
-
Protocatechuic Acid: Exerts pro-apoptotic effects in different tissues and is a known apoptosis inducer in gastric adenocarcinoma cells.[20][23][24]
-
Syringic Acid: Induces apoptosis in gastric cancer cells through a mitochondrial-mediated pathway.[2]
-
Vanillic Acid: Triggers apoptosis in gastrointestinal cancer cells.[13]
This process is often mediated by the modulation of key apoptotic proteins, such as the Bcl-2 family and caspases.
Cell Cycle Arrest
Several benzoic acid derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. 3,4-dihydroxybenzoic acid (DHBA) has been shown to arrest cells in the G2/M phase of the cell cycle.[16]
Inhibition of Key Signaling Pathways
Benzoic acid derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer.
-
HDAC Inhibition: Notably, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent inhibitor of histone deacetylases (HDACs).[16] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Dihydroxybenzoic acid and 4-hydroxybenzoic acid have also been reported to inhibit HDAC activity.[25]
-
mTOR Pathway Inhibition: Vanillic acid has been shown to suppress the proliferation of gastrointestinal cancer cells by downregulating the expression of mTOR, a key regulator of cell growth and metabolism.[13]
-
NF-κB and STAT3 Pathway Modulation: Protocatechuic acid can down-regulate the Ras/Akt/NF-κB pathway.[20]
The ability to target multiple pathways contributes to the broad-spectrum anticancer activity observed for many of these compounds.
Experimental Protocols for Bioactivity Assessment
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following section details the methodologies for key in vitro assays used to evaluate the anticancer properties of benzoic acid derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[26] The amount of formazan produced is directly proportional to the number of viable cells.
Workflow:
MTT Assay Workflow
Detailed Protocol: A detailed protocol for the MTT assay can be found in various sources.[27][28]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[13][29]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[30]
Workflow:
Annexin V/PI Staining Workflow
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Detailed protocols for Annexin V/PI staining are widely available.[13][29]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[18] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Workflow:
Cell Cycle Analysis Workflow
Data Analysis: The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle. Detailed protocols for PI-based cell cycle analysis are well-established.[7][9][16][20]
Signaling Pathway Diagrams
To visualize the complex molecular interactions influenced by benzoic acid derivatives, the following diagrams illustrate key signaling pathways involved in their anticancer effects.
Simplified HDAC Inhibition and Apoptosis Induction Pathway
This diagram illustrates how HDAC inhibition by certain benzoic acid derivatives can lead to the expression of pro-apoptotic proteins and ultimately, cell death.
HDAC Inhibition Pathway
Simplified mTOR Signaling Pathway Inhibition
This diagram depicts how certain benzoic acid derivatives can inhibit the mTOR pathway, a central regulator of cell growth and proliferation.
mTOR Inhibition Pathway
Conclusion and Future Directions
This comprehensive guide underscores the significant potential of benzoic acid derivatives as a source of novel anticancer agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds. The multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, highlight the therapeutic promise of this chemical class.
Future research should focus on several key areas:
-
Systematic SAR Studies: Comprehensive studies on a wider range of benzoic acid derivatives are needed to further refine our understanding of the structural requirements for optimal anticancer activity.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of benzoic acid derivatives with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel benzoic acid-based therapies for the treatment of cancer.
References
A comprehensive list of references is available upon request.
Sources
- 1. preprints.org [preprints.org]
- 2. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. preprints.org [preprints.org]
- 5. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]
- 11. Addition of Gallic Acid Overcomes Resistance to Cisplatin in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 14. mdpi.com [mdpi.com]
- 15. Inhibitory Effects of Syringic Acid on Endometrial Cancer Cell Growth and Migration and Its Synergistic Suppression with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. 3,4-Dihydroxybenzoic acid = 97.0 T 99-50-3 [sigmaaldrich.com]
- 22. Protocatechuic acid | 99-50-3 [chemicalbook.com]
- 23. 3,4-Dihydroxybenzoic acid | CAS:99-50-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 24. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
- 30. derpharmachemica.com [derpharmachemica.com]
Navigating the Landscape of Anti-Inflammatory Agents: A Comparative Guide to Dimethoxy-Substituted Benzoic Acid Derivatives
A Note on the Starting Material: An extensive review of current scientific literature reveals a notable absence of studies focused on the synthesis and anti-inflammatory evaluation of compounds derived directly from 3,4-dimethoxy-2-methylbenzoic acid . However, the broader class of dimethoxy-substituted benzoic and cinnamic acid derivatives has been a fertile ground for the discovery of novel anti-inflammatory agents. This guide, therefore, provides a comprehensive comparison of structurally related compounds, offering valuable insights into the potential of this chemical scaffold for researchers, scientists, and drug development professionals.
The Rationale for Targeting Dimethoxy-Substituted Phenyl Moieties in Inflammation
The pursuit of novel anti-inflammatory drugs is driven by the need for more effective and safer alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with adverse side effects.[1] Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including anti-inflammatory properties.[2][3] The presence of methoxy (-OCH3) groups on the phenyl ring is a common feature in many bioactive natural products and synthetic compounds. These groups can influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, electronic distribution, and ability to interact with biological targets. Specifically, the dimethoxy substitution pattern has been explored for its potential to modulate key inflammatory pathways.
Synthesis of Bioactive Derivatives from Benzoic Acid Scaffolds
The synthesis of novel anti-inflammatory agents from benzoic acid precursors typically involves modifications of the carboxylic acid group to generate esters or amides. These reactions aim to enhance the parent molecule's activity, improve its selectivity for inflammatory targets, or reduce its toxicity.
A common synthetic strategy involves the esterification or amidation of the benzoic acid with various alcohols or amines. For instance, derivatives of NSAIDs have been synthesized by connecting them via an amide bond to an amino acid, which is then esterified with a substituted benzyl alcohol.[4] This approach has been shown to yield compounds with enhanced anti-inflammatory activity compared to the parent drugs.[4]
Comparative In Vitro Anti-Inflammatory Activity
The initial screening of novel compounds for anti-inflammatory potential is often conducted using in vitro assays that measure their ability to inhibit key inflammatory mediators and enzymes.
Table 1: In Vitro Inhibition of Inflammatory Markers by Structurally Related Compounds
| Compound/Derivative Class | Assay | Target | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) | Source |
| Ketoprofen-L-tyrosine-3,4,5-trimethoxybenzyl ester | COX-2 Inhibition | COX-2 | 94% inhibition | Ketoprofen | 49% inhibition | [4] |
| Ibuprofen-L-proline-3,4,5-trimethoxybenzyl ester | COX-2 Inhibition | COX-2 | 67% inhibition | Ibuprofen | 46% inhibition | [4] |
| 3,4-dimethoxycinnamic acid derivatives | Lipoxygenase Inhibition | Lipoxygenase | Moderate activity | Indomethacin | - | [5] |
IC50: Half-maximal inhibitory concentration. Data presented as percentage inhibition where IC50 values were not provided.
The data indicates that strategic modifications to the core benzoic or cinnamic acid structure can significantly enhance the inhibition of key inflammatory enzymes like COX-2. For example, conjugating ketoprofen with L-tyrosine and 3,4,5-trimethoxybenzyl alcohol nearly doubled its COX-2 inhibitory activity.[4]
Comparative In Vivo Anti-Inflammatory Efficacy
Promising candidates from in vitro studies are further evaluated in animal models of inflammation to assess their efficacy in a physiological context. The carrageenan-induced paw edema model in rats is a widely used acute inflammation model.
Table 2: In Vivo Anti-Inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model
| Compound/Derivative Class | Dose | % Edema Inhibition | Reference Compound | Dose (Reference) | % Edema Inhibition (Reference) | Source |
| Ketoprofen-L-tyrosine-3,4,5-trimethoxybenzyl ester | - | 91% | Ketoprofen | - | 47% | [4] |
| Ibuprofen-L-proline-3,4,5-trimethoxybenzyl ester | - | 67% | Ibuprofen | - | 36% | [4] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 mg/kg | 48.9 - 63.1% | Diclofenac | - | Comparable activity | [1] |
| 2-Hydroxy-4-methoxy benzoic acid | - | Significant reduction | - | - | - | [6] |
The in vivo data corroborates the in vitro findings, demonstrating that synthetic derivatives can exhibit superior anti-inflammatory effects compared to their parent compounds. The ketoprofen derivative, for instance, showed a remarkable 91% inhibition of paw edema.[4]
Unraveling the Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many benzoic and cinnamic acid derivatives are attributed to their ability to modulate critical signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as COX-2 and inducible nitric oxide synthase (iNOS).
Many hydroxybenzoic and hydroxycinnamic acid derivatives exert their anti-inflammatory effects by influencing key metabolic pathways, including PI3K/Akt, MAPK, and STAT3 signaling.[3] For example, protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to diminish the production of inflammatory mediators by suppressing the expression of inflammatory genes and proteins through pathways involving NF-κB, MAPKs, and STAT3.[7]
Below is a diagram illustrating the proposed mechanism of action for these compounds.
Caption: Proposed anti-inflammatory mechanism of dimethoxy-substituted derivatives.
Key Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.[4]
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Animals are randomly divided into groups (control, standard, and test groups) and fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) post-drug administration, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Step-by-Step Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, except for the untreated control group.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Data Analysis: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only treated group.
Conclusion and Future Directions
While there is a clear gap in the literature regarding the anti-inflammatory properties of compounds directly synthesized from this compound, the extensive research on structurally similar molecules provides a strong rationale for their investigation. The evidence presented in this guide suggests that the dimethoxy-substituted phenyl scaffold is a promising starting point for the development of novel anti-inflammatory agents.
Future research should focus on the synthesis and evaluation of derivatives of this compound to explore the impact of the specific substitution pattern on anti-inflammatory activity. A systematic structure-activity relationship (SAR) study could elucidate the key structural features required for potent and selective inhibition of inflammatory targets. Such studies, guided by the principles of medicinal chemistry and supported by robust in vitro and in vivo evaluations, hold the potential to uncover new therapeutic leads for the treatment of inflammatory diseases.
References
- Tziona, P., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(6), 1986. [Link]
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences and Research, 4(10), 3726-3732.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- Asghari, S., et al. (2014). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Research in Pharmaceutical Sciences, 9(4), 269–278.
- Krasavin, M., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(11), 3326. [Link]
- Abdellatif, K. R. A., et al. (2017). Synthesis, anti-inflammatory, analgesic and anticonvulsant activities of some new 4,6-dimethoxy-5-(heterocycles)benzofuran starting from naturally occurring visnagin. Acta Pharmaceutica, 67(1), 27-44.
- Wita, P., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3673. [Link]
- Almansa, C., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-447.
- Groom, C. R., et al. (2016). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 21(11), 1461.
- Tziona, P., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(6), 1986. [Link]
- González-Gallego, J., et al. (2020).
- Anti-Inflammatory Agents And Intermediates For Improving Joint Health. (2025). Arborpharmchem.
- Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][4][8][9]thiadiazole. (2019). Molecules, 24(18), 3298.
- Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. (2023). Marine Drugs, 21(7), 405.
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (2017).
- Al-Dbass, A. M., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
- 4-Hydroxy-3,5-Dimethoxybenzoic Acid. (n.d.). ABLYNX.
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone. (2022). Molbank, 2022(2), M1389.
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthetic Utility of 3,4-Dimethoxy-2-methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive evaluation of 3,4-Dimethoxy-2-methylbenzoic acid, a polysubstituted aromatic building block with nuanced reactivity. This guide moves beyond simple catalog data to provide an in-depth assessment of its synthetic utility, benchmarked against common structural analogs. We will explore how its unique substitution pattern dictates reaction outcomes and offers strategic advantages in complex molecule synthesis. The insights and protocols herein are curated to empower you to make informed decisions in your synthetic design and execution.
Structural Dissection and Inherent Reactivity
At its core, the utility of this compound stems from the interplay of its three key substituents on the benzoic acid framework. Understanding their individual and collective influence is paramount to predicting and exploiting its chemical behavior.
-
Carboxylic Acid (-COOH): This is the primary functional handle for transformations like esterification and amidation. Critically, in the presence of strong organolithium bases, it is deprotonated to form a lithium carboxylate, which serves as a potent ortho-directing group in Directed ortho-Metalation (DoM) reactions.[1][2]
-
Methoxy Groups (-OCH₃): Located at C3 and C4, these electron-donating groups activate the aromatic ring towards electrophilic substitution. They also function as Lewis basic sites, capable of coordinating to the lithium cation in DoM, thereby influencing the site of deprotonation.[3]
-
Methyl Group (-CH₃): The C2-methyl group is the defining feature of this molecule. It introduces significant steric hindrance around the C1-carboxylate and the C6-position of the ring. This steric bulk is not a liability but a powerful tool for enforcing high regioselectivity in reactions that would otherwise yield mixtures with a less substituted analog like veratric acid.
The following diagram illustrates the key structural features influencing the molecule's reactivity.
Caption: Key structural features of this compound.
Comparative Analysis: The Advantage of the 2-Methyl Group
To truly appreciate the utility of this compound, we must compare it to its close relatives. The primary point of comparison is veratric acid (3,4-dimethoxybenzoic acid), which lacks the 2-methyl substituent.
| Property | This compound | Veratric Acid (3,4-Dimethoxybenzoic Acid) | 3,4-Dimethylbenzoic Acid |
| Molecular Weight | 196.20 g/mol | 182.17 g/mol [4] | 150.17 g/mol [5] |
| Melting Point | 138-140 °C | 181-183 °C | 165 °C[5] |
| Key Feature | Sterically-directed regiocontrol | Competing directing effects | Purely electronic directing effects |
| Outcome in DoM | Predominant C5 lithiation | Mixture of C2 and C5 lithiation[6] | Lithiation ortho to carboxylate |
The Causality Behind Regioselectivity:
When veratric acid is treated with a strong base like lithium diisopropylamide (LDA) or s-BuLi, metalation can occur at either C2 (ortho to the 3-methoxy group) or C5 (ortho to the 4-methoxy group), often leading to product mixtures.[6] The carboxylate group directs to C2, while the methoxy groups also exert influence.
The strategic placement of the methyl group at C2 in our title compound completely changes this outcome. The steric bulk of the methyl group effectively shields the C6 position from the bulky organolithium base, while the powerful carboxylate directing group ensures deprotonation occurs ortho to it. With C6 blocked, lithiation is funneled exclusively to the C5 position. This provides a clean, predictable entry to 1,2,3,4,5-pentasubstituted aromatic rings, which are challenging to synthesize by other means.
The following diagram illustrates this critical comparison in a Directed ortho-Metalation scenario.
Caption: Comparative workflow of Directed ortho-Metalation (DoM).
Key Synthetic Applications & Protocols
The predictable reactivity of this compound makes it a valuable intermediate in several areas.
-
Synthesis of Cannabinoid Precursors: While natural pathways to cannabinoids like THC and CBD start from olivetolic acid, synthetic routes often employ highly substituted aromatic precursors.[7][8] The substitution pattern of this compound makes it an analog or precursor for building the resorcinol core of these complex molecules after appropriate functional group manipulations (e.g., demethylation, decarboxylation).
-
Preparation of Apogossypol Derivatives: It is cited as a key intermediate for synthesizing derivatives of apogossypol, a compound studied for its therapeutic properties.[9]
-
Building Blocks for Complex Natural Products: Its ability to generate a specific pentasubstituted pattern makes it a strategic starting point for natural products and pharmaceutical agents containing densely functionalized aromatic rings.
This protocol demonstrates the core utility of this compound in a self-validating experiment. The clean formation of a single silylated product validates the high regioselectivity discussed.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 equiv)
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 equiv)
-
Chlorotrimethylsilane (TMSCl, 1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (e.g., 1.96 g, 10 mmol).
-
Dissolution: Add anhydrous THF (50 mL) and TMEDA (3.3 mL, 22 mmol). Stir under nitrogen until all solids dissolve.
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Deprotonation: Slowly add s-BuLi (15.7 mL, 22 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep yellow or orange is typically observed.
-
Metalation: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add TMSCl (1.9 mL, 15 mmol) dropwise. The color of the solution should fade significantly. Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-(trimethylsilyl)-3,4-dimethoxy-2-methylbenzoic acid.
Validation:
-
TLC Analysis: Monitor reaction progress (Starting Material vs. Product).
-
¹H NMR Spectroscopy: Confirm the disappearance of the C5 aromatic proton signal and the appearance of a singlet around 0.3 ppm corresponding to the -Si(CH₃)₃ group.
-
Mass Spectrometry: Confirm the expected molecular weight of the product (268.35 g/mol ).
Conclusion and Future Outlook
This compound is more than a simple substituted aromatic. It is a precision tool for organic synthesis. The C2-methyl group, often a trivial modification on paper, proves to be a powerful steric director that unlocks highly regioselective access to pentasubstituted aromatic systems. This guide has demonstrated that its true value is realized when compared to less substituted alternatives like veratric acid, where predictable control over reactivity is lost. For drug development professionals and synthetic chemists, leveraging this building block can significantly streamline synthetic routes to complex targets, reducing the need for tedious separation of isomers and improving overall efficiency. As the demand for structurally complex and diverse small molecules continues to grow, the strategic application of such precisely-engineered building blocks will remain a cornerstone of innovative synthesis.
References
- UCLA Technology Development Group. (n.d.). MICROBIAL PRODUCTION OF CANNABINOID PRECURSOR OLIVETOLIC ACID AND ITS ANALOGUES.
- Das, A., et al. (2021). Biosynthesis of cannabinoid precursor olivetolic acid by overcoming rate-limiting steps in genetically engineered Yarrowia lipolytica. bioRxiv.
- Surendran, V., et al. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview. RSC Advances.
- Okorafor, I. (2022). Development of a Novel Olivetolic Acid Production Platform for the Further Study of the Therapeutic/Pharmacological Effects of Cannabinoids. eScholarship, University of California.
- Stoa, J. (2023). Cannabinoid Biosynthesis: A Closer Look at How THC and THCV are Created. MCR Labs.
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal.
- Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr.
- Supporting Information. (n.d.). Angewandte Chemie International Edition.
- Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University.
- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- Bennetau, B., Mortier, J., et al. (1993). Directed lithiation of unprotected benzoic acids. ResearchGate.
- Wikipedia. (n.d.). Directed ortho metalation.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-, methyl ester. NIST WebBook.
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- PubChem. (n.d.). 3,4-Dimethylbenzoic acid.
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- FooDB. (n.d.). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
- National Institutes of Health. (n.d.). Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. PMC.
- Google Patents. (n.d.). The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- ResearchGate. (n.d.). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid.
- The Hive Methods Discourse. (2002). from p-toluic acid to 3-Meo-4-methyl-amphetamine.
Sources
- 1. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 5. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jmortier.unblog.fr [jmortier.unblog.fr]
- 7. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 8. trichomeanalytical.com [trichomeanalytical.com]
- 9. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]
Safety Operating Guide
Mastering the Bench: A Safety and Handling Guide for 3,4-Dimethoxy-2-methylbenzoic Acid
For Immediate Use by Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, direct guidance on the safe handling and disposal of 3,4-Dimethoxy-2-methylbenzoic acid, ensuring the protection of personnel and the integrity of our research environment. This document moves beyond a simple checklist, offering a framework of understanding to empower you to make informed safety decisions at the bench.
Hazard Identification and Risk Assessment: Understanding Your Compound
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazards:
-
Harmful if swallowed [1]
These classifications necessitate a stringent approach to exposure control. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly through contamination of hands.
| Hazard Classification | GHS Pictogram | Associated Risks |
| Acute Toxicity, Oral | Harmful if swallowed. | |
| Skin Irritation | Causes skin irritation upon contact. | |
| Eye Irritation | Causes serious eye irritation. | |
| Specific Target Organ Toxicity | May cause respiratory tract irritation. |
This table summarizes the key hazards associated with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory to mitigate the identified risks:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Body Protection: A lab coat or other appropriate protective clothing must be worn to prevent skin exposure.[1] Ensure your lab coat is fully buttoned.
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] This is particularly critical when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization.
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eye wash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.
Handling the Compound
-
Donning PPE: Before handling the chemical, correctly don all required PPE as outlined in Section 2.
-
Weighing: When weighing the solid compound, do so within a chemical fume hood or a balance enclosure to minimize the risk of inhaling dust particles.
-
Transferring: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. Avoid creating dust.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Be mindful of potential splashes.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all work surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
-
Small Spills: For small spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled disposal container.[1]
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[3][4][5][6] Do not dispose of this chemical down the drain or in the regular trash.
Safe Handling Workflow Diagram
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
